molecular formula C274H411N65O81S6 B10830389 Insulin degludec

Insulin degludec

货号: B10830389
分子量: 6104 g/mol
InChI 键: FYZPCMFQCNBYCY-WIWKJPBBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Insulin degludec is a useful research compound. Its molecular formula is C274H411N65O81S6 and its molecular weight is 6104 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZPCMFQCNBYCY-WIWKJPBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C274H411N65O81S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6104 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844439-96-9
Record name Insulin degludec [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844439969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Insulin degludec
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Self-Association of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin degludec (IDeg) is an ultra-long-acting basal insulin analogue designed to provide a consistent and prolonged glucose-lowering effect. Its unique pharmacokinetic profile, characterized by a half-life of approximately 25 hours and a duration of action exceeding 42 hours, is a direct consequence of its novel molecular structure and intricate self-association properties.[1] This technical guide provides a comprehensive overview of the molecular architecture of this compound, the mechanism of its self-association from di-hexamers to multi-hexamers, and the experimental methodologies employed to elucidate these characteristics.

Molecular Structure of this compound

This compound is a modified human insulin. The key structural modifications are the deletion of threonine at the B30 position and the acylation of the lysine at the B29 position (LysB29) with a hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][3][4] This modification is crucial for its protracted action. The molecular formula of this compound is C274H411N65O81S6, and its molecular weight is approximately 6104 g/mol .[3][5]

The fundamental protein fold of this compound remains very similar to that of human insulin, consisting of an A-chain of 21 amino acids and a B-chain of 29 amino acids, connected by two disulfide bridges. In the presence of zinc ions, this compound monomers assemble into dimers, which then form hexameric structures.

Self-Association of this compound: From Formulation to Subcutaneous Depot

The ultra-long duration of action of this compound is attributed to a unique, reversible self-association mechanism that occurs post-injection. This process is highly dependent on the formulation's excipients, primarily zinc and phenol.

State in Pharmaceutical Formulation: Di-hexamers

In its pharmaceutical formulation, this compound exists predominantly as stable, soluble di-hexamers.[6] This formulation contains zinc and phenolic compounds (phenol and m-cresol).[6] The presence of phenol stabilizes the insulin hexamers in a T3R3 conformation, where three dimers are in the "T" (tense) state and three are in the "R" (relaxed) state. These T3R3 hexamers then associate to form di-hexamers.

Post-Injection Transformation: Multi-hexamer Chains

Upon subcutaneous injection, the phenolic excipients diffuse away from the injection site. This depletion of phenol triggers a conformational change in the hexamers from the T3R3 state to the T6 state, where all six insulin dimers are in the tense conformation.[7] This conformational switch exposes surfaces that facilitate the self-assembly of the hexamers into long, soluble, and stable multi-hexameric chains.[2][6] These multi-hexamer chains form a subcutaneous depot.

Slow Dissociation and Monomer Release

The multi-hexameric chains slowly dissociate from their ends, releasing insulin monomers into the bloodstream. This gradual release of biologically active monomers is the rate-limiting step for the absorption of this compound and is responsible for its flat and prolonged glucose-lowering effect. The dissociation of the multi-hexamers is dependent on the slow diffusion of zinc ions from the subcutaneous depot.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular properties and self-association of this compound.

Table 1: Molecular and Pharmacokinetic Properties of this compound

ParameterValueReference(s)
Molecular FormulaC274H411N65O81S6[3][5]
Molecular Weight~6104 g/mol [3][5]
Half-life~25 hours[1]
Duration of Action> 42 hours[3]
Plasma Protein Binding>99% (to albumin)[5][8]

Table 2: Composition of this compound Pharmaceutical Formulation (Tresiba® 100 units/mL)

ComponentConcentration (per mL)
This compound100 units (3.66 mg)
Glycerol19.6 mg
Metacresol1.72 mg
Phenol1.50 mg
Zinc32.7 µg (as acetate)
Water for Injectionq.s. to 1 mL

Source: Adapted from prescribing information.

Table 3: Characterization of this compound Assemblies by SEC-MALS

SpeciesElution Time (min)Apparent Molecular Weight (MW)ConditionsReference(s)
Monomer-Dimer~78-2 Zn2+/6 insulin monomers, phenol-free buffer[9]
Di-hexamer-~74 kDaIn pharmaceutical formulation (with phenol)[10]
Multi-hexamer~32-38>5 MDa (up to 44 MDa reported)6 Zn2+/6 insulin molecules, phenol-free buffer[9]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the structure and self-association of this compound are provided below.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the molecular weight and size distribution of this compound assemblies in different solution conditions.

Methodology:

  • System: An HPLC system equipped with a size exclusion column (e.g., TSK-gel G3000SWXL), a UV detector, a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

  • Mobile Phase: Phosphate-buffered saline (PBS) or Tris buffer at a physiological pH (e.g., 7.4). To study the effect of zinc, mobile phases with and without zinc ions are used. To mimic the post-injection state, a phenol-free mobile phase is employed.

  • Sample Preparation: this compound samples are prepared at a concentration of approximately 0.6 mM. To simulate the pharmaceutical formulation, samples are prepared in a buffer containing zinc and phenol. To simulate the subcutaneous environment, phenol is removed from the buffer.

  • Injection Volume: 50-100 µL.

  • Flow Rate: 0.5 mL/min.

  • Data Analysis: The data from the UV, MALS, and dRI detectors are analyzed using appropriate software (e.g., ASTRA software) to calculate the molar mass and size distribution of the eluting species.

Small-Angle X-ray Scattering (SAXS)

Objective: To obtain low-resolution structural information about the shape and size of this compound assemblies in solution.

Methodology:

  • Instrument: A synchrotron SAXS beamline or a laboratory-based SAXS instrument.

  • Sample Preparation: this compound solutions are prepared in a suitable buffer (e.g., phosphate or Tris buffer) at various concentrations to assess for concentration-dependent effects. The buffer composition is adjusted to mimic either the pharmaceutical formulation (with zinc and phenol) or the subcutaneous environment (phenol-free).

  • Data Collection: SAXS data are collected for the this compound samples and for the corresponding buffer blanks. Measurements are typically performed at a controlled temperature (e.g., 25°C).

  • Data Analysis: The scattering data from the buffer is subtracted from the sample data. The resulting scattering curves are analyzed using software packages like ATSAS to determine structural parameters such as the radius of gyration (Rg) and to generate low-resolution 3D models of the scattering particles.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology of this compound multi-hexameric assemblies.

Methodology:

  • Sample Preparation: A small aliquot (3-5 µL) of the this compound solution, prepared under conditions that promote multi-hexamer formation (i.e., phenol-free, with zinc), is applied to a TEM grid with a perforated carbon film. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.

  • Imaging: The vitrified sample is transferred to a cryo-electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature. Images are acquired at low electron doses to minimize radiation damage.

  • Data Analysis: The acquired images are processed to enhance contrast and visualize the filamentous structures of the this compound multi-hexamers.

Visualizations of Key Processes

This compound Self-Association Pathway

SelfAssociation cluster_formulation In Pharmaceutical Formulation cluster_injection Post-Subcutaneous Injection cluster_dissociation In Circulation Dihexamer Di-hexamer (T3R3 conformation) Multihexamer Multi-hexamer Chains (T6 conformation) Dihexamer->Multihexamer Phenol diffusion Monomer Monomer Multihexamer->Monomer Slow Zinc dissociation

Caption: this compound self-association from di-hexamers to multi-hexamers.

Experimental Workflow for Characterization

Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output Formulation Pharmaceutical Formulation SEC SEC-MALS Formulation->SEC SAXS SAXS Formulation->SAXS PostInjection Simulated Post- Injection Buffer PostInjection->SEC PostInjection->SAXS CryoTEM Cryo-TEM PostInjection->CryoTEM MW Molecular Weight & Size Distribution SEC->MW Shape Shape & 3D Model SAXS->Shape Morphology Direct Visualization CryoTEM->Morphology

Caption: A typical experimental workflow for characterizing this compound.

Insulin Signaling Pathway

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Metabolic Effects Insulin This compound (Monomer) IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis ↓ Gluconeogenesis Akt->Gluconeogenesis GLUT4_membrane GLUT4 Transporter GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake

Caption: Simplified overview of the insulin signaling pathway activated by this compound.

Conclusion

The unique molecular design of this compound, particularly the acylation at LysB29, underpins its remarkable self-association properties. The transition from stable di-hexamers in the pharmaceutical formulation to long multi-hexameric chains upon injection creates a soluble subcutaneous depot that ensures a slow and continuous release of insulin monomers. This mechanism results in a flat and predictable pharmacokinetic and pharmacodynamic profile, making this compound a valuable therapeutic option for achieving stable glycemic control in individuals with diabetes. The experimental techniques detailed in this guide are crucial for the ongoing research and development of novel long-acting insulin analogues.

References

An In-Depth Guide to the Receptor Binding Affinity and Kinetics of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin degludec, an ultra-long-acting basal insulin analog. The document details the interaction of this compound with the insulin receptor, presenting quantitative binding data, the experimental protocols used to derive this data, and the downstream signaling consequences of receptor activation.

Introduction to this compound

This compound is a modified human insulin designed for a prolonged and stable glucose-lowering effect. Its unique structure involves the deletion of threonine at position B30 and the addition of a 16-carbon fatty diacid, attached to lysine at position B29 via a glutamic acid spacer.[1][2][3] Following subcutaneous injection, these modifications allow this compound to form soluble multi-hexamer chains, creating a depot.[1][2][4] From this depot, this compound monomers slowly and continuously dissociate, are absorbed into the bloodstream, and become available to bind to insulin receptors on target cells.[3][4]

Receptor Binding Affinity and Kinetics

The therapeutic action of this compound is initiated by its binding to the insulin receptor (IR), a transmembrane protein belonging to the receptor tyrosine kinase family.[5][6] The binding affinity and the kinetics of this interaction are critical determinants of the drug's potency and duration of action.

Quantitative Binding Data

This compound exhibits a binding affinity for the insulin receptor that is comparable to that of human insulin.[1] In contrast, other long-acting analogs may have reduced affinity for the insulin receptor.[7] A key characteristic of this compound's interaction with the receptor is its slow on- and off-rates, which contribute to its prolonged action.[8] One study reported an IC50 value of 19.59 nM/L for this compound's binding to the insulin receptor.[9]

Table 1: Insulin Receptor (IR) Binding Affinity

Insulin AnalogParameterValueReceptor IsoformNotes
This compound IC5019.59 nM/LNot Specified[9]
Human InsulinKD1 (High Affinity)38.1 ± 0.9 nMIR-A (ectodomain)Two-site binding pattern observed via SPR.[10]
KD2 (Low Affinity)166.3 ± 7.3 nMIR-A (ectodomain)[10]
Insulin DetemirRelative Affinity~30% of Human InsulinNot SpecifiedHas a lower affinity for the IR than human insulin.[5]
Insulin GlargineRelative AffinityLower than Human InsulinNot SpecifiedGlargine itself has a lower binding affinity for the IR.[11]

Table 2: Insulin-like Growth Factor-1 Receptor (IGF-1R) Binding Affinity

Insulin AnalogRelative Affinity vs. Human InsulinNotes
This compound Low / Similar to Human InsulinThe low affinity for the IGF-1R suggests a favorable molecular safety profile regarding mitogenic potential.[1]
Insulin GlargineHigher than Human InsulinExhibits a significantly higher affinity for the IGF-1 receptor compared to human insulin.[11]
Binding Kinetics

Surface Plasmon Resonance (SPR) studies indicate that this compound's interaction with the insulin receptor is best described by a 1:1 binding model characterized by slow association (on-rate) and dissociation (off-rate) kinetics.[8] This contrasts with human insulin, which typically fits a two-site binding model.[8][10] The slow dissociation from the receptor contributes to the sustained signaling and prolonged duration of action of this compound.

Insulin Receptor Signaling Pathways

Once this compound binds to the alpha subunit of the insulin receptor, it induces a conformational change that activates the tyrosine kinase domain within the beta subunit.[5] This triggers autophosphorylation of the receptor and the recruitment and phosphorylation of various intracellular substrates, most notably Insulin Receptor Substrate (IRS) proteins.[5] This initiates a cascade of downstream signaling events through two primary pathways that govern insulin's metabolic and mitogenic effects.

  • PI3K/Akt Pathway (Metabolic Actions): This is the principal pathway for insulin's metabolic effects.[12] Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn leads to the activation of Akt (also known as Protein Kinase B).[12] Activated Akt mediates the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake.[5] It also promotes glycogen synthesis and protein synthesis while inhibiting glucose production in the liver.[5]

  • Ras/MAPK Pathway (Mitogenic Actions): This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.[12] The activated insulin receptor can also phosphorylate adapter proteins like Shc, which recruits the Grb2-SOS complex.[12] This leads to the activation of Ras and the subsequent mitogen-activated protein kinase (MAPK) cascade.[12]

InsulinSignaling cluster_receptor Cell Membrane cluster_pi3k PI3K / Akt Pathway (Metabolic) cluster_mapk Ras / MAPK Pathway (Mitogenic) Insulin This compound IR Insulin Receptor (IR) Insulin->IR Binding IR_P p-IR IR->IR_P Autophosphorylation IRS IRS Proteins IR_P->IRS Phosphorylation Shc Shc IR_P->Shc Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Akt Akt PIP3->Akt Activation GLUT4 GLUT4 Vesicle Akt->GLUT4 GLUT4 Translocation Glycogen Glycogen Synthase Akt->Glycogen Glycogen Synthesis Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Glucose Uptake Grb2_SOS Grb2-SOS Shc->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Gene Expression & Cell Growth

Experimental Protocols

The binding affinity and kinetics of this compound are determined using specialized in vitro assays. The two primary methods are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Receptor Binding Assay

This method quantifies the affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the insulin receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50), which reflects the binding affinity of the test compound.

Detailed Methodology:

  • Receptor Preparation:

    • Culture cells that overexpress the human insulin receptor (e.g., IM-9 lymphocytes or transfected cell lines like HEK293).[1]

    • Alternatively, prepare cell membrane fractions containing the receptors from these cells through homogenization and centrifugation.[11]

  • Assay Setup:

    • A constant, low concentration of radiolabeled insulin (e.g., [¹²⁵I]-Tyr-A14-insulin) is used as the tracer.[1]

    • A series of increasing concentrations of unlabeled "cold" ligand (e.g., this compound, human insulin) is prepared for competition.

  • Incubation:

    • The receptor preparation, radiolabeled insulin, and varying concentrations of unlabeled insulin are combined in a suitable binding buffer (e.g., HEPES-based buffer with BSA).[1]

    • The mixture is incubated at a controlled temperature (e.g., 15°C) for a sufficient period (e.g., 2.5 hours) to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter or by centrifugation of the cell suspension.[1]

  • Quantification:

    • The radioactivity retained on the filter or in the cell pellet (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis:

    • A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the unlabeled ligand concentration.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.

RadioligandAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare IR-expressing cells or membrane fractions A1 Incubate Receptors + Tracer + Unlabeled Degludec to equilibrium P1->A1 P2 Prepare constant concentration of [¹²⁵I]-Insulin (Tracer) P2->A1 P3 Prepare serial dilutions of unlabeled this compound P3->A1 A2 Separate bound from free radioligand (e.g., filtration, centrifugation) A1->A2 A3 Measure radioactivity of bound fraction in gamma counter A2->A3 D1 Plot % Bound Radioactivity vs. [this compound] A3->D1 D2 Perform non-linear regression to generate competition curve D1->D2 D3 Determine IC50 value D2->D3

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[8][13]

Objective: To determine the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ).

Detailed Methodology:

  • Sensor Chip Preparation:

    • A sensor chip with a gold surface (e.g., CM5 chip) is activated.

    • A capture molecule, typically a high-affinity monoclonal antibody against the insulin receptor, is immobilized onto the chip surface via amine coupling.[8][10]

  • Receptor Capture:

    • A solution containing solubilized, full-length insulin receptors (either IR-A or IR-B isoform) is passed over the sensor chip. The antibody captures the receptors, creating a functional surface.[8]

  • Analyte Injection (Association):

    • A continuous flow of running buffer is passed over the chip to establish a stable baseline.

    • A solution containing the analyte (e.g., this compound) at a specific concentration is injected and flows over the receptor-coated surface for a set period. The binding of the analyte to the captured receptors causes a change in the refractive index at the surface, which is measured in real-time as an increase in the SPR signal (response units, RU). This phase is used to determine the association rate (kₐ).

  • Dissociation:

    • The analyte solution is replaced by a continuous flow of running buffer. The analyte dissociates from the receptors, causing the SPR signal to decrease. This phase is monitored to determine the dissociation rate (kₑ).

  • Regeneration:

    • A regeneration solution is injected to remove the captured receptor from the antibody, preparing the surface for the next cycle. This step is often omitted in favor of a fresh capture for each cycle to ensure consistent receptor activity.[10]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) from a series of different analyte concentrations are collected.

    • The data is "double-referenced" by subtracting the signal from a reference flow cell and a blank buffer injection to correct for bulk refractive index changes and non-specific binding.[8]

    • The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding for degludec, or a two-site model for human insulin) using specialized software.[8][10]

    • This fitting process yields the kinetic rate constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is then calculated as kₑ/kₐ.

SPR_Workflow cluster_prep Surface Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis S1 Immobilize Anti-IR Antibody on SPR Sensor Chip S2 Inject and Capture Solubilized Insulin Receptors S1->S2 K1 Association Phase: Inject this compound (Analyte) S2->K1 Establish Baseline K2 Dissociation Phase: Flow running buffer over surface K1->K2 A1 Collect Sensorgrams at multiple analyte concentrations K2->A1 Regenerate Surface A2 Fit data to a kinetic model (e.g., 1:1 binding) A1->A2 A3 Determine kon, koff, and KD A2->A3

Conclusion

This compound's unique pharmacokinetic profile is underpinned by its distinct receptor binding characteristics. It binds to the insulin receptor with an affinity comparable to human insulin but exhibits slow association and dissociation kinetics. This prolonged receptor occupancy, combined with its slow release from the subcutaneous depot, results in a stable and protracted glucose-lowering effect. Its low affinity for the IGF-1 receptor is similar to that of human insulin, suggesting a low mitogenic potential. Understanding these fundamental binding properties and the experimental methods used to characterize them is essential for the ongoing research and development of novel insulin therapies.

References

The Structural Basis for Insulin Degludec's Protracted Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin degludec is an ultra-long-acting basal insulin analogue designed to provide a flat and stable glucose-lowering effect over an extended period. Its protracted mechanism of action is a result of unique molecular modifications that lead to the formation of a soluble, high-molecular-weight multi-hexamer depot following subcutaneous injection. This technical guide provides an in-depth exploration of the structural and biophysical principles governing this compound's extended duration of action. We will delve into its molecular design, the dynamics of its self-assembly, and the key experimental methodologies used to elucidate its structure and function. Quantitative pharmacokinetic and pharmacodynamic data are summarized, and detailed experimental protocols for its characterization are provided.

Introduction

The management of diabetes mellitus often requires basal insulin therapy to maintain glycemic control between meals and overnight. An ideal basal insulin should mimic the physiological, continuous, low-level secretion of insulin from the pancreas, with a predictable and prolonged duration of action to minimize glycemic variability and the risk of hypoglycemia. This compound was developed to meet these needs through a novel protraction mechanism based on the formation of soluble multi-hexamers at the injection site.[1][2]

Molecular Structure of this compound

This compound's unique properties stem from specific modifications to the human insulin molecule.[3] The threonine residue at position B30 is deleted, and a 16-carbon fatty diacid (hexadecanedioic acid) is attached to the lysine residue at position B29 via a γ-L-glutamic acid spacer.[4][5] This acylation is the key to its prolonged action.[4]

The pharmaceutical formulation of this compound is a sterile, aqueous, clear, and colorless solution that also contains glycerol, metacresol, phenol, zinc acetate, and water for injection.[6] The presence of phenol and zinc in the formulation is crucial for stabilizing the this compound molecules into di-hexameric structures.[7]

Mechanism of Protracted Action: From Di-hexamers to Monomers

The extended duration of action of this compound is a multi-step process that begins after subcutaneous injection and involves the formation and subsequent slow disassembly of multi-hexameric chains.

Di-hexameric State in Pharmaceutical Formulation

In the vial, this compound exists as stable and soluble di-hexamers.[1] These are composed of two hexamers linked together, a conformation stabilized by the presence of zinc and phenolic excipients (phenol and m-cresol).[7] The hexamers are in a T3R3 conformation.[8]

Multi-hexamer Assembly Post-Injection

Upon subcutaneous injection, the phenolic excipients diffuse away from the injection site. This diffusion triggers a conformational change in the this compound hexamers from a T3R3 state to a T6 state.[8] This change exposes surfaces that facilitate the self-assembly of the di-hexamers into long, soluble multi-hexamer chains.[9] These chains form a depot in the subcutaneous tissue.[2]

Slow Dissociation and Monomer Release

The protracted effect of this compound is primarily due to the slow and gradual dissociation of insulin monomers from the ends of these multi-hexamer chains. This process is rate-limited by the slow diffusion of zinc from the multi-hexameric structure.[8] As zinc ions slowly dissociate, the hexamers at the ends of the chains become unstable and release insulin monomers. These monomers are then readily absorbed into the systemic circulation.[8] The slow and continuous release of monomers results in a flat and stable pharmacokinetic and pharmacodynamic profile.[9]

Quantitative Data

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. The following tables summarize key quantitative data from various clinical trials.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueStudy PopulationReference
Half-life (t½) >25 hoursHealthy and diabetic subjects[9]
Time to steady state 2-3 daysPatients with type 1 diabetes[2]
Maximum Concentration (Cmax,SD) 3489 pmol/LHealthy Chinese subjects[10]
Time to Maximum Concentration (tmax,SD) 11.0 hours (median)Healthy Chinese subjects[10]
Area Under the Curve (AUC0-120h,SD) 78192 pmol·h/LHealthy Chinese subjects[10]
Plasma Protein Binding >99% (to albumin)In vitro[11]

SD: Single Dose

Table 2: Pharmacodynamic Parameters of this compound
ParameterValueStudy PopulationReference
Duration of Action >42 hoursPatients with type 1 diabetes[9]
Glucose Lowering Effect Distribution (AUCGIR,0–12h,SS / AUCGIR,τ,SS) ~50%Japanese patients with type 1 diabetes[2]
Within-subject variability (CV%) Four times lower than insulin glarginePatients with type 1 diabetes[9]

AUCGIR: Area under the glucose infusion rate curve; SS: Steady State; τ: Dosing interval (24 hours)

Experimental Protocols

The characterization of this compound's structure and function relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular size distribution and oligomeric state of this compound in different formulations.

Methodology:

  • System: Agilent 1100/1200 HPLC system or similar.

  • Column: TSK-gel G2000SWXL (7.8 × 300 mm, 5 µm particle size) or equivalent SEC column suitable for protein separation.

  • Mobile Phase: A buffer mimicking either the pharmaceutical formulation (e.g., containing zinc and phenol) or the subcutaneous environment (phenol-free). A common mobile phase for analyzing aggregates is L-arginine based.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 276 nm.

  • Sample Preparation: this compound samples are diluted to a suitable concentration (e.g., 0.6 mM) in the mobile phase.

  • Analysis: The elution profile is analyzed to identify peaks corresponding to monomers, dimers, hexamers, di-hexamers, and multi-hexamers based on their retention times. Molecular weight standards are used for calibration.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (Rh) and assess the size distribution and aggregation state of this compound.

Methodology:

  • Instrument: DynaPro-801 TC molecular sizing instrument or similar.

  • Sample Preparation: Samples are filtered through a 0.22 µm filter to remove dust and large aggregates. Measurements are performed in a temperature-controlled cuvette.

  • Data Acquisition: The instrument measures the fluctuations in scattered light intensity at a 90° angle.

  • Analysis: The autocorrelation function of the scattered light intensity is used to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation. The size distribution is analyzed to assess the presence of different oligomeric species.

Circular Dichroism (CD) Spectroscopy

Objective: To study the secondary and tertiary structure and conformational changes of this compound under different conditions.

Methodology:

  • Instrument: A spectropolarimeter equipped with a temperature-controlled sample holder.

  • Wavelength Range: Far-UV (190-250 nm) for secondary structure and Near-UV (250-350 nm) for tertiary structure.

  • Sample Preparation: this compound solutions are prepared in appropriate buffers with and without zinc and phenol to mimic different environments. The concentration is typically in the range of 0.1-1 mg/mL.

  • Data Acquisition: CD spectra are recorded at a controlled temperature.

  • Analysis: The changes in the CD signal, particularly at 222 nm and 208 nm for α-helical content, are monitored to assess conformational changes upon variations in formulation, such as the removal of phenol.

Small-Angle X-ray Scattering (SAXS)

Objective: To obtain low-resolution structural information about the size and shape of this compound oligomers in solution.

Methodology:

  • Source: Synchrotron radiation source (e.g., EMBL P12 beamline at PETRA III, DESY).

  • Detector: 2D detector (e.g., Pilatus 2M).

  • Sample Preparation: this compound solutions are prepared in a buffer that matches the solvent conditions of interest. The sample is placed in a temperature-controlled sample cell. For SEC-SAXS, the sample is eluted from an SEC column directly into the X-ray beam path.[12]

  • Data Collection: The scattering intensity is measured as a function of the scattering angle (q).

  • Data Analysis: The scattering data is analyzed to determine parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax). The data can be used to generate low-resolution 3D models of the scattering particles.

Euglycemic Glucose Clamp

Objective: To assess the pharmacodynamic profile, specifically the glucose-lowering effect and duration of action of this compound.

Methodology:

  • Participants: Healthy volunteers or individuals with diabetes.

  • Procedure: A variable intravenous infusion of glucose is administered to maintain a constant blood glucose level (euglycemia) after a subcutaneous injection of this compound.

  • Measurements: The glucose infusion rate (GIR) required to maintain euglycemia is measured over time.

  • Analysis: The GIR profile provides a direct measure of the insulin's metabolic activity. Key parameters derived include the total glucose-lowering effect (Area Under the GIR Curve - AUCGIR), maximum GIR (GIRmax), and the time to onset and duration of action.[9]

Visualizations

Diagram 1: Mechanism of Protraction of this compound

G cluster_formulation Pharmaceutical Formulation (In Vial) cluster_injection Post-Subcutaneous Injection Dihexamer This compound Di-hexamers (T3R3 conformation) + Zinc + Phenol Multihexamer Soluble Multi-hexamer Chains (T6 conformation) Dihexamer->Multihexamer Phenol Diffusion Monomer This compound Monomers Multihexamer->Monomer Slow Zinc Dissociation Circulation Systemic Circulation Monomer->Circulation Absorption G cluster_sample Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Formulation This compound Formulation SEC Size-Exclusion Chromatography (SEC) Formulation->SEC DLS Dynamic Light Scattering (DLS) Formulation->DLS CD Circular Dichroism (CD) Formulation->CD SAXS Small-Angle X-ray Scattering (SAXS) Formulation->SAXS SimulatedSC Simulated Subcutaneous Environment (Phenol-free) SimulatedSC->SEC SimulatedSC->DLS SimulatedSC->CD SimulatedSC->SAXS OligomericState Oligomeric State (Di-hexamer vs Multi-hexamer) SEC->OligomericState SizeShape Size and Shape (Hydrodynamic Radius, Rg) DLS->SizeShape Conformation Secondary/Tertiary Structure (T3R3 vs T6) CD->Conformation SAXS->SizeShape G Insulin Insulin Monomer IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis ↓ Hepatic Gluconeogenesis Akt->Gluconeogenesis

References

An In-Depth Technical Guide to the In Vitro Characterization of Insulin Degludec Hexamer Disassembly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Protraction Mechanism of Insulin Degludec

This compound (IDeg) is an ultra-long-acting basal insulin analogue designed for a prolonged and stable glucose-lowering effect.[1][2] Its unique protraction mechanism is based on the formation of a soluble subcutaneous depot of multi-hexamer assemblies.[1][3] In its pharmaceutical formulation, which contains zinc and phenolic excipients (phenol and m-cresol), this compound exists as stable di-hexamers.[3][4][5] Following subcutaneous injection, the diffusion of phenolic ligands triggers a conformational change and the self-assembly of these di-hexamers into long, soluble multi-hexamer chains.[3][4][6] The slow, gradual dissociation of zinc ions from the ends of these chains leads to the steady release of this compound monomers, which are then absorbed into the bloodstream.[3][6] This technical guide details the key in vitro experimental methods used to characterize this disassembly process, presenting quantitative data and workflow visualizations.

The Disassembly Pathway: From Multi-Hexamer to Monomer

The disassembly of this compound is a stepwise process governed by changes in the local microenvironment, specifically the concentration of phenol and zinc.[7] This process can be simulated and studied in vitro to understand its kinetics and structural intermediates.

  • Initial State (Pharmaceutical Formulation): In the vial, in the presence of zinc and phenol, this compound forms stable and soluble di-hexamers.[5][7] These are composed of two hexamers in a T₃R₃ conformation.[7][8]

  • Post-Injection Simulation (Phenol Depletion): Upon injection, phenol diffuses away. The in vitro simulation of this step, achieved by removing phenol from the buffer, triggers a conformational change in the hexamers from T₃R₃ to the T₆ "tense" state.[7] This change exposes surfaces that promote end-to-end self-assembly into long, linear multi-hexamer chains.[3][7]

  • Slow Dissociation (Zinc Depletion): The multi-hexamer chains form a depot. The gradual dissociation of zinc ions from the terminal hexamers of the chains is the rate-limiting step for disassembly.[3][7] As zinc is lost, the hexamers become unstable.

  • Final Release: The zinc-depleted hexamers break down into dimers, which then rapidly dissociate into biologically active monomers.[7] These monomers are then small enough to be absorbed into the circulation.[6]

G This compound Disassembly Pathway cluster_formulation Pharmaceutical Formulation cluster_depot Subcutaneous Depot (In Vitro Simulation) cluster_circulation Circulation Dihexamer Di-hexamer (T₃R₃) Multihexamer Multi-hexamer Chain (T₆) Dihexamer->Multihexamer Phenol Diffusion Hexamer Hexamer Multihexamer->Hexamer Slow Zinc Dissociation Dimer Dimer Hexamer->Dimer Disassembly Monomer Active Monomer Dimer->Monomer Rapid Dissociation

A diagram of the this compound disassembly process.

Experimental Protocols and Methodologies

A suite of biophysical techniques is employed to characterize the size, structure, and stability of this compound assemblies at each stage of the disassembly pathway.[7][9][10]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Purpose: To separate molecular species based on hydrodynamic volume and determine their absolute molar mass, providing quantitative data on the distribution of monomers, dimers, hexamers, and multi-hexameric structures.[7][11]

Methodology:

  • System: An HPLC system equipped with a size-exclusion column (e.g., Sepharose 6HR) is connected in series with a UV detector and a MALS detector.[7][12]

  • Mobile Phase: A buffer simulating physiological conditions (e.g., phosphate-buffered saline, pH 7.4) is used. To mimic different stages, key components are varied:

    • Formulation state: Buffer contains zinc and phenolic preservatives.[5]

    • Post-injection state: Phenol-free buffer is used to induce multi-hexamer formation.[7]

    • Disassembly state: A zinc-chelating agent like EDTA can be added to promote the breakdown of multi-hexamers.[12][13]

  • Sample Preparation: this compound is dissolved in the appropriate mobile phase and incubated to reach equilibrium before injection.[5]

  • Data Analysis: The UV chromatogram shows the elution profile, while the MALS detector measures the light scattered by the eluting particles. This scattering is proportional to both the concentration and the molar mass, allowing for the calculation of the molecular weight of each species eluting from the column.[12]

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic radius (Rh) and size distribution of this compound assemblies in solution. DLS is particularly useful for monitoring the formation of large multi-hexamer complexes without the shear forces of chromatography.[11][14]

Methodology:

  • System: A DLS instrument consisting of a laser, a temperature-controlled sample cuvette, and a photon detector.

  • Sample Preparation: Samples are prepared in buffers mimicking the formulation and post-injection states, similar to SEC-MALS. Solutions are typically filtered to remove dust and extraneous aggregates.

  • Measurement: The sample is illuminated by the laser, and the detector measures the intensity fluctuations of the scattered light over time. These fluctuations are caused by the Brownian motion of the particles.

  • Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is analyzed to calculate the translational diffusion coefficient (D), which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.[14][15]

Small-Angle X-ray Scattering (SAXS)

Purpose: To gain low-resolution structural information about the shape and size of this compound assemblies in solution, such as confirming the linear, rod-like structure of the multi-hexamers.[9][10][16]

Methodology:

  • System: A SAXS instrument with a high-intensity X-ray source, a sample cell, and a 2D detector.

  • Sample Preparation: Samples are prepared in various buffers, as described above, to capture different assembly states.

  • Measurement: A collimated X-ray beam is passed through the sample solution. The scattering pattern produced by the interaction of X-rays with the electrons in the molecules is recorded by the detector.

  • Data Analysis: The 1D scattering curve (intensity vs. scattering angle) is analyzed to determine structural parameters like the radius of gyration (Rg), maximum particle dimension (Dmax), and molecular weight. The overall shape of the scattering curve can be compared to theoretical models to confirm, for example, a linear arrangement of hexamers.[9][10]

Circular Dichroism (CD) Spectroscopy

Purpose: To analyze the secondary structure and conformational state of this compound during the disassembly process. CD is critical for confirming the allosteric transitions (e.g., T₃R₃ to T₆) that drive multi-hexamer formation.[7][11]

Methodology:

  • System: A CD spectropolarimeter.

  • Measurement: The instrument measures the differential absorption of left- and right-circularly polarized light by the chiral insulin molecules, typically in the far-UV range (190-260 nm) for secondary structure analysis.

  • Data Analysis: The resulting CD spectrum provides information on the proportion of alpha-helices, beta-sheets, and random coils. Changes in the spectrum upon removal of phenol are indicative of the conformational shift from the T₃R₃ state to the T₆ state.[7]

G General Experimental Workflow Prep Sample Preparation (Varying Zinc/Phenol) SEC SEC-MALS Prep->SEC DLS DLS Prep->DLS SAXS SAXS Prep->SAXS CD CD Spectroscopy Prep->CD Data_Size Size & Molar Mass Distribution SEC->Data_Size Data_Rh Hydrodynamic Radius (Rh) DLS->Data_Rh Data_Shape Shape & Assembly Structure (Rg) SAXS->Data_Shape Data_Conf Conformational State (T₃R₃ vs T₆) CD->Data_Conf

Workflow for the biophysical characterization of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the in vitro characterization of this compound.

Table 1: Assembly States of this compound Under Simulated Conditions

Condition Dominant Species Conformation (from CD) Apparent Molecular Weight (from SEC-MALS)
Pharmaceutical Formulation (+ Zinc, + Phenol) Di-hexamer T₃R₃ ~72 kDa
Simulated Post-Injection (+ Zinc, - Phenol) Multi-hexamer chains T₆ >5,000 kDa[7]

| Simulated Disassembly (- Zinc, - Phenol) | Monomers / Dimers | - | ~6-12 kDa |

Table 2: Biophysical Parameters from Orthogonal Methods

Method Parameter Measured Typical Value for Multi-hexamer Assembly
SEC-MALS Molar Mass (Mw) Can exceed 5 MDa, indicating large linear polymers.[7]
DLS Hydrodynamic Radius (Rh) Significantly increased values upon phenol removal, indicating formation of large complexes.
SAXS Radius of Gyration (Rg) Consistent with long, rod-like structures formed by end-to-end hexamer association.[9][10]

| CD Spectroscopy | Conformational State | Shift from T₃R₃ spectrum to T₆ spectrum upon phenol depletion.[7] |

Biological Relevance: Insulin Signaling Pathway

The ultimate purpose of the controlled disassembly of this compound is the release of the active monomer. Once released, the monomer binds to the insulin receptor on target cells (e.g., muscle, fat, liver), initiating a signaling cascade that leads to glucose uptake and utilization.[1][17]

G Canonical Insulin Signaling Pathway Monomer Insulin Monomer (from Disassembly) IR Insulin Receptor (IR) Monomer->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 Promotes Glucose Glucose Uptake GLUT4->Glucose

The signaling cascade initiated by the active insulin monomer.

Conclusion

The ultra-long duration of action of this compound is a direct result of its unique, multi-step disassembly process. In vitro characterization using a combination of orthogonal biophysical techniques like SEC-MALS, DLS, SAXS, and CD spectroscopy is essential for elucidating this mechanism. These methods provide quantitative data on the size, shape, and conformational state of the insulin assemblies under conditions that mimic the pharmaceutical formulation and the post-injection subcutaneous depot. This detailed understanding is critical for drug development, formulation optimization, and ensuring product quality and therapeutic efficacy.

References

The Pivotal Role of Zinc and Phenol in the Formulation of Insulin Degludec: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin degludec, an ultra-long-acting basal insulin analogue, represents a significant advancement in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and stable glucose-lowering effect, is intricately linked to its formulation. This technical guide delves into the core of this compound's formulation, elucidating the critical roles of zinc and phenol in orchestrating its self-assembly into a subcutaneous depot, which is paramount for its extended duration of action.

The Chemistry of Protraction: Di-hexamer to Multi-hexamer Assembly

In its pharmaceutical formulation, this compound exists as stable dihexamers.[1][2] This is a crucial state that ensures stability in the vial and upon injection. The key to this architecture lies in the presence of zinc and phenolic excipients, primarily phenol and metacresol.[3][4]

Zinc ions are fundamental to the formation of insulin hexamers. Each hexamer, composed of six insulin monomers, is stabilized by the coordination of two zinc ions.[5] This hexameric structure protects the insulin molecule from degradation and aggregation.[6][7]

Phenol and its derivatives act as allosteric ligands that further stabilize the hexameric conformation.[6][8][9] They bind to specific pockets within the hexamer, inducing a conformational change that promotes the formation of stable dihexamers in the case of this compound.[10][11] In the formulation, these phenolic compounds ensure that the dihexamers remain soluble and stable.[1]

Upon subcutaneous injection, a cascade of events is initiated, driven by the diffusion of phenol into the surrounding tissue. This depletion of phenol triggers a conformational change in the dihexamers, exposing surfaces that facilitate their self-association into long, linear multi-hexamer chains.[1][12][13] This assembly forms a soluble depot in the subcutaneous space.[2][14]

The final step in the release mechanism is the slow diffusion of zinc ions from the multi-hexamer chains.[12] As zinc dissociates, the multi-hexamers become unstable and gradually disassemble, releasing insulin monomers into the bloodstream. It is these monomers that are biologically active and can bind to insulin receptors to regulate blood glucose levels.[12] The slow and sustained release of monomers from this subcutaneous depot is the basis for this compound's ultra-long duration of action, which can exceed 42 hours.[15][16]

Quantitative Composition of Excipients

The precise concentrations of zinc and phenolic compounds in the this compound formulation (marketed as Tresiba®) are critical for its mechanism of action.

ComponentConcentration (per mL of 100 units/mL solution)Function
Zinc 32.7 mcgEssential for the formation and stabilization of insulin hexamers.[17]
Phenol 1.50 mgStabilizes the hexameric structure and facilitates the formation of dihexamers in the formulation.[17]
Metacresol 1.72 mgA phenolic derivative that also contributes to the stabilization of the hexameric structure.[17]
Glycerol 19.6 mgIsotonicity agent.[3][4]
Water for Injection q.s.Vehicle.[3][4]
Hydrochloric acid/Sodium hydroxide q.s. to pH 7.6pH adjustment.[17]

Experimental Protocols for Formulation Characterization

The unique self-assembly properties of this compound necessitate specialized analytical techniques for its characterization. The following are detailed methodologies for key experiments.

Size Exclusion Chromatography (SEC) for Analysis of Hexamers and Multi-hexamers

Objective: To determine the size distribution and quantify the different oligomeric states (monomers, dimers, hexamers, multi-hexamers) of this compound under various formulation conditions.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a UV detector.[18][19]

  • Column: A size-exclusion column with a pore size suitable for separating proteins in the range of insulin monomers (approx. 6 kDa) to multi-hexamers (several hundred kDa). A common choice is a silica-based column with a pore size of 120-130 Å.[16][18]

  • Mobile Phase: A buffer that mimics the formulation conditions or the post-injection environment. A typical mobile phase could be a phosphate buffer at a physiological pH (e.g., 7.4) with or without phenolic excipients.

  • Sample Preparation: this compound samples are diluted to an appropriate concentration in the mobile phase.

  • Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample.

    • Monitor the elution profile at a wavelength of 276-280 nm, where insulin has a characteristic absorbance.

    • Calibrate the column using protein standards of known molecular weights to create a standard curve of elution volume versus log(molecular weight).

    • Determine the apparent molecular weight of the eluting species by comparing their elution volumes to the standard curve.

    • Integrate the peak areas corresponding to different oligomeric states to quantify their relative abundance.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To measure the hydrodynamic radius (Rh) of this compound assemblies in solution, providing insights into the formation of dihexamers and multi-hexamers.

Methodology:

  • Instrumentation: A DLS instrument equipped with a laser light source and a detector to measure scattered light intensity fluctuations.[20][21]

  • Sample Preparation:

    • Filter the this compound solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

    • Place the filtered sample into a clean, dust-free cuvette.

  • Analysis:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173°).

    • The fluctuations in the scattered light intensity over time, caused by the Brownian motion of the particles, are measured.

    • An autocorrelation function is generated from the intensity fluctuations.

    • The instrument's software analyzes the autocorrelation function to determine the translational diffusion coefficient (D) of the particles.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The size distribution of the particles in the sample is reported.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the conformational changes in the secondary structure of this compound upon binding of zinc and phenol, and during the transition from dihexamers to multi-hexamers.

Methodology:

  • Instrumentation: A CD spectropolarimeter.[1]

  • Sample Preparation:

    • Prepare this compound samples in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).

    • Ensure the protein concentration is accurately determined, as this is critical for calculating molar ellipticity.

    • Place the sample in a quartz cuvette with a known path length (e.g., 0.1 cm).

  • Analysis:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the this compound sample in the far-UV range (typically 190-260 nm).

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the observed ellipticity (θ) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where c is the protein concentration in mol/L, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the resulting spectrum to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms provided with the instrument's software or standalone programs. Changes in the spectral features, particularly the minima around 208 nm and 222 nm for α-helices, indicate conformational changes.

Visualizing the Molecular Choreography

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formulation and action of this compound.

Insulin_Degludec_Formulation cluster_formulation In the Pharmaceutical Formulation InsulinMonomer This compound Monomer Hexamer T3R3 Hexamer InsulinMonomer->Hexamer Self-assembly Zinc Zinc Ions Zinc->Hexamer Coordination Phenol Phenol / m-Cresol Phenol->Hexamer Stabilization Dihexamer Stable Dihexamer Hexamer->Dihexamer Dimerization

Caption: Formation of stable dihexamers in the vial.

Subcutaneous_Depot_Formation cluster_injection Post-Subcutaneous Injection Dihexamer Injected Dihexamer PhenolDiffusion Phenol Diffusion Dihexamer->PhenolDiffusion Multihexamer Multi-hexamer Chain (Subcutaneous Depot) PhenolDiffusion->Multihexamer Self-assembly

Caption: Multi-hexamer depot formation after injection.

Monomer_Release_and_Action cluster_release Sustained Release and Action Multihexamer Multi-hexamer Depot ZincDiffusion Slow Zinc Diffusion Multihexamer->ZincDiffusion Monomer Insulin Monomer ZincDiffusion->Monomer Disassembly Bloodstream Absorption into Bloodstream Monomer->Bloodstream Receptor Insulin Receptor Binding Bloodstream->Receptor GlucoseUptake Glucose Uptake Receptor->GlucoseUptake

Caption: Gradual monomer release and physiological action.

Experimental_Workflow cluster_workflow Characterization Workflow Formulation This compound Formulation SEC Size Exclusion Chromatography (SEC) Formulation->SEC DLS Dynamic Light Scattering (DLS) Formulation->DLS CD Circular Dichroism (CD) Spectroscopy Formulation->CD OligomericState Oligomeric State (Monomer, Hexamer, Multi-hexamer) SEC->OligomericState HydrodynamicRadius Hydrodynamic Radius (Particle Size) DLS->HydrodynamicRadius SecondaryStructure Secondary Structure (α-helix, β-sheet) CD->SecondaryStructure

Caption: A typical experimental workflow.

Conclusion

The formulation of this compound is a testament to the power of protein engineering and formulation science. The precise interplay between zinc and phenol is the cornerstone of its ultra-long-acting profile. Zinc ions drive the formation of the fundamental hexameric units, while phenolic excipients orchestrate their assembly into stable dihexamers in the vial and their subsequent transformation into a multi-hexameric subcutaneous depot. This sophisticated, self-assembling drug delivery system ensures a slow, sustained, and predictable release of active insulin monomers, offering significant clinical benefits for individuals with diabetes. A thorough understanding of these formulation principles and the analytical methods used for their characterization is essential for the continued development of innovative insulin therapies.

References

The Core Mechanism of Subcutaneous Depot Formation by Insulin Degludec: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the subcutaneous depot formation mechanism of Insulin Degludec (IDeg), a long-acting basal insulin analogue. The unique protraction mechanism of IDeg, centered around its ability to form soluble multi-hexameric chains after subcutaneous injection, results in a prolonged and stable glucose-lowering effect. This document outlines the molecular structure, formulation components, and the physicochemical processes that govern the formation and subsequent disassembly of the subcutaneous depot, supported by quantitative data and detailed experimental methodologies.

Molecular Structure and Formulation of this compound

This compound is a human insulin analogue with two key structural modifications: the deletion of threonine at position B30 and the acylation of lysine at position B29 with a hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][3][4] This structural alteration is fundamental to its unique self-association properties.

The pharmaceutical formulation of this compound is a sterile, clear, and colorless solution containing zinc and phenol.[5][6][7] These excipients are crucial for stabilizing the insulin molecules into di-hexameric structures prior to injection.[5][6] In this state, the insulin hexamers are in a T₃R₃ conformation, where only one end of the hexamer is available for interaction, leading to the formation of stable di-hexamers.[8][9]

The Mechanism of Subcutaneous Depot Formation

The protraction mechanism of this compound is a multi-step process that begins immediately after subcutaneous injection:

  • Phenol Diffusion and Conformational Change: Upon injection into the subcutaneous tissue, the phenol in the formulation rapidly diffuses away.[5][9][10] This triggers a conformational change in the this compound hexamers from the T₃R₃ state to the T₆ state.[2][9]

  • Multi-hexamer Assembly: In the T₆ conformation, both ends of the hexamers become available for interaction, leading to the self-assembly of long, soluble multi-hexamer chains.[2][9][10] These chains form a depot within the subcutaneous tissue.[2][11] Electron microscopy studies have visualized these elongated multi-hexamer structures.[10]

  • Slow Zinc Diffusion and Monomer Release: The multi-hexameric chains are stabilized by zinc ions.[5][6] A gradual diffusion of zinc from the ends of these chains leads to the slow and continuous dissociation of insulin monomers from the terminals of the multi-hexamers.[5][9]

  • Systemic Absorption: The released insulin monomers are then slowly absorbed into the systemic circulation.[2][5] This slow and continuous release of monomers is responsible for the ultra-long duration of action and the flat, stable pharmacokinetic and pharmacodynamic profiles of this compound.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and pharmacokinetic/pharmacodynamic properties of this compound.

Table 1: Formulation and Physicochemical Properties

ParameterValueReference
This compound Concentration0.6 mM[1]
Zinc to Insulin Ratio (in formulation)2-5 Zn ions per 6 insulin monomers[1]
Phenol Concentration (in formulation)16 mM[1]
m-Cresol Concentration (in formulation)16 mM[1]
Apparent Molecular Weight of Multi-hexamers>5 MDa[2]
Half-life (t½)> 25 hours[10][12]
Duration of Action> 42 hours[2][8]
Time to Steady State2-3 days[12][14]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundInsulin GlargineReference
Half-life (t½)> 25 hours~12 hours[10][12]
Within-subject variability (CV%)Fourfold lower-[14]
Nocturnal Hypoglycemia RiskLowerHigher[13]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the depot formation mechanism of this compound.

Size-Exclusion Chromatography (SEC)

Purpose: To analyze the self-association states of this compound in the pharmaceutical formulation and under simulated subcutaneous depot conditions.[1][2]

Methodology:

  • SEC Method 1 (Simulating Pharmaceutical Formulation): [1]

    • Column: A suitable size-exclusion column capable of separating high molecular weight species.

    • Mobile Phase: An eluent containing phenol to maintain the di-hexameric state.

    • Detection: UV absorbance to monitor the elution profile.[1]

    • Analysis: The elution profile is analyzed to determine the proportion of di-hexamers, hexamers, and monomers.[1]

  • SEC Method 2 (Simulating Subcutaneous Depot): [1]

    • Column: Same as Method 1.

    • Mobile Phase: A phenol-free eluent, such as 140 mM sodium chloride, 10 mM tris pH 7.3, 0.01% sodium azide, and 5% 2-propanol at 37°C, to induce multi-hexamer formation.[1]

    • Detection: UV absorbance and orthogonal reverse-phase chromatography to determine the concentration of individual insulin analogues in the multi-hexamer and hexamer-monomer fractions.[1]

Transmission Electron Microscopy (TEM)

Purpose: To visualize the multi-hexameric structures of this compound formed in the absence of phenol.[10]

Methodology:

  • Sample Preparation: A solution of this compound is prepared under conditions that mimic the subcutaneous depot (i.e., without phenol).

  • Grid Preparation: A drop of the sample solution is applied to a carbon-coated grid. The excess solution is blotted off, and the grid is negatively stained with a suitable agent (e.g., uranyl acetate).

  • Imaging: The grid is examined under a transmission electron microscope to visualize the morphology of the insulin assemblies. The resulting images show elongated, filament-like structures corresponding to the multi-hexamers.[10]

Euglycemic Glucose Clamp Studies

Purpose: To assess the pharmacodynamic profile and duration of action of this compound in vivo.[12]

Methodology:

  • Subjects: Human subjects with type 1 diabetes.[15]

  • Procedure:

    • A primed-continuous infusion of human insulin is administered to raise plasma insulin concentrations.[9]

    • Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).[9]

    • A variable-rate infusion of glucose is administered to maintain a constant, euglycemic blood glucose level.[9]

    • The glucose infusion rate (GIR) is recorded over time, which reflects the glucose-lowering effect of the infused insulin.[3]

  • Data Analysis: The GIR profile over a 24-hour period or longer is analyzed to determine the onset, peak, and duration of action of the insulin.[10][12]

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

G Figure 1: this compound Molecular Structure cluster_insulin Human Insulin cluster_modifications Modifications for this compound A-Chain A-Chain (21 amino acids) B-Chain B-Chain (30 amino acids) ThrB30_Deletion Deletion of Threonine at B30 B-Chain->ThrB30_Deletion Modified Acylation Acylation of Lysine at B29 with Hexadecanedioic Acid via a γ-L-Glutamic Acid Spacer B-Chain->Acylation Modified G Figure 2: Subcutaneous Depot Formation Pathway Formulation This compound Formulation (Di-hexamers in T3R3 state) + Zinc + Phenol Injection Subcutaneous Injection Formulation->Injection Phenol_Diffusion Rapid Phenol Diffusion Injection->Phenol_Diffusion Conformational_Change Conformational Change to T6 State Phenol_Diffusion->Conformational_Change Multihexamer_Assembly Self-Assembly into Soluble Multi-hexamer Chains (Subcutaneous Depot) Conformational_Change->Multihexamer_Assembly Zinc_Diffusion Slow Zinc Diffusion Multihexamer_Assembly->Zinc_Diffusion Monomer_Release Slow and Continuous Release of Insulin Monomers Zinc_Diffusion->Monomer_Release Absorption Systemic Absorption Monomer_Release->Absorption G Figure 3: Experimental Workflow for SEC Analysis cluster_formulation Simulating Formulation cluster_depot Simulating Subcutaneous Depot Sample_Formulation This compound Sample (in formulation buffer with phenol) SEC1 SEC Analysis (Method 1) - Phenol-containing eluent Sample_Formulation->SEC1 Analysis1 Quantify Di-hexamers, Hexamers, and Monomers SEC1->Analysis1 Sample_Depot This compound Sample (in phenol-free buffer) SEC2 SEC Analysis (Method 2) - Phenol-free eluent Sample_Depot->SEC2 Analysis2 Quantify Multi-hexamers and Monomer/Hexamer Fraction SEC2->Analysis2

References

Methodological & Application

Application Notes and Protocols for Euglycemic Clamp Study of Insulin Degludec in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hyperinsulinemic-euglycemic clamp is the gold standard technique for assessing insulin sensitivity in vivo.[1][2][3][4][5] This method allows for the direct measurement of whole-body glucose disposal under steady-state hyperinsulinemic conditions. Insulin degludec is an ultra-long-acting basal insulin analogue with a flat and stable pharmacokinetic and pharmacodynamic profile.[6] These application notes provide a detailed protocol for conducting a euglycemic clamp study in rats to evaluate the pharmacodynamic properties of this compound.

The protocol involves a continuous infusion of insulin to achieve a state of hyperinsulinemia, while a variable glucose infusion is administered to maintain euglycemia (normal blood glucose levels).[3][5] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and, therefore, a measure of insulin sensitivity.[3][5]

Principle of the Euglycemic Clamp

The primary principle of the hyperinsulinemic-euglycemic clamp is to raise plasma insulin concentrations to a desired level through a constant intravenous infusion.[5] This elevation in insulin suppresses endogenous glucose production by the liver and stimulates glucose uptake by peripheral tissues, primarily skeletal muscle and adipose tissue.[4] To prevent hypoglycemia resulting from the hyperinsulinemia, glucose is infused at a variable rate to clamp the blood glucose concentration at a predetermined euglycemic level.[5] Under steady-state conditions, the exogenous glucose infusion rate equals the whole-body glucose uptake, providing a quantitative measure of insulin sensitivity.[5]

Experimental Protocols

Animal Preparation and Surgical Procedure

A critical prerequisite for a successful euglycemic clamp study in conscious, unrestrained rats is the chronic catheterization of blood vessels for infusion and blood sampling.[1][7] This is typically performed 4-5 days prior to the clamp experiment to allow for full recovery of the animal.[2][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (approximately 300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, sutures)

  • Catheters (e.g., PE50 tubing connected to Silastic tubing)[1]

  • Heparinized saline (10 U/mL)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat using isoflurane.[7]

  • Make a midline incision in the neck area to expose the right jugular vein and the left carotid artery.[7][8]

  • Carefully isolate the jugular vein for the infusion line and the carotid artery for the blood sampling line.[7][8]

  • Insert the catheters into the respective blood vessels and secure them with sutures.[7] The tip of the arterial catheter should be advanced to the aortic arch.[7]

  • Tunnel the external ends of the catheters subcutaneously to exit at the back of the neck.[7]

  • Flush the catheters with heparinized saline to maintain patency and seal the external ends.[7]

  • Administer analgesics post-surgery and monitor the animal's recovery. The rat should regain its pre-surgical weight before the clamp study.[2][8]

Euglycemic Clamp Procedure

Materials:

  • Conscious, unrestrained, and fasted (overnight) catheterized rat

  • Infusion pumps

  • This compound solution (prepared in a suitable vehicle, e.g., 0.1% BSA in saline)

  • Variable glucose solution (e.g., 20% or 50% dextrose)[9]

  • Blood glucose meter and test strips

  • Heparinized saline

Procedure:

  • On the day of the experiment, connect the jugular vein catheter to the infusion pump for insulin and glucose infusion. Connect the carotid artery catheter for blood sampling.

  • Allow the rat to acclimate for at least 30 minutes before starting the experiment.[7]

  • Obtain a baseline blood sample to measure basal glucose and insulin levels.[2][7]

  • Begin a continuous infusion of this compound. Given its ultra-long-acting nature, a priming dose may not be necessary, and a constant infusion rate should be chosen to achieve the desired steady-state insulin concentration. A suggested starting infusion rate for rats is in the range of 2-5 mU/kg/min.

  • Monitor blood glucose levels every 5-10 minutes.[5][7]

  • Based on the blood glucose readings, adjust the glucose infusion rate (GIR) to maintain euglycemia (typically around 100-120 mg/dL).[5]

  • The clamp is considered to have reached a steady state when the blood glucose level is stable within the target range for at least 30 minutes with a constant GIR.[7]

  • Due to the ultra-long duration of action of this compound, the clamp study may need to be conducted for an extended period (e.g., 4-6 hours or longer) to accurately capture its full pharmacodynamic effect.

  • Collect blood samples at regular intervals during the clamp to measure plasma insulin and other metabolites if required.

Data Presentation

Quantitative data from the euglycemic clamp study should be summarized in tables for clear comparison and analysis.

Table 1: Baseline Characteristics of Experimental Animals

GroupAnimal IDBody Weight (g)Fasting Blood Glucose (mg/dL)Fasting Plasma Insulin (µU/mL)
Control1
2
...
This compound1
2
...

Table 2: Euglycemic Clamp Parameters

GroupAnimal IDInsulin Infusion Rate (mU/kg/min)Steady-State Blood Glucose (mg/dL)Steady-State Glucose Infusion Rate (GIR) (mg/kg/min)Total Glucose Infused (mg)
Control1
2
...
This compound1
2
...

Visualizations

Experimental Workflow

Euglycemic_Clamp_Workflow cluster_prep Preparation Phase cluster_clamp Clamp Experiment Phase Animal_Prep Animal Acclimatization (5-7 days) Surgery Catheterization Surgery (Jugular Vein & Carotid Artery) Animal_Prep->Surgery Recovery Post-operative Recovery (4-5 days) Surgery->Recovery Fasting Overnight Fasting Recovery->Fasting Setup Connect to Infusion System Fasting->Setup Baseline Baseline Blood Sampling Setup->Baseline Insulin_Infusion Start Continuous This compound Infusion Baseline->Insulin_Infusion Glucose_Monitoring Monitor Blood Glucose (every 5-10 min) Insulin_Infusion->Glucose_Monitoring GIR_Adjustment Adjust Glucose Infusion Rate (GIR) Glucose_Monitoring->GIR_Adjustment Steady_State Achieve Steady State (Stable Glucose & GIR) Glucose_Monitoring->Steady_State GIR_Adjustment->Glucose_Monitoring Data_Collection Record GIR & Collect Samples Steady_State->Data_Collection

Caption: Workflow for the Euglycemic Clamp Study in Rats.

Insulin Signaling Pathway

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin (e.g., Degludec) IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicles GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_int Intracellular Glucose PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation Akt->GLUT4_vesicle Translocation Glucose_ext Extracellular Glucose Glucose_ext->GLUT4 Uptake Metabolism Glucose Metabolism (Glycolysis, Glycogen Synthesis) Glucose_int->Metabolism

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake.

References

Application Note: Quantification of Insulin Degludec in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin degludec is an ultra-long-acting basal insulin analogue with a flat and stable glucose-lowering effect. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of this compound in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on established and validated procedures, ensuring reliability and reproducibility of results.

Principle

This method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer. The quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Bovine Insulin or Human Insulin)[1][2]

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Bovine Serum Albumin (BSA)

  • Leucine Enkephalin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: e.g., Waters ACQUITY UPLC® Peptide BEH C18 (2.1×50mm, 300Å) or ProSwift RP-4H LC column (1 x 50 mm)[2][3]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation: Immunopurification

A highly specific and efficient method for sample clean-up is immunopurification.[2][4]

  • Preparation of Calibrators and Quality Control (QC) Samples:

    • Prepare stock solutions of this compound and the internal standard (e.g., bovine insulin) in an appropriate solvent (e.g., 0.1 N HCl).[2]

    • Prepare working solutions by serial dilution.

    • Spike blank human plasma with the working solutions to create a calibration curve (e.g., 120 - 8000 pM) and QC samples at low, medium, and high concentrations.[2]

  • Immunocapture:

    • Use immunopurification cartridges or tips pre-coated with an antibody specific to insulin.

    • Condition the tips by aspirating and dispensing a conditioning solution.

    • Load 250 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.[2]

    • Add the internal standard to each sample.

    • Perform the immunocapture by aspirating and dispensing the sample through the tips for a set number of cycles to allow binding of this compound and the IS to the antibody.

  • Washing:

    • Wash the tips sequentially with PBS and water to remove unbound matrix components.[2][4] This is a critical step to reduce matrix effects.

  • Elution:

    • Elute the captured analytes from the tips using an acidic elution buffer (e.g., 0.4% trifluoroacetic acid and 33% acetonitrile).[2] To stabilize the eluted insulin, the elution buffer can be supplemented with BSA and leucine enkephalin.[2]

    • Collect the eluate in a clean 96-well plate.

  • Injection:

    • Directly inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterCondition
Column Waters ACQUITY UPLC® Peptide BEH C18 (2.1×50mm, 300Å)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Elution A representative gradient is as follows: 0-1 min: 30% B 1-5 min: 30-70% B 5-5.1 min: 70-30% B 5.1-7 min: 30% B

Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 1222.06 -> 641.24[3] or 1221.6 -> 641.6[5] Bovine Insulin (IS): m/z 1433.66 -> specific product ions[2]
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Source Temperature 500 °C

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound based on published data.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 500 - 50,000 ng/mL[3]
120 - 8000 pM[2]
5 - 100 ng/mL[5]
Correlation Coefficient (r²) > 0.99[1][3][5]
Lower Limit of Quantification (LLOQ) 500 ng/mL[3]
120 pM[2]
2.38 - 4.76 ng/mL[5]
Intra-day Precision (%RSD) ≤ 14.16%[3]
< 10%[2]
1.68 - 8.05%[5]
Inter-day Precision (%RSD) ≤ 13.64%[3]
< 10%[2]
1.39 - 8.61%[5]
Accuracy 94.37 - 96.35%[3]
Within ±10% of theoretical values[2]
90.5 - 114.9%[5]
Recovery 89.7 - 97.2%[2]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) IS_Spike Spike with Internal Standard (e.g., Bovine Insulin) Plasma->IS_Spike Immuno Immunopurification (Capture on Antibody-Coated Tips) IS_Spike->Immuno Wash Wash Steps (PBS and Water) Immuno->Wash Elute Elution (Acidic Buffer) Wash->Elute Injection Inject Eluate into LC-MS/MS Elute->Injection LC_Sep Chromatographic Separation (Reversed-Phase C18 Column) Injection->LC_Sep MS_Detect Mass Spectrometric Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Integration Peak Integration Data_Acq->Integration Cal_Curve Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Cal_Curve Quant Quantification of Unknowns Cal_Curve->Quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in plasma. The detailed protocol for immunopurification-based sample preparation, coupled with optimized liquid chromatography and mass spectrometry conditions, allows for accurate and precise measurements essential for pharmaceutical research and development. The validation data presented demonstrates that the method meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Imaging of Insulin Degludec Depots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo imaging techniques for the visualization of Insulin degludec depots. While direct in vivo imaging studies specifically targeting this compound depots are not extensively published, this document outlines detailed protocols for established imaging modalities that can be adapted for this purpose. The information is intended to guide researchers in designing and executing studies to visualize and quantify the subcutaneous depot of this compound.

Introduction to this compound and its Depot Formation

This compound is an ultra-long-acting basal insulin analogue with a unique mechanism of protraction. After subcutaneous injection, it self-associates into soluble and stable multi-hexamers, forming a depot in the subcutaneous tissue.[1] Phenol diffuses from the injection site, allowing the di-hexamers in the formulation to form long multi-hexamer chains.[2] From the ends of these chains, zinc slowly diffuses, leading to the gradual and continuous release of this compound monomers into the circulation.[1] This distinct mechanism results in a flat and stable glucose-lowering effect with a duration of action exceeding 42 hours.[1] Visualizing this depot in vivo is crucial for understanding its morphology, dissolution kinetics, and the impact of various physiological factors on its behavior.

Potential In Vivo Imaging Techniques

Several advanced imaging techniques hold promise for the visualization of this compound depots in vivo. These include nuclear imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as optical imaging methods such as fluorescence microscopy.

Single-Photon Emission Computed Tomography (SPECT/CT)

SPECT is a highly sensitive nuclear imaging technique that can be used to visualize the biodistribution of a radiolabeled molecule in vivo. By labeling this compound with a gamma-emitting radionuclide, its subcutaneous depot can be imaged and quantified over time. Co-registration with Computed Tomography (CT) provides anatomical context to the functional SPECT data.

Application Note:

SPECT/CT imaging can be employed to non-invasively assess the size, shape, and retention of the this compound depot in small animal models and potentially in clinical studies. This technique allows for the quantitative analysis of depot clearance rates, providing valuable pharmacokinetic data.

Experimental Workflow for SPECT/CT Imaging

cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis radiolabeling Radiolabeling of This compound purification Purification of Radiolabeled this compound radiolabeling->purification qc Quality Control (Radiochemical Purity) purification->qc injection Subcutaneous Injection of Labeled this compound qc->injection imaging Dynamic or Static SPECT/CT Imaging injection->imaging reconstruction Image Reconstruction and Co-registration imaging->reconstruction roi Region of Interest (ROI) Analysis reconstruction->roi quantification Quantification of Depot Radioactivity roi->quantification

Workflow for SPECT/CT imaging of this compound depots.

Protocol: Radiolabeling of this compound with Technetium-99m (99mTc)

This protocol is a hypothetical adaptation based on methods for labeling other peptides.

Materials:

  • This compound

  • 99mTc-pertechnetate (from a 99Mo/99mTc generator)

  • Stannous chloride (SnCl₂)

  • Tricarbonyltechnetium(I) core ([99mTc(CO)₃(H₂O)₃]⁺) precursor kit

  • PD-10 desalting column

  • ITLC strips

  • Saline solution

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of [99mTc(CO)₃(H₂O)₃]⁺: Prepare the tricarbonyltechnetium(I) core using a commercially available kit according to the manufacturer's instructions. This typically involves adding 99mTc-pertechnetate to a vial containing sodium boranocarbonate, sodium tartrate, and sodium carbonate, followed by heating.

  • Labeling Reaction:

    • Dissolve this compound in PBS.

    • Add the freshly prepared [99mTc(CO)₃(H₂O)₃]⁺ solution to the this compound solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Purification: Purify the 99mTc-Insulin degludec from unreacted 99mTc using a PD-10 desalting column equilibrated with PBS.

  • Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC) with an appropriate mobile phase.

Protocol: In Vivo SPECT/CT Imaging in a Rodent Model

Animal Model:

  • Sprague-Dawley rats or similar, rendered diabetic if required for the study design.

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane or another suitable anesthetic.

  • Injection: Subcutaneously inject a defined dose of 99mTc-Insulin degludec (e.g., 10-20 MBq in 100 µL) into the dorsal flank of the animal.

  • Imaging:

    • Immediately after injection, place the animal in the SPECT/CT scanner.

    • Acquire dynamic or a series of static SPECT images over several hours to days to monitor depot clearance.

    • Acquire a CT scan for anatomical co-registration.

  • Data Analysis:

    • Reconstruct the SPECT and CT images.

    • Draw a region of interest (ROI) around the injection depot on the co-registered images.

    • Quantify the radioactivity within the ROI at each time point, decay-corrected to the injection time.

    • Plot the percentage of injected dose remaining at the injection site over time to determine the clearance kinetics.

Fluorescence Imaging

Fluorescence imaging, particularly using near-infrared (NIR) probes, offers a non-invasive method with high spatial resolution for visualizing subcutaneous depots. This compound can be labeled with a fluorescent dye for this purpose.

Application Note:

This technique is well-suited for high-resolution imaging of the depot in small animals, providing detailed morphological information and allowing for the study of its interaction with the surrounding tissue.

Experimental Workflow for Fluorescence Imaging

cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis labeling Fluorescent Labeling of This compound purification Purification of Labeled this compound labeling->purification qc Quality Control (Labeling Efficiency) purification->qc injection Subcutaneous Injection of Labeled this compound qc->injection imaging In Vivo Fluorescence Microscopy injection->imaging image_acq Image Acquisition and Processing imaging->image_acq quantification Quantification of Fluorescence Intensity and Depot Size image_acq->quantification

Workflow for fluorescence imaging of this compound depots.

Protocol: Fluorescent Labeling of this compound

This protocol is a hypothetical adaptation based on standard protein labeling techniques.[3]

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a near-infrared dye)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column

  • PBS, pH 7.4

Procedure:

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.

  • Labeling Reaction:

    • Dissolve this compound in bicarbonate buffer.

    • Slowly add the dissolved dye to the this compound solution while gently stirring. The molar ratio of dye to protein should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye by passing the solution through a size-exclusion chromatography column equilibrated with PBS.

  • Quality Control: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

Protocol: In Vivo Fluorescence Imaging in a Rodent Model

Animal Model:

  • Nude mice are often preferred to minimize fluorescence signal attenuation by fur.

Procedure:

  • Anesthesia: Anesthetize the animal.

  • Injection: Subcutaneously inject a defined dose of the fluorescently labeled this compound.

  • Imaging:

    • Use an in vivo fluorescence imaging system (e.g., IVIS) or a confocal/multiphoton microscope with an appropriate animal holder.

    • Acquire images at different time points to monitor the depot's morphology and fluorescence intensity.

  • Data Analysis:

    • Analyze the images to measure the area and intensity of the fluorescent signal from the depot over time.

Quantitative Data Summary

As direct in vivo imaging data for this compound depots is scarce, the following tables summarize key pharmacokinetic parameters obtained from clinical studies, which indirectly reflect the behavior of the subcutaneous depot.[1]

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Time to steady state2-3 days[1]
Terminal half-life~25 hours[1]
Duration of action>42 hours[1]

Table 2: Variability of Glucose-Lowering Effect (Coefficient of Variation, CV%)

InsulinWithin-subject day-to-day variability (CV%)Reference
This compound20%[1]
Insulin Glargine U10082%[1]

Mechanism of Depot Formation and Dissociation

The ultra-long duration of action of this compound is a direct result of its unique depot formation mechanism.

Signaling Pathway: this compound Depot Formation and Monomer Release

cluster_0 Pharmaceutical Formulation cluster_1 Subcutaneous Tissue cluster_2 Systemic Circulation Dihexamer This compound Di-hexamers (stabilized by phenol and zinc) Injection Subcutaneous Injection Dihexamer->Injection Phenol_diffusion Phenol Diffusion Injection->Phenol_diffusion Multihexamer Formation of Soluble Multi-hexamer Chains Phenol_diffusion->Multihexamer Zinc_dissociation Slow Zinc Dissociation from chain ends Multihexamer->Zinc_dissociation Monomer_release Gradual Release of This compound Monomers Zinc_dissociation->Monomer_release Absorption Absorption into Bloodstream Monomer_release->Absorption Binding Binding to Insulin Receptors Absorption->Binding

Depot formation and monomer release of this compound.

Conclusion

While direct in vivo imaging of this compound depots presents a frontier in diabetes research, the application of established techniques such as SPECT/CT and fluorescence imaging holds significant potential. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design and implement studies aimed at visualizing and quantifying these unique subcutaneous depots. Such studies will be invaluable in further elucidating the in vivo behavior of this compound and optimizing its therapeutic application.

References

Application Notes and Protocols for Assessing Insulin Degludec Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin degludec is an ultra-long-acting basal insulin analogue designed to provide a consistent and prolonged glucose-lowering effect. Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, creating a depot from which insulin monomers are slowly and continuously released into circulation.[1][2][3] This distinct pharmacokinetic profile, with a duration of action extending beyond 42 hours, necessitates robust and reliable in vitro cell-based assays to accurately assess its biological activity and potency.[1][3]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound, including receptor binding, downstream signaling pathway activation, and overall potency. The described methods are essential for research, development, and quality control of this important therapeutic agent.

Insulin Signaling Pathway

This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[2][3] This binding event triggers the autophosphorylation of the receptor and the subsequent phosphorylation of intracellular substrates, primarily insulin receptor substrate (IRS) proteins.[4] Phosphorylated IRS proteins serve as docking sites for various signaling molecules, leading to the activation of two major downstream pathways:

  • PI3K/Akt Pathway: This pathway is central to most of the metabolic actions of insulin, including glucose uptake and glycogen synthesis.[4][5][6]

  • MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.[7]

The following diagram illustrates the canonical insulin signaling cascade initiated by this compound.

InsulinSignaling cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Ras Ras IRS->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation of GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Growth, Proliferation) ERK->GeneExpression

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound activity from various in vitro studies.

Table 1: Insulin Receptor Binding Affinity

LigandReceptor IsoformMethodKd (nM)Relative Affinity vs. Human InsulinReference
This compoundhIR-ASurface Plasmon Resonance25-800 nM concentration range testedNot explicitly stated[1]
This compoundhIR-BSurface Plasmon Resonance25-800 nM concentration range testedNot explicitly stated[1]
Human InsulinIR-ACompetitive Binding1.57100%[8]
This compoundIRNot SpecifiedNot SpecifiedLower affinity than human insulin[9]

Table 2: In Vitro Potency (EC50)

AssayCell LineParameter MeasuredEC50 (nM)Reference
In-Cell WesternCHO-K1 hIRIR AutophosphorylationNot explicitly stated[10]
Akt PhosphorylationMCF-7pAkt (S473)Dose-range of insulin tested[11]
ERK PhosphorylationHeLapERK (T202/Y204)Dose-range of EGF tested[11]
GLUT4 TranslocationCHO-K1 hIR/GLUT4-myc-GFPGFP SignalVaries by plant extract, insulin as control[12]

Experimental Protocols

In-Cell Western Assay for Insulin Receptor Autophosphorylation

This protocol is adapted from a method for assessing the biological activity of insulin analogs.[10]

Objective: To quantify the potency of this compound by measuring insulin receptor autophosphorylation in a whole-cell format.

Materials:

  • CHO-K1 cells overexpressing the human insulin receptor (CHO-hIR)

  • Cell culture medium (e.g., Ham's F-12/GlutaMax)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • This compound standard and test samples

  • Formaldehyde solution (3.7%)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Anti-phospho-insulin receptor (pY1150/1151) and anti-insulin receptor β

  • Secondary antibodies: IRDye®-conjugated secondary antibodies

  • 96-well microplates

  • Plate reader capable of detecting fluorescence in the 700nm and 800nm channels

Workflow Diagram:

ICW_Workflow Start Start SeedCells Seed CHO-hIR cells in 96-well plate Start->SeedCells StarveCells Starve cells (serum-free medium) SeedCells->StarveCells TreatCells Treat with this compound (20 min, 37°C) StarveCells->TreatCells FixCells Fix cells (3.7% Formaldehyde) TreatCells->FixCells Permeabilize Permeabilize cells FixCells->Permeabilize Block Block non-specific binding Permeabilize->Block PrimaryAb Incubate with primary antibodies (p-IR and total IR) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with fluorescent secondary antibodies Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 ScanPlate Scan plate (700nm and 800nm) Wash2->ScanPlate Analyze Analyze data and calculate relative potency ScanPlate->Analyze End End Analyze->End

Caption: In-Cell Western Workflow.

Protocol:

  • Cell Seeding: Seed CHO-hIR cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Starvation: The next day, remove the growth medium and wash the cells once with PBS. Add serum-free medium to each well and incubate for 3-5 hours to starve the cells.[10]

  • Insulin Treatment: Prepare serial dilutions of this compound standard and test samples in a suitable buffer (e.g., 0.1% w/v BSA in PBS).[10] Add 40 µL of each dilution to the appropriate wells and incubate at 37°C with 5% CO2 for 20 minutes.[10]

  • Fixation: Add 150 µL of 3.7% formaldehyde solution to each well and incubate for 20 minutes at room temperature.[10]

  • Permeabilization: Discard the formaldehyde solution, wash once with PBS, and add permeabilization buffer. Repeat the permeabilization step once more.[10]

  • Blocking: Block the wells with a suitable blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phosphorylated insulin receptor and total insulin receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate with PBS containing 0.1% Tween-20. Add the appropriate IRDye®-conjugated secondary antibodies and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the plate as in the previous step. Scan the plate using a compatible imager in the 700nm and 800nm channels.

  • Data Analysis: Normalize the signal from the phospho-IR antibody (e.g., 700nm channel) to the signal from the total IR antibody (e.g., 800nm channel). Generate a 4-parameter logistic (4PL) dose-response curve for the standard and test samples. Calculate the EC50 values and determine the relative potency of the test samples compared to the standard.[10]

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd or IC50) of this compound to the insulin receptor.

Principle: This is a competitive binding assay where unlabeled this compound competes with a fixed concentration of radiolabeled insulin (e.g., 125I-insulin) for binding to the insulin receptor on intact cells or cell membranes.[2][10]

Materials:

  • IM-9 cells (or other cells expressing the insulin receptor)[2][10]

  • Binding buffer (e.g., HEPES-based buffer)[10]

  • Radiolabeled insulin (e.g., [125I]monoiodotyrosyl-A14-insulin)[10]

  • Unlabeled this compound

  • Microcentrifuge tubes

  • Gamma counter

Protocol:

  • Cell Preparation: Culture IM-9 cells to the desired density. On the day of the assay, wash and resuspend the cells in binding buffer.

  • Assay Setup: In microcentrifuge tubes, add a constant concentration of radiolabeled insulin.

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. Include tubes with no unlabeled insulin (total binding) and tubes with a large excess of unlabeled insulin (non-specific binding).

  • Incubation: Add the cell suspension to each tube and incubate for a defined period (e.g., 2.5 hours at 15°C) to reach equilibrium.[10]

  • Separation of Bound and Free Ligand: Centrifuge the tubes to pellet the cells with bound radioligand.[10]

  • Quantification: Carefully remove the supernatant and measure the radioactivity in the cell pellets using a gamma counter.[10]

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.[10]

Akt Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the PI3K/Akt signaling pathway by this compound.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: Anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Starvation: Culture cells to near confluence. Starve the cells in serum-free medium for several hours before treatment.

  • This compound Stimulation: Treat the cells with various concentrations of this compound for a specified time (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Akt. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total Akt to confirm equal protein loading.

  • Densitometry: Quantify the band intensities and express the level of Akt phosphorylation as a ratio of phospho-Akt to total Akt.

ERK Phosphorylation Assay (Cell-Based ELISA)

Objective: To measure the activation of the MAPK/ERK pathway in response to this compound.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Serum-free medium

  • This compound

  • Fixation and permeabilization reagents

  • Primary antibodies: Anti-phospho-ERK (T202/Y204) and a normalization antibody (e.g., against a housekeeping protein)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to the desired confluence. Starve the cells in serum-free medium.

  • Stimulation: Treat cells with a dose range of this compound for a predetermined time.

  • Fixation and Permeabilization: Fix and permeabilize the cells in the wells according to the manufacturer's instructions of the ELISA kit.

  • Immunostaining: Incubate the cells with the primary antibodies against phospho-ERK and the normalization protein.

  • Secondary Antibody and Detection: After washing, add the HRP-conjugated secondary antibody. Following another wash, add the TMB substrate and allow the color to develop.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the phospho-ERK signal to the normalization protein signal. Plot the normalized signal against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

The cell-based assays described in these application notes provide a comprehensive framework for characterizing the in vitro activity of this compound. The In-Cell Western assay offers a high-throughput method for determining potency based on the initial step of insulin signaling. Receptor binding assays provide crucial information on the affinity of this compound for its target. Downstream signaling assays for Akt and ERK phosphorylation confirm the engagement and activation of the key metabolic and mitogenic pathways. By employing these detailed protocols, researchers can obtain reliable and reproducible data to support the development and quality control of this compound and related insulin analogues.

References

Application Note: Protocol for Assessing the Thermal Stability of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Insulin degludec is an ultra-long-acting basal insulin analog designed to form soluble multi-hexamers upon subcutaneous injection. This unique assembly provides a slow and continuous release of insulin monomers, resulting in a prolonged glucose-lowering effect. The stability of the protein structure is paramount to its therapeutic efficacy and safety. Thermal stress is a critical factor that can compromise the integrity of this compound, potentially leading to chemical modifications, aggregation, and fibrillation, which can alter its pharmacokinetic profile and induce an immunogenic response.[1][2]

This application note provides a comprehensive, multi-faceted protocol for assessing the stability of this compound under thermal stress. The described methodologies employ an orthogonal approach, utilizing several analytical techniques to monitor chemical purity, changes in size and aggregation state, fibrillation propensity, and alterations in secondary structure.[1][3]

2. Experimental Workflow

The overall workflow for the thermal stability assessment is depicted below. It involves subjecting the this compound samples to controlled thermal stress and analyzing aliquots at various time points using a suite of analytical methods.

G cluster_prep Preparation cluster_stress Thermal Stress cluster_sampling Sampling cluster_analysis Orthogonal Analysis start This compound Stock Solution stress Incubate at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) start->stress sampling Collect Aliquots at Time Points (0, 24, 48, 72h...) stress->sampling hplc RP-HPLC & SEC-HPLC sampling->hplc dls DLS sampling->dls tht ThT Assay sampling->tht cd CD Spectroscopy sampling->cd

Caption: Overall experimental workflow for thermal stability testing.

3. Degradation Pathways and Corresponding Assays

Thermal stress can induce multiple degradation pathways in insulin. The relationship between these pathways and the analytical methods used to detect them is crucial for a comprehensive stability assessment.

G stress Thermal Stress native Native this compound (Multi-hexamer) stress->native unfolding Conformational Change (Unfolding) native->unfolding chem_mod Chemical Modification (e.g., Deamidation) native->chem_mod aggregation Soluble Aggregation unfolding->aggregation cd Circular Dichroism unfolding->cd detects rphplc RP-HPLC chem_mod->rphplc detects fibrillation Insoluble Fibrillation aggregation->fibrillation sechplc SEC-HPLC aggregation->sechplc detects dls DLS aggregation->dls detects tht ThT Assay fibrillation->tht detects

Caption: Relationship between thermal stress, degradation pathways, and assays.

4. Experimental Protocols

4.1. Protocol 1: Thermal Stress Incubation

  • Prepare a stock solution of this compound in its formulation buffer.

  • Aliquot the solution into sterile, sealed vials to prevent evaporation.

  • Place sets of vials in incubators or water baths set to the desired stress temperatures (e.g., 4°C for control, 25°C, 37°C, and 50°C).

  • At predetermined time intervals (e.g., 0, 8, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

  • Allow the vial to cool to room temperature before analysis.

4.2. Protocol 2: Analysis of Chemical Purity (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate and quantify the native this compound from its chemically modified degradation products, such as deamidated or oxidized forms.[1][3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Gradient: A linear gradient from ~20% to 50% Mobile Phase B over 30 minutes.

  • Analysis: Inject the stressed samples. The percentage of native this compound is calculated by dividing the peak area of the main peak by the total area of all peaks.

4.3. Protocol 3: Analysis of Aggregation (SEC-HPLC & DLS)

Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size in solution and is the gold standard for quantifying high molecular weight species (HMWS) or aggregates.[1][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: SEC column suitable for proteins (e.g., TSKgel G2000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Analysis: Calculate the percentage of aggregates by dividing the area of the HMWS peaks by the total peak area.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution, providing information on the formation of soluble aggregates.[5][6][7]

  • Instrumentation: DLS instrument.

  • Procedure:

    • Equilibrate the instrument to 25°C.

    • Transfer an aliquot of the sample into a low-volume disposable cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform measurements to determine the Z-average diameter and Polydispersity Index (PDI). An increase in these values over time indicates aggregation.[7][8]

4.4. Protocol 4: Analysis of Fibrillation (Thioflavin T Assay)

The Thioflavin T (ThT) fluorescence assay is widely used to detect the formation of amyloid fibrils, which are a common endpoint of insulin aggregation.[9][10][11]

  • Reagents:

    • ThT stock solution (e.g., 1 mM in water, stored in the dark).

    • Assay buffer (e.g., Glycine-NaOH buffer, pH 8.5).

  • Procedure:

    • Prepare a fresh working solution of ThT (e.g., 25 µM) in the assay buffer.

    • In a 96-well black, clear-bottom plate, add 10-20 µL of the stressed insulin sample to triplicate wells.

    • Add 180-190 µL of the ThT working solution to each well.

    • Incubate for 5-15 minutes in the dark.[9]

    • Measure fluorescence using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[12] An increase in fluorescence intensity indicates fibril formation.

4.5. Protocol 5: Analysis of Secondary Structure (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of the protein (e.g., loss of α-helix content), which often precedes aggregation.[13][14][15]

  • Instrumentation: CD spectropolarimeter.

  • Procedure:

    • Dilute samples to a suitable concentration (e.g., 0.1-0.2 mg/mL) using the formulation buffer.

    • Transfer the sample to a quartz cuvette with a 1 mm path length.

    • Acquire Far-UV CD spectra from 190 nm to 260 nm.

    • Native insulin exhibits characteristic negative bands at ~208 nm and ~222 nm, indicative of α-helical structure.[16][17]

    • A loss of signal intensity at these wavelengths suggests unfolding and a change in secondary structure.

5. Data Presentation

Quantitative data should be summarized in tables to facilitate comparison across different conditions and time points.

Table 1: RP-HPLC Analysis of this compound Purity (%)

Time (hours) 4°C (Control) 25°C 37°C 50°C
0 99.8 99.8 99.8 99.8
24 99.7 99.5 98.9 95.3
48 99.7 99.1 97.5 90.1

| 72 | 99.6 | 98.6 | 95.2 | 84.5 |

Table 2: SEC-HPLC Analysis of High Molecular Weight Species (%)

Time (hours) 4°C (Control) 25°C 37°C 50°C
0 0.15 0.15 0.15 0.15
24 0.16 0.25 0.65 2.80
48 0.16 0.45 1.30 5.90

| 72 | 0.17 | 0.70 | 2.50 | 10.20 |

Table 3: DLS Analysis of Particle Size (Z-average, d.nm)

Time (hours) 4°C (Control) 25°C 37°C 50°C
0 15.2 15.2 15.2 15.2
24 15.3 16.5 25.8 89.4
48 15.3 18.1 45.2 210.6

| 72 | 15.4 | 22.5 | 88.9 | 450.1 |

Table 4: ThT Fluorescence Assay (Arbitrary Units)

Time (hours) 4°C (Control) 25°C 37°C 50°C
0 105 105 105 105
24 108 120 250 1500
48 110 145 680 4800

| 72 | 112 | 190 | 1800 | 9500 |

The stability of this compound under thermal stress is a critical quality attribute that requires a multi-pronged analytical approach for thorough evaluation. The combination of chromatographic, light scattering, fluorescence, and spectroscopic techniques provides orthogonal data points that, when viewed together, create a comprehensive stability profile. This protocol offers a robust framework for researchers to identify degradation pathways, quantify degradation products, and establish the thermal stability limits of this compound formulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and related substances of Insulin Degludec, an ultra-long-acting basal insulin analog. The described methodology is crucial for quality control in research, development, and manufacturing of this compound, ensuring the identity, purity, and stability of the drug substance and product. This document provides a comprehensive protocol, including system suitability, sample preparation, and chromatographic conditions, along with a summary of potential impurities and validation parameters.

Introduction

This compound is a second-generation, ultra-long-acting insulin analog designed to provide a flat and stable glucose-lowering effect. Its unique structure, which includes the deletion of threonine at position B30 and the addition of a hexadecanedioyl-γ-L-glutamyl spacer to lysine at B29, facilitates the formation of multi-hexamers upon subcutaneous injection, leading to a prolonged duration of action.

Given its therapeutic importance, ensuring the purity of this compound is paramount. HPLC is a powerful analytical technique for separating and quantifying the main component from its related substances, which may include process-related impurities and degradation products. This application note provides a detailed protocol for the purity analysis of this compound by RP-HPLC.

Potential Impurities and Degradation Products

During the manufacturing process and upon storage, several related substances and degradation products of this compound can be formed. These include, but are not limited to:

  • High Molecular Weight Proteins (HMWPs): Aggregates of this compound.

  • Deamidation Products: Formation of isoaspartate or aspartate residues, particularly at asparagine positions. Common deamidated variants include A21-Asp and B3-Asp/isoAsp.[1]

  • Oxidation Products: Oxidation of methionine or cysteine residues. The cysteine residue at position B7 is particularly susceptible to oxidation.[1]

  • Process-Related Impurities: Including precursors and other related insulin analogs.

Forced degradation studies have shown that this compound is susceptible to degradation under elevated temperature and high acidic conditions, leading to the formation of aggregates and chemical modifications such as deamidation and oxidation.[1]

Experimental Protocol

This protocol is a representative method synthesized from published data on the analysis of insulin and its long-acting analogs.

Materials and Reagents
  • This compound Reference Standard

  • This compound Sample (Drug Substance or Drug Product)

  • Acetonitrile (HPLC grade)

  • Sodium sulfate, anhydrous (ACS grade)

  • Phosphoric acid (85%)

  • L-arginine (HPLC grade)

  • Water, purified (18.2 MΩ·cm)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18, 4.6 x 250 mm, 5 µm, 300 Å pore size (or equivalent)
Mobile Phase A 0.1 M sodium sulfate, adjusted to pH 2.3 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 214 nm
Injection Volume 20 µL

Table 1: Representative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07525
355545
402080
452080
467525
557525
Preparation of Solutions

3.1. Mobile Phase Preparation

  • Mobile Phase A: Dissolve 14.2 g of anhydrous sodium sulfate in 1000 mL of purified water. Adjust the pH to 2.3 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

3.2. Standard Solution Preparation (1.0 mg/mL)

  • Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask.

  • Dissolve in a small amount of 0.01 M hydrochloric acid and dilute to volume with the same solvent.

3.3. Sample Solution Preparation (1.0 mg/mL)

  • Drug Substance: Prepare in the same manner as the Standard Solution.

  • Drug Product (e.g., Tresiba® 100 units/mL): Dilute the formulation with 0.01 M hydrochloric acid to a final concentration of approximately 1.0 mg/mL of this compound (100 units/mL is equivalent to 3.66 mg/mL).

3.4. System Suitability Solution (Resolution Solution)

  • Prepare a solution of this compound at approximately 1.0 mg/mL in 0.01 M hydrochloric acid.

  • Induce degradation by adding a small volume of 0.1 M NaOH to adjust the pH to approximately 7.5 and incubate at 37°C for 24-48 hours to generate deamidation products. Alternatively, expose the solution to oxidative stress (e.g., 0.03% hydrogen peroxide) to generate oxidation products. The goal is to obtain a solution where the main degradation peaks are present at a level suitable for assessing resolution.

System Suitability

Inject the System Suitability Solution and verify the following parameters:

ParameterAcceptance Criteria
Resolution The resolution between the this compound peak and the closest eluting impurity peak should be not less than 1.5.
Tailing Factor The tailing factor for the this compound peak should be not more than 2.0.
Relative Standard Deviation (RSD) The RSD for the peak area of this compound from six replicate injections of the Standard Solution should be not more than 2.0%.
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (0.01 M HCl) to ensure no interfering peaks are present.

  • Perform six replicate injections of the Standard Solution.

  • Inject the System Suitability Solution to verify the resolution.

  • Inject the Sample Solution in duplicate.

Calculation of Impurities

The percentage of each individual impurity and the total impurities are calculated using the area normalization method.

  • % Individual Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

  • % Total Impurities = Sum of % of all individual impurities

Data Presentation

Table 2: System Suitability Results

ParameterResultAcceptance Criteria
Resolution (this compound / main degradant) Report ValueNLT 1.5
Tailing Factor (this compound) Report ValueNMT 2.0
RSD of Peak Area (n=6) Report ValueNMT 2.0%

Table 3: Purity Analysis of this compound Sample

Peak NameRetention Time (min)Peak Area% Area
Impurity 1
Impurity 2
This compound
...
Total Impurities --
Purity --

Experimental Workflow and Logical Relationships

HPLC_Purity_Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase A & B Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution StandardInject Standard Injections (n=6) Standard->StandardInject Sample Sample Solution SampleInject Sample Injections Sample->SampleInject SST System Suitability Solution SSTInject SST Injection SST->SSTInject Blank Blank Injection Equilibration->Blank Blank->StandardInject StandardInject->SSTInject SystemSuitability System Suitability Check StandardInject->SystemSuitability SSTInject->SampleInject SSTInject->SystemSuitability PeakIntegration Peak Integration & Identification SampleInject->PeakIntegration SystemSuitability->PeakIntegration Calculation Impurity Calculation PeakIntegration->Calculation Report Final Report Calculation->Report

Caption: Workflow for this compound Purity Analysis by HPLC.

Conclusion

The described RP-HPLC method is suitable for the purity analysis of this compound, providing good separation of the main peak from its potential impurities and degradation products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound. The method should be fully validated according to ICH guidelines before implementation in a regulated environment.

References

Application Note: Conformation of Insulin Degludec Studied by Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin degludec is an ultra-long-acting basal insulin analog designed to provide a flat and stable glucose-lowering effect. Its unique protraction mechanism is based on the formation of soluble multi-hexamers at the subcutaneous injection site, followed by a slow and continuous release of insulin monomers. The conformational integrity and transitions of this compound are critical to its function and stability. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution, making it an ideal tool for characterizing the conformation of this compound and its self-assembly properties.

This application note provides a detailed overview and protocols for using CD spectroscopy to study the conformation of this compound.

Principle of Circular Dichroism Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In proteins, the peptide bond is a primary chromophore in the far-UV region (190-250 nm), and its CD signal is sensitive to the protein's secondary structure (α-helix, β-sheet, turns, and random coil). Aromatic amino acid side chains (Trp, Tyr, Phe) and disulfide bonds are chromophores in the near-UV region (250-350 nm), and their CD signals provide information about the protein's tertiary structure and the local environment of these residues.

Application of CD Spectroscopy to this compound

CD spectroscopy can be employed to:

  • Determine the secondary and tertiary structure of this compound in various formulations.

  • Monitor conformational changes induced by changes in concentration, pH, temperature, and the presence of ligands (e.g., phenol, zinc).

  • Study the self-assembly mechanism , including the transition from di-hexamers to multi-hexamers.

  • Assess the stability of this compound under different stress conditions.

  • Compare the conformation of this compound to human insulin and other insulin analogs.

Quantitative Data Summary

The following table summarizes quantitative data obtained from CD spectroscopy studies of this compound and human insulin for comparison.

ParameterThis compoundHuman InsulinReference Conditions
Near-UV CD (Δε at 251 nm) 0.6 mM insulin, 10 mM Tris-perchlorate buffer, pH 8.0, with varying phenol concentrations.
0 mM PhenolNot explicitly stated, but indicative of T₆ conformation~ -1.5 l mol⁻¹ cm⁻¹ (T₆ conformation)
10 mM PhenolReaches T₃R₃ conformationTransitions towards R₆ conformation
30 mM PhenolRemains in T₃R₃ conformation~ -6.5 l mol⁻¹ cm⁻¹ (R₆ conformation)
Far-UV CD (Secondary Structure) Not explicitly available in search results. Expected to be similar to human insulin.57% α-helix, 1% β-strand, 18% turn, 24% random coil (for T₆ hexamer)Neutral solution.

Experimental Protocols

Protocol for Far-UV CD Spectroscopy (Secondary Structure Analysis)

This protocol is designed to determine the secondary structure of this compound.

5.1.1. Materials

  • This compound

  • Phosphate buffer (10 mM, pH 7.4) or other suitable buffer

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Nitrogen gas supply

5.1.2. Sample Preparation

  • Prepare a stock solution of this compound in the desired buffer.

  • Determine the precise protein concentration using a reliable method (e.g., UV absorbance at 280 nm with the appropriate extinction coefficient).

  • Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL. The optimal concentration may need to be determined empirically to keep the absorbance below 1.0.

  • Prepare a buffer blank with the same buffer used for the sample.

5.1.3. Instrument Settings (Example)

ParameterSetting
Wavelength Range190 - 250 nm
Data Pitch0.5 nm
Scanning Speed50 nm/min
Bandwidth1.0 nm
Response Time2 sec
Accumulations3-5
Temperature25 °C (or desired temperature)

5.1.4. Data Acquisition

  • Purge the spectropolarimeter with nitrogen gas for at least 30 minutes before use.

  • Record a baseline spectrum with the buffer-filled cuvette.

  • Rinse the cuvette thoroughly with the sample solution.

  • Record the CD spectrum of the this compound sample.

  • Subtract the buffer baseline from the sample spectrum.

  • Convert the data from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (Molecular Weight / number of amino acids)

    • c is the protein concentration in mg/mL

    • l is the path length of the cuvette in cm

5.1.5. Data Analysis

Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software (e.g., CDSSTR, CONTINLL, SELCON3).

Protocol for Near-UV CD Spectroscopy (Tertiary Structure and Conformational Transitions)

This protocol is designed to probe the tertiary structure and monitor conformational changes, such as the T to R transition.

5.2.1. Materials

  • This compound

  • Tris-perchlorate buffer (10 mM, pH 8.0) or other suitable buffer

  • Zinc acetate solution

  • Phenol solution

  • CD spectropolarimeter

  • Quartz cuvette with a longer path length (e.g., 1.0 cm)

  • Nitrogen gas supply

5.2.2. Sample Preparation

  • Prepare a stock solution of this compound in the Tris-perchlorate buffer.

  • Prepare a series of samples with a constant this compound concentration (e.g., 0.6 mM) and zinc acetate concentration, but with varying concentrations of phenol (e.g., 0 to 30 mM).

  • Prepare a corresponding series of buffer blanks with the same concentrations of zinc acetate and phenol.

5.2.3. Instrument Settings (Example)

ParameterSetting
Wavelength Range250 - 350 nm
Data Pitch0.5 nm
Scanning Speed100 nm/min
Bandwidth1.0 nm
Response Time1 sec
Accumulations3
Temperature25 °C

5.2.4. Data Acquisition

  • Follow the same procedure as for Far-UV CD for instrument setup and baseline correction for each corresponding blank.

  • Record the Near-UV CD spectrum for each this compound sample with varying phenol concentrations.

  • Subtract the corresponding buffer baseline from each sample spectrum.

  • Convert the data to molar ellipticity (Δε) or mean residue ellipticity ([θ]).

5.2.5. Data Analysis

Analyze the changes in the CD signal at specific wavelengths (e.g., 251 nm) as a function of phenol concentration to monitor the T to R conformational transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis prep_sample Prepare this compound Solution measure_conc Determine Protein Concentration prep_sample->measure_conc instrument_setup Instrument Setup & N2 Purge measure_conc->instrument_setup prep_blank Prepare Buffer Blank baseline Record Buffer Baseline prep_blank->baseline instrument_setup->baseline sample_scan Record Sample Spectrum baseline->sample_scan subtract_baseline Baseline Subtraction sample_scan->subtract_baseline convert_units Convert to Mean Residue Ellipticity subtract_baseline->convert_units deconvolution Secondary Structure Estimation (Far-UV) convert_units->deconvolution conformational_analysis Analyze Conformational Changes (Near-UV) convert_units->conformational_analysis

Caption: Experimental workflow for CD spectroscopy of this compound.

insulin_degludec_assembly cluster_formulation Pharmaceutical Formulation cluster_injection Subcutaneous Injection cluster_release Slow Release dihexamer Di-hexamer (T₃R₃) Phenol & Zinc Present multihexamer Multi-hexamer (T₆) Phenol Diffusion dihexamer->multihexamer Conformational Change monomer Monomer Zinc Dissociation multihexamer->monomer Disassembly

Caption: Self-assembly mechanism of this compound post-injection.

Application Notes and Protocols for Assessing the Immunogenicity of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin degludec is an ultra-long-acting basal insulin analogue with a unique mechanism of action that involves the formation of soluble multi-hexamers at the subcutaneous injection site, leading to a slow and continuous release of insulin monomers into the circulation. As with all therapeutic proteins, this compound has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). The assessment of immunogenicity is a critical component of the safety and efficacy evaluation of this compound. These application notes provide an overview of the methods and detailed protocols for assessing the immunogenicity of this compound.

Data Presentation: Immunogenicity of this compound in Clinical Trials

The immunogenic potential of this compound has been evaluated in several Phase IIIa clinical trials. The data consistently demonstrate a low immunogenic response. The following tables summarize the quantitative data on antibody formation from these trials.

Table 1: this compound-Specific and Insulin Glargine-Specific Antibodies (% Bound/Total Radioactivity) in Patients with Type 1 and Type 2 Diabetes.

Patient PopulationTreatment GroupBaseline (% B/T)End of Trial (% B/T)
Type 1 Diabetes This compound0.0 - 0.10.0 - 0.4
Insulin glargine-1.3 - 0.9-1.1 - 1.1
Type 2 Diabetes This compound0.0 - 0.10.0 - 0.4
Insulin glargine-1.3 - 0.9-1.1 - 1.1

Table 2: Cross-Reacting Anti-Human Insulin Antibodies (% Bound/Total Radioactivity) in Patients with Type 1 and Type 2 Diabetes.

Patient PopulationTreatment GroupBaseline (% B/T)End of Trial (% B/T)
Type 1 Diabetes This compound11.219.3
Insulin glargine11.514.3
Type 2 Diabetes This compound0.25.1
Insulin glargine0.26.0

Experimental Protocols

The assessment of immunogenicity typically follows a tiered approach, including screening, confirmatory, and characterization assays.

Subtraction Radioimmunoassay (RIA) for Detection of Anti-Insulin Degludec Antibodies

This protocol describes a competitive radioimmunoassay to detect and quantify antibodies specific to this compound. The principle relies on the competition between radiolabeled this compound and unlabeled this compound in patient serum for binding to a limited amount of anti-Insulin degludec antibodies. The "subtraction" aspect refers to the comparison of binding in the presence and absence of excess unlabeled drug to confirm specificity.

Materials:

  • ¹²⁵I-labeled this compound

  • Unlabeled this compound

  • Patient serum samples

  • Positive and negative control sera

  • Assay buffer (e.g., phosphate-buffered saline with 0.5% BSA)

  • Precipitating agent (e.g., Protein A/G beads or secondary antibody)

  • Gamma counter

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Thaw patient serum samples, positive controls, and negative controls on ice.

  • Screening Assay:

    • In duplicate tubes, add 50 µL of patient serum, positive control, or negative control.

    • Add 25 µL of ¹²⁵I-labeled this compound to each tube.

    • Vortex gently and incubate overnight at 4°C.

    • Add 100 µL of precipitating agent to each tube.

    • Incubate for 1 hour at 4°C to precipitate antibody-antigen complexes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Confirmatory (Subtraction) Assay:

    • For samples that screen positive, repeat the assay with a pre-incubation step.

    • In duplicate tubes, add 50 µL of the positive patient serum.

    • Add 10 µL of assay buffer to one set of tubes and 10 µL of a high concentration of unlabeled this compound (e.g., 100 µg/mL) to the other set.

    • Incubate for 1 hour at room temperature.

    • Proceed with steps 2b-2g of the screening assay.

  • Data Analysis:

    • Calculate the percentage of bound radioactivity (% B/T) for each sample.

    • A sample is considered positive in the screening assay if its % B/T is above a pre-defined cut-point (typically determined from a panel of negative controls).

    • A sample is confirmed positive if the signal is significantly reduced (e.g., >50%) in the presence of excess unlabeled this compound.

Bridging ELISA for Detection of Anti-Insulin Degludec Antibodies

This protocol describes a bridging ELISA for the detection of bivalent ADAs against this compound.

Materials:

  • High-binding 96-well microplates

  • Biotinylated this compound

  • Horseradish peroxidase (HRP)-conjugated this compound

  • Patient serum samples

  • Positive and negative control sera

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the microplate wells with streptavidin and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Capture Antigen Binding: Add 100 µL of biotinylated this compound to each well and incubate for 1 hour at room temperature. Wash the plate three times.

  • Sample Incubation: Add 100 µL of patient serum (diluted in assay diluent), positive control, or negative control to the wells and incubate for 2 hours at room temperature. Wash the plate three times.

  • Detection Antigen Binding: Add 100 µL of HRP-conjugated this compound to each well and incubate for 1 hour at room temperature. Wash the plate five times.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Determine the cut-point from the mean signal of the negative controls plus 3 standard deviations.

    • Samples with absorbance values above the cut-point are considered positive.

    • For confirmation, a competitive inhibition assay with excess unlabeled this compound can be performed.

Visualizations

Signaling Pathway of Immunogenicity to this compound

Immunogenicity_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_bcell B-Cell Insulin_degludec This compound Uptake Uptake and Processing Insulin_degludec->Uptake 1. Internalization BCR B-Cell Receptor (BCR) Insulin_degludec->BCR 5. B-Cell Recognition MHCII MHC Class II Presentation Uptake->MHCII 2. Peptide Loading TCR T-Cell Receptor (TCR) MHCII->TCR 3. Antigen Presentation Activation T-Cell Activation and Proliferation TCR->Activation 4. Co-stimulation B_Activation B-Cell Activation and Differentiation Activation->B_Activation 6. T-Cell Help BCR->B_Activation Plasma_Cell Plasma Cell B_Activation->Plasma_Cell 7. Differentiation ADA Anti-Drug Antibodies (ADAs) Plasma_Cell->ADA 8. Antibody Production

Caption: T-cell dependent pathway for the development of anti-drug antibodies against this compound.

Experimental Workflow: Tiered Approach to Immunogenicity Assessment

Immunogenicity_Workflow Start Patient Sample Collection Screening Screening Assay (e.g., RIA or ELISA) Start->Screening Decision1 Positive? Screening->Decision1 Negative Report as Negative Decision1->Negative No Confirmation Confirmatory Assay (with drug competition) Decision1->Confirmation Yes End Final Report Negative->End Decision2 Confirmed Positive? Confirmation->Decision2 False_Positive Report as Negative (False Positive) Decision2->False_Positive No Characterization Characterization Assays Decision2->Characterization Yes False_Positive->End Titration Titer Determination Characterization->Titration Neutralization Neutralizing Antibody (NAb) Assay Characterization->Neutralization Isotyping Isotyping (IgG, IgM, etc.) Characterization->Isotyping Titration->End Neutralization->End Isotyping->End

Caption: A tiered workflow for the comprehensive assessment of anti-drug antibodies.

Application of Insulin Degludec for Long-Term Glycemic Control in Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Feline diabetes mellitus is a common endocrine disorder in cats, and its management often requires lifelong insulin therapy.[1] Insulin degludec (IDeg) is an ultra-long-acting basal insulin analogue with a duration of action exceeding 42 hours in humans.[2][3] Its unique mechanism of forming soluble multihexamers upon subcutaneous injection allows for a slow and continuous release of insulin monomers, resulting in a flat and stable glucose-lowering effect.[2][3] This profile makes it a promising candidate for improving glycemic control and potentially simplifying treatment regimens for diabetic felines. These application notes provide a summary of the available data and protocols for the use of this compound in long-term glycemic control studies in cats.

Data Presentation

The following tables summarize the quantitative data from a 12-month study evaluating the efficacy of this compound in diabetic cats.

Table 1: Glycemic Control and Body Weight in Diabetic Cats Treated with this compound (Mean ± SD)

Time PointGlycated Albumin (GA) (%)Body Weight (kg)
0 Months30.3 ± 7.54.2 ± 0.94
1 Month25.6 ± 8.34.5 ± 1.02
3 Months23.0 ± 7.94.8 ± 1.15
6 Months18.5 ± 5.65.1 ± 1.21
9 Months17.6 ± 4.95.3 ± 1.11
12 Months19.1 ± 6.25.4 ± 1.08

Data extracted from Oda et al., 2020.

Table 2: this compound Dosage in Diabetic Cats Over 12 Months

Time PointMean Insulin Dose (IU/kg/day)
1 Month0.65 ± 0.51
3 Months0.71 ± 0.59
6 Months0.78 ± 0.65
9 Months0.76 ± 0.67
12 Months0.75 ± 0.68

Data extracted from Oda et al., 2020.

Experimental Protocols

The following protocols are based on methodologies from published studies on this compound in felines.

Animal Selection and Acclimation

  • Species: Felis catus

  • Inclusion Criteria:

    • Diagnosis of diabetes mellitus based on clinical signs (e.g., polyuria, polydipsia), persistent fasting hyperglycemia (blood glucose > 250 mg/dL), and glucosuria.[2]

    • Elevated glycated albumin (GA) levels (e.g., >20%).[2]

    • Both newly diagnosed and previously treated diabetic cats can be included.

  • Exclusion Criteria:

    • Concurrent diseases that may affect glycemic control (e.g., hyperthyroidism, chronic kidney disease, pancreatitis).

    • Treatment with drugs known to influence glucose metabolism (e.g., corticosteroids), unless it is a controlled variable in the study design.

  • Acclimation: Animals should be acclimated to the housing and feeding schedule for a minimum of one week before the start of the study.

Insulin Administration and Dose Adjustment

  • Insulin Formulation: this compound (e.g., Tresiba®, Novo Nordisk).

  • Initial Dosage: For previously untreated diabetic cats, an initial dose of 0.5–2.0 units per cat, administered subcutaneously once or twice daily, can be used.[2] The starting dose should be determined based on the severity of clinical signs and baseline glycated albumin levels.[2]

  • Administration: Administer insulin subcutaneously. The injection site should be rotated to avoid lipodystrophy.

  • Dose Adjustment: Insulin doses should be adjusted throughout the study based on:

    • Clinical signs (e.g., resolution of polyuria/polydipsia, weight gain).[2]

    • Serum glycated albumin levels, with a target of maintaining levels within a range indicating good to fair glycemic control (e.g., 11.9–25.6%).[2]

    • Blood glucose curves to avoid hypoglycemia.

Diet and Feeding

  • Diet: A consistent commercial diet formulated for diabetic cats (high protein, low carbohydrate) should be provided throughout the study.

  • Feeding Schedule: Cats should be fed twice daily, with meals offered at the time of insulin injection.[2]

Monitoring and Data Collection

  • Glycated Albumin (GA):

    • Frequency: Blood samples for GA measurement should be collected at baseline (0 months) and at regular intervals (e.g., 1, 3, 6, 9, and 12 months).[2]

    • Sample Collection: Collect blood from a peripheral vein (e.g., cephalic or saphenous vein) into a serum separator tube.

    • Processing: Allow the blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples frozen until analysis.

  • Blood Glucose Monitoring:

    • Frequency: For detailed glycemic assessment, blood glucose concentrations can be measured every 2 hours over a 10-hour period at selected time points (e.g., 1, 3, 6, 9, and 12 months).[2]

    • Sample Collection: Preprandial blood samples are taken before feeding and insulin injection, followed by sampling every 2 hours.[2] Blood can be collected from a peripheral vein or a marginal ear vein using a portable blood glucose meter validated for use in cats.

  • Body Weight:

    • Frequency: Body weight should be recorded at each study visit (e.g., 0, 1, 3, 6, 9, and 12 months).[2]

  • Clinical Signs:

    • Frequency: Owners should monitor for clinical signs of diabetes (polyuria, polydipsia, appetite) and hypoglycemia (lethargy, weakness, seizures) daily. A standardized questionnaire can be used to record these observations.

Mandatory Visualizations

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Metabolic_Effects Metabolic Effects (Glycogen Synthesis, etc.) Akt->Metabolic_Effects GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Feline Insulin Signaling Pathway

ExperimentalWorkflow start Start: Animal Selection (Diabetic Cats) baseline Baseline Assessment (Month 0) - Body Weight - Glycated Albumin (GA) - Clinical Signs start->baseline treatment Initiate this compound Treatment (Once or Twice Daily) baseline->treatment monitoring Monthly/Quarterly Monitoring (Months 1, 3, 6, 9, 12) - Body Weight - Glycated Albumin (GA) - Blood Glucose Curves - Clinical Sign Assessment treatment->monitoring dose_adj Dose Adjustment (Based on Monitoring) monitoring->dose_adj end End of Study (Month 12) Final Data Analysis monitoring->end dose_adj->monitoring Iterative Process

Experimental Workflow for Long-Term Study

References

Troubleshooting & Optimization

Preventing Insulin degludec aggregation during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help prevent and diagnose Insulin Degludec aggregation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aggregation mechanism of this compound in its formulation?

A1: this compound is an ultra-long-acting insulin analog. Its protraction mechanism is based on its ability to self-associate into soluble and stable di-hexamers in the pharmaceutical formulation, which contains zinc and phenol.[1][2] Upon subcutaneous injection, the phenol diffuses, causing the di-hexamers to assemble into long, soluble multi-hexamer chains.[1][3] From this subcutaneous depot, zinc slowly diffuses, leading to the gradual release of active insulin monomers into the bloodstream.[2] In vitro, any disruption to the stabilizing factors (e.g., phenol, m-cresol, zinc, pH) can lead to the formation of non-native aggregates and fibrils.

Q2: What are the primary factors that induce this compound aggregation in vitro?

A2: Several factors can induce aggregation during laboratory experiments. Elevated temperatures and highly acidic conditions are significant contributors to the formation of aggregates and chemical degradation.[4][5] Other common factors for insulins include mechanical stress from agitation (shaking or stirring), exposure to hydrophobic surfaces (like air-water interfaces or certain plastics), and repeated freeze-thaw cycles.[5][6][7]

Q3: What is the role of excipients like phenol, m-cresol, and zinc in preventing aggregation?

A3: These excipients are critical for stability.

  • Zinc: Zinc ions are essential for the formation of insulin hexamers, which are more stable and less prone to fibrillation than monomers or dimers.[6]

  • Phenol and m-cresol: These phenolic preservatives stabilize the hexameric structures.[8][9] They bind to hydrophobic pockets within the hexamer, promoting a stable conformation.[8] A reduction in the concentration of these preservatives can lead to dissociation of the hexamers, increasing the risk of degradation and aggregation.[10][11]

Q4: How can I visually detect aggregation in my this compound solution?

A4: The first signs of aggregation are often visual. Look for the appearance of turbidity (cloudiness), opalescence, or the formation of visible precipitates or particles in the solution.[12] Any solution that is not clear and colorless should be considered suspect. For more sensitive detection, analytical techniques are required.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem: My this compound solution has become cloudy or contains visible particles.

This is a clear sign of aggregation or precipitation. The following table outlines potential causes and solutions.

Potential Cause Recommended Action
Incorrect Buffer/pH This compound is formulated at a neutral pH. High acidity can cause aggregation.[4] Verify the pH of your buffer system and ensure it is compatible with the insulin's stability profile.
Elevated Temperature The solution may have been exposed to high temperatures, which accelerates both aggregation and chemical degradation.[5] Maintain samples at recommended storage temperatures (typically 2-8°C) and avoid prolonged exposure to room or elevated temperatures.
Mechanical Agitation Vigorous vortexing, shaking, or stirring can introduce shear stress and increase exposure to air-water interfaces, promoting aggregation.[7] Handle solutions gently. Use gentle swirling or inversion for mixing instead of vigorous agitation.
Depletion of Stabilizing Excipients Diluting the formulation into a buffer without sufficient zinc or phenolic preservatives can destabilize the hexamers.[10][11] When diluting, consider adding appropriate concentrations of zinc, phenol, or m-cresol to the destination buffer to maintain stability.
Freeze-Thaw Cycles Although this compound shows good stability against freeze-thaw stress, repeated cycles can be detrimental for many proteins.[4][5] Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Interaction with Surfaces Insulin can adsorb to and denature on certain surfaces, especially hydrophobic plastics or glass. Consider using low-protein-binding tubes and pipette tips.
Problem: My analytical results are inconsistent or indicate aggregation.

If you suspect aggregation that isn't visible, use analytical techniques for confirmation.

Q: My Thioflavin T (ThT) assay shows a high fluorescence signal, suggesting aggregation. How do I confirm this?

A: A high ThT signal indicates the presence of amyloid-like fibrils with cross-β-sheet structures.

  • Workflow: First, ensure your ThT concentration is optimal (typically 10-20 µM) as very high concentrations can sometimes affect aggregation kinetics.[13] Second, confirm the finding with an orthogonal method like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to verify the presence of high-molecular-weight species or large particles.

Q: My Size-Exclusion Chromatography (SEC) profile shows early-eluting peaks.

A: Peaks eluting earlier than the main insulin peak correspond to high-molecular-weight (HMW) species, which are soluble aggregates.

  • Potential Causes: This can be caused by all the factors listed in the table above (temperature, pH, agitation, etc.). The presence of HMW species is a direct measure of aggregation.[4]

  • Troubleshooting: Review your entire experimental workflow, from sample thawing and buffer preparation to instrument setup. Ensure the mobile phase is optimized to prevent on-column aggregation.

Q: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI) and/or a large hydrodynamic radius (Rh).

A: DLS is highly sensitive to the presence of even small amounts of large aggregates.[14][15]

  • Interpretation: A high PDI (>0.2) suggests your sample is heterogeneous, likely containing a mix of monomers, hexamers, and aggregates. An increase in the average hydrodynamic radius over time is a direct indicator of aggregation.[16]

  • Action: Before analysis, centrifuge or filter your sample (using a low-protein-binding filter, e.g., 0.1 or 0.22 µm) to remove large, non-specific particles like dust.[14] If the PDI remains high, it confirms the presence of soluble aggregates. Review your sample handling and storage protocols.

Troubleshooting_Workflow cluster_0 Observation & Initial Checks cluster_1 Problem Identification cluster_2 Resolution start Experiment Start (Clear Solution) visual_check Visual Inspection: Is the solution cloudy or precipitated? start->visual_check protocol_review Review Protocol: - Temperature - pH / Buffer - Agitation - Excipients visual_check->protocol_review Yes analytical_check Perform Analytical Checks: - ThT Assay - SEC-HPLC - DLS visual_check->analytical_check No (Solution is Clear) optimize Optimize Protocol: Adjust handling, buffer, and storage conditions protocol_review->optimize analytical_check->optimize Aggregation Detected end_good Proceed with Experiment analytical_check->end_good No Aggregation end_bad Discard Sample & Restart optimize->end_bad

Caption: Logical workflow for troubleshooting this compound aggregation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid fibrils in real-time. ThT dye intercalates with β-sheet structures in fibrils, causing a significant increase in fluorescence.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)[17]

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Plate-reading fluorometer with temperature control and shaking capability

Methodology:

  • Preparation: Prepare the reaction mixture in each well of the 96-well plate. A typical final volume is 200 µL.

    • Add the desired concentration of this compound.

    • Add ThT to a final concentration of 10-20 µM.[13]

    • Include controls: buffer with ThT only (blank), and a non-aggregating protein with ThT.

  • Incubation and Measurement:

    • Place the plate in the fluorometer, set to the desired incubation temperature (e.g., 37°C).[18]

    • Set the instrument to take fluorescence readings at regular intervals (e.g., every 15-30 minutes).

    • Excitation wavelength: ~440-450 nm.

    • Emission wavelength: ~480-490 nm.[18]

    • Apply intermittent shaking (e.g., 1 minute of shaking before each read cycle) to promote aggregation if desired for stress testing.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is characteristic of amyloid fibril formation.

Protocol 2: Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic size. It is the gold standard for quantifying soluble aggregates (dimers, hexamers, and HMW species).[4]

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for proteins (e.g., TSKgel G2000SWxl or similar)

  • Mobile phase: A buffer that maintains the native state of the insulin and prevents on-column interactions. Example: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • This compound samples and controls.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to remove any insoluble aggregates before injection.

  • Injection and Elution: Inject a defined volume of the sample (e.g., 20-100 µL).

  • Detection: Monitor the eluate using a UV detector at 276-280 nm.

  • Data Analysis:

    • Identify peaks based on their retention times. HMW species will elute first, followed by hexamers/di-hexamers, and finally monomers.

    • Integrate the area under each peak to calculate the relative percentage of aggregates, main species, and fragments.

Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[16] It is extremely sensitive to large aggregates.[15]

Materials:

  • DLS instrument

  • Low-volume cuvette or multi-well plate compatible with the DLS instrument

  • This compound samples

  • Buffer for dilution (must be filtered through a 0.1 µm or smaller filter)

Methodology:

  • Instrument Setup: Set the instrument parameters, including solvent viscosity and refractive index, and equilibration temperature (e.g., 25°C).

  • Sample Preparation:

    • Filter or centrifuge the sample to remove extraneous dust and large particulates.[14]

    • Dilute the sample in filtered buffer to an appropriate concentration (typically 0.1-1.0 mg/mL, but this is instrument-dependent).[14]

  • Measurement:

    • Transfer the prepared sample to the cuvette or plate.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Perform the measurement. The instrument will collect data on light scattering fluctuations over time.

  • Data Analysis:

    • The instrument software will generate a size distribution report using an autocorrelation function.

    • Key parameters to analyze:

      • Z-average diameter: The intensity-weighted mean hydrodynamic size. An increase indicates aggregation.

      • Polydispersity Index (PDI): A measure of the width of the size distribution. A value <0.1 indicates a highly monodisperse sample, while >0.2-0.3 suggests polydispersity or aggregation.[16]

      • Size Distribution Plot: Visually inspect the plot for multiple peaks, which would indicate different species (e.g., monomers and aggregates).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation start This compound Stock prep Prepare Sample in Experimental Buffer (Control Temp, pH, Excipients) start->prep split Aliquot Sample for Orthogonal Methods prep->split tht ThT Assay (Monitors Fibril Formation) split->tht sec SEC-HPLC (Quantifies Soluble Aggregates) split->sec dls DLS (Detects Large Particles/PDI) split->dls interpret Correlate Results to Assess Aggregation State tht->interpret sec->interpret dls->interpret

Caption: General workflow for analyzing this compound aggregation.

Insulin Receptor Signaling Pathway

Understanding the biological context of insulin action is crucial. This compound, once dissociated to its monomeric form, initiates signaling through the insulin receptor. This diagram illustrates the two major downstream pathways: the PI3K/Akt pathway, which is primarily responsible for metabolic effects, and the Ras/MAPK pathway, which influences cell growth and proliferation.[19][20]

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_pi3k PI3K/Akt Pathway (Metabolic Actions) cluster_mapk Ras/MAPK Pathway (Mitogenic Actions) cluster_nucleus Nucleus IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates Shc Shc IR->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2-SOS IRS->Grb2 Shc->Grb2 Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Metabolic Metabolic Effects: - GLUT4 Translocation - Glycogen Synthesis - Protein Synthesis - Lipogenesis Akt->Metabolic Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Gene Gene Expression (Cell Growth, Proliferation, Differentiation) ERK->Gene Insulin Insulin (Monomer) Insulin->IR Binds

Caption: The insulin receptor signaling cascade.

References

Technical Support Center: Optimizing Insulin Degludec Dosage in Streptozotocin-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Insulin degludec dosage in streptozotocin (STZ)-induced diabetic mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Issue 1: High mortality rate after STZ injection.

  • Question: We are observing a high rate of mortality in our mice within the first 48 hours of STZ administration. What could be the cause and how can we mitigate this?

  • Answer: High mortality following STZ injection is often due to severe hypoglycemia caused by the massive release of insulin from dying pancreatic β-cells, or severe hyperglycemia thereafter.[1] To prevent this, consider the following:

    • Provide a glucose source: Supplement drinking water with 10% sucrose immediately after STZ injection for the first 24-48 hours to prevent sudden hypoglycemia.[1]

    • Monitor blood glucose closely: Check blood glucose levels several times a day for the first two days to identify and manage severe glycemic fluctuations.

    • Fasting period: Ensure the pre-injection fasting period is not excessively long; 4-6 hours is generally sufficient.[2]

    • STZ dose: A very high dose of STZ can lead to increased toxicity and mortality.[3] Consider titrating the STZ dose to find the optimal balance between diabetes induction and animal welfare.

Issue 2: Inconsistent or failed induction of diabetes.

  • Question: A significant number of our mice are not developing hyperglycemia after STZ injection. What are the potential reasons for this?

  • Answer: Failed or inconsistent diabetes induction can be attributed to several factors:

    • STZ instability: Streptozotocin is light and temperature sensitive and degrades rapidly in solution.[4] Prepare the STZ solution in a cold citrate buffer (pH 4.5) immediately before injection and keep it on ice and protected from light.[4]

    • Animal strain and age: Different mouse strains and substrains exhibit varying sensitivity to STZ.[5] Younger mice can be more resistant to the diabetogenic effects of STZ.[4] It is crucial to use mice of an appropriate age (e.g., 8-10 weeks old) and to be consistent with the strain used.

    • Route of administration: While both intravenous and intraperitoneal injections are used, the intravenous route may produce more stable hyperglycemia.[1] Ensure proper injection technique to deliver the full dose accurately.

    • Improper storage: STZ powder should be stored at -20°C to prevent degradation.

Issue 3: Severe hypoglycemia observed after this compound administration.

  • Question: After starting this compound treatment, some of our diabetic mice are experiencing severe hypoglycemic episodes. How should we adjust our protocol?

  • Answer: Hypoglycemia is a known risk with any insulin therapy. With an ultra-long-acting insulin like degludec, it is crucial to start with a conservative dose and titrate carefully.

    • Dose reduction: If hypoglycemia occurs, the this compound dose should be reduced. A reduction of 10-20% is a common clinical guideline that can be adapted for preclinical studies.

    • Frequent monitoring: Monitor blood glucose levels multiple times a day, especially during the initial phase of treatment and after any dose adjustment. This is critical to understand the glucose dynamics and the effect of the administered insulin.

    • Feeding schedule: Ensure that the mice have ad libitum access to food, especially during the peak action time of the insulin, to help prevent hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in STZ-induced diabetic mice?

A1: There is a lack of published, peer-reviewed studies that have established a definitive starting dose of this compound specifically in STZ-induced diabetic mice. However, based on studies using other long-acting insulins in diabetic rodents and the known potency of this compound, a conservative starting dose is recommended. One study in alloxan-induced diabetic mice used a dose of 5 U/kg of this compound.[2][6] Researchers should consider starting with a lower dose (e.g., 1-2 U/kg) and titrating upwards based on regular blood glucose monitoring.

Q2: How often should I administer this compound to the mice?

A2: this compound has an ultra-long duration of action, lasting up to 42 hours in humans.[7] Therefore, once-daily subcutaneous administration is the standard frequency. It is important to administer the injection at the same time each day to maintain stable blood glucose levels.

Q3: How do I properly prepare and administer subcutaneous this compound?

A3: this compound should be a clear and colorless solution. It is typically administered subcutaneously.

  • Preparation: If using a vial, gently roll it between your hands to ensure the solution is mixed. Do not shake vigorously. Draw the required dose into an insulin syringe.

  • Administration: Pinch a fold of skin on the back of the mouse, between the shoulder blades. Insert the needle at a 45-degree angle and inject the insulin. Vary the injection site to avoid lipodystrophy.

Q4: How should I monitor the mice to optimize the this compound dosage?

A4: A systematic monitoring plan is essential for dosage optimization.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at regular intervals. Initially, this should be done multiple times a day (e.g., morning, afternoon, and evening) to establish a glucose curve. Once a stable dose is achieved, monitoring can be reduced.

  • Body Weight: Record the body weight of the mice daily or every other day. Successful insulin therapy should lead to weight gain or stabilization in previously catabolic diabetic mice.

  • Food and Water Intake: Monitor for changes in food and water consumption, as these are indicators of the diabetic state.

  • General Health: Observe the mice for any signs of distress, lethargy, or changes in behavior.

Q5: What are the target blood glucose levels I should aim for in diabetic mice?

A5: The goal of insulin therapy is to maintain blood glucose levels within a near-normal range without causing hypoglycemia. In mice, a non-fasting blood glucose level between 150-250 mg/dL is often considered a good target for glycemic control in a research setting. However, the specific target range may vary depending on the experimental goals.

Data Presentation

The following tables provide a summary of quantitative data from studies on STZ-induced diabetes in mice and the use of long-acting insulin. Note that direct dose-response data for this compound in STZ-induced diabetic mice is limited in publicly available literature.

Table 1: Streptozotocin (STZ) Dosage and Diabetes Induction in Mice

STZ Dosage RegimenMouse StrainRoute of AdministrationTypical Blood Glucose Level (post-induction)Success RateReference
Single high dose (150 mg/kg)Nude miceIntraperitoneal≥ 15 mmol/L (270 mg/dL)71%[3]
Single high dose (160-240 mg/kg)Nude miceIntraperitoneal>250 mg/dL>95%[5]
Multiple low dose (35 mg/kg for 5 days)C57BL/6JIntraperitonealSlower onset of hyperglycemiaNot specified[8][9][10][11]
Multiple low dose (55 mg/kg for 5 days)C57BL/6JIntraperitonealRapid onset of hyperglycemiaNot specified[8][9][10][11]

Table 2: Long-Acting Insulin Dosage in Diabetic Rodents (for reference)

Insulin TypeAnimal ModelDosageEffect on Blood GlucoseReference
This compoundAlloxan-induced diabetic mice5 U/kg (single dose)Improved fasting glycemia[2][6]
Insulin glargineSTZ-induced diabetic rats1.5 - 6 IU/animal (single dose)Dose-dependent reduction[12]
Insulin detemirSTZ-induced diabetic miceNot specified (potency-matched)Daily administration for control[13]
Protamine Zinc Insulin (PZI)Diabetic NOD mice0.6 U (single injection)Reduction for 6-8 hours[14]

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) - Multiple Low-Dose Method

  • Animal Preparation: Use male mice (e.g., C57BL/6J strain) aged 8-10 weeks. House the animals under standard conditions with ad libitum access to food and water.

  • Fasting: Fast the mice for 4-6 hours before the first STZ injection. Water can be provided during the fasting period.

  • STZ Solution Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5). The concentration should be calculated to deliver the desired dose (e.g., 40-50 mg/kg) in an appropriate injection volume (e.g., 100-200 µL). Keep the solution on ice and protected from light.

  • STZ Administration: Administer the STZ solution via intraperitoneal (IP) injection once daily for five consecutive days.

  • Post-Injection Care: After each injection, return the mice to their cages with free access to food and water. Supplement the drinking water with 10% sucrose for 48 hours after the last STZ injection to prevent hypoglycemia.

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood starting 7 days after the last STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Optimizing this compound Dosage

  • Acclimatization of Diabetic Mice: Allow the confirmed diabetic mice to acclimatize for at least one week before starting insulin treatment. Continue to monitor blood glucose and body weight.

  • Dose-Finding Study Design: Divide the diabetic mice into several groups. Include a vehicle control group (receiving saline) and at least three groups receiving different starting doses of this compound (e.g., 1 U/kg, 2.5 U/kg, and 5 U/kg).

  • Insulin Administration: Administer this compound subcutaneously once daily at the same time each day.

  • Monitoring:

    • Measure non-fasting blood glucose levels at least three times a day (e.g., 9 AM, 3 PM, 9 PM) for the first 3-4 days to assess the initial response and check for hypoglycemia.

    • Record body weight daily.

    • Monitor food and water intake.

  • Dose Titration: Based on the blood glucose profiles, adjust the dose for each group.

    • If the average blood glucose remains above the target range (e.g., >250 mg/dL) and no hypoglycemia is observed, the dose can be increased by a small increment (e.g., 0.5-1 U/kg).

    • If hypoglycemia (blood glucose < 60 mg/dL) is observed, the dose should be decreased by 10-20%.

    • Allow 3-4 days for stabilization after each dose adjustment before further changes.

  • Determination of Optimal Dose: The optimal dose is the one that maintains blood glucose within the target range for the longest duration without causing significant hypoglycemia and promotes an increase in body weight.

Mandatory Visualization

Insulin_Signaling_Pathway Insulin_degludec This compound Insulin_Receptor Insulin Receptor (IR) Insulin_degludec->Insulin_Receptor Binds IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Diabetes Induction cluster_1 Dosage Optimization Animal_Selection Select Mice (e.g., C57BL/6J, 8-10 weeks old) STZ_Injection STZ Injection (e.g., 50 mg/kg, i.p., 5 days) Animal_Selection->STZ_Injection Diabetes_Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) STZ_Injection->Diabetes_Confirmation Group_Allocation Allocate Diabetic Mice to Dosage Groups Diabetes_Confirmation->Group_Allocation Insulin_Admin Administer this compound (Once daily, s.c.) Group_Allocation->Insulin_Admin Monitoring Monitor Blood Glucose, Body Weight, etc. Insulin_Admin->Monitoring Dose_Titration Titrate Dose Based on Monitoring Data Monitoring->Dose_Titration Dose_Titration->Monitoring Iterate Optimal_Dose Determine Optimal Dose Dose_Titration->Optimal_Dose

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Troubleshooting Variability in Insulin Degludec Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Insulin degludec. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high inter-subject variability in the plasma concentration of this compound in our preclinical study. What are the potential causes and how can we troubleshoot this?

A1: High inter-subject variability in this compound PK studies can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Subcutaneous (SC) Injection Technique: The depth and location of injection can influence absorption.

    • Troubleshooting:

      • Ensure all personnel are trained on a standardized SC injection protocol.

      • Rotate injection sites (e.g., abdomen, thigh, upper arm) in a consistent manner across all subjects, as absorption can differ slightly between sites.[1][2][3]

      • Maintain a consistent injection depth and angle.

  • Biological Variability: Age, sex, and physiological state (e.g., stress) of the animal models can contribute to variability.

    • Troubleshooting:

      • Use a homogenous population of animals in terms of age, sex, and weight.

      • Acclimatize animals to the experimental environment to minimize stress-induced physiological changes.

  • Sample Handling and Processing: Inconsistencies in blood collection, processing, and storage can degrade the analyte.

    • Troubleshooting:

      • Standardize blood collection times and procedures.

      • Process blood samples (e.g., centrifugation to separate plasma) promptly and consistently.

      • Store plasma samples at a uniform, validated temperature (e.g., -80°C) until analysis.

Q2: Our bioanalytical assay (ELISA/LC-MS) is showing poor precision and accuracy for this compound quantification. What could be wrong?

A2: Issues with bioanalytical assays are a common source of variability. Here’s how to troubleshoot your ELISA or LC-MS/MS assay.

Troubleshooting for Bioanalytical Assays:

  • ELISA:

    • Issue: High background or low signal.

    • Troubleshooting:

      • Ensure adequate washing steps to remove unbound reagents.

      • Verify the integrity and storage conditions of all reagents, including antibodies and conjugates.

      • Optimize antibody concentrations and incubation times.

  • LC-MS/MS:

    • Issue: Poor peak shape, low sensitivity, or matrix effects.

    • Troubleshooting:

      • Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects.

      • Ensure the stability of this compound in the processed samples.

      • Verify the performance of the LC column and mobile phase composition.

Q3: We suspect the presence of anti-drug antibodies (ADAs) may be affecting our pharmacokinetic results. How can we investigate and mitigate this?

A3: The development of ADAs can alter the clearance and volume of distribution of this compound, leading to PK variability.

Investigating and Mitigating ADA Effects:

  • Detection:

    • Utilize a validated ADA assay (e.g., bridging ELISA) to screen for the presence of anti-Insulin degludec antibodies in your samples.

  • Impact Assessment:

    • If ADAs are detected, stratify your PK data based on ADA status (positive vs. negative) to assess their impact on exposure.

    • The presence of ADAs can interfere with ligand-binding assays (like ELISA) for PK quantification.[4][5] Consider using an analytical method less susceptible to ADA interference, such as LC-MS/MS, for PK analysis in ADA-positive samples.

  • Mitigation:

    • In preclinical studies with humanized therapeutics, some level of immunogenicity is expected. Understanding its impact is key.

    • For future studies, consider the use of immune-tolerant animal models if immunogenicity is a significant and confounding factor.

Data Presentation

Table 1: Influence of Injection Site on this compound Pharmacokinetics (Single Dose)

Injection SiteAUCIDeg,0-120h,SD (relative %)Cmax,IDeg,SD (relative %)
Thigh100%100%
Abdomen~106-107%~123-127%
Deltoid~106-107%~123-127%

Data synthesized from studies in healthy subjects.[1][3]

Table 2: Bioanalytical Method Validation Parameters for this compound Quantification

ParameterELISALC-MS/MS
Lower Limit of Quantification (LLOQ)Varies by kit~120 pM[6]
Linearity (r2)>0.99>0.99[6]
Accuracy (% error)<15%<5%[6]
Precision (%CV)<15%<7.7%[6]
Recovery80-120%89.7-97.2%[6]

These are typical acceptance criteria. Actual values may vary based on the specific assay and laboratory.

Experimental Protocols

Protocol 1: Euglycemic Clamp for Pharmacodynamic Assessment

The euglycemic clamp is the gold standard for assessing the pharmacodynamic effect of insulins.

  • Subject Preparation: Subjects should fast overnight. For animal studies, ensure appropriate acclimatization.

  • Catheter Placement: Insert two intravenous catheters: one for insulin and glucose infusion, and another in a contralateral limb (with the hand/paw heated to arterialize the venous blood) for blood sampling.

  • Insulin Infusion: Administer a priming dose of this compound followed by a constant infusion to achieve steady-state plasma concentrations.

  • Blood Glucose Monitoring: Monitor blood glucose every 5-10 minutes.

  • Glucose Infusion: Infuse a variable rate of 20% dextrose solution to maintain a constant blood glucose level (the "clamp").

  • Data Analysis: The glucose infusion rate (GIR) is a direct measure of the insulin's metabolic effect.

Protocol 2: Quantification of this compound by LC-MS/MS

This method offers high specificity and is less prone to interference from ADAs.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Dosing Standardized Dosing (SC Injection) Sampling Blood Sampling (Consistent Timepoints) Dosing->Sampling Processing Sample Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Quantification Bioanalysis (ELISA or LC-MS/MS) Storage->Quantification ADA_Assay ADA Assessment (Bridging ELISA) Storage->ADA_Assay PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Data_Interpretation Data Interpretation ADA_Assay->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: Experimental workflow for an this compound PK study.

troubleshooting_logic Start High PK Variability Observed Check_Dosing Review Dosing Technique? Start->Check_Dosing Standardize_Dosing Standardize Injection Protocol Check_Dosing->Standardize_Dosing Yes Check_Bioanalysis Review Bioanalytical Data? Check_Dosing->Check_Bioanalysis No Standardize_Dosing->Check_Bioanalysis Revalidate_Assay Re-validate Assay (Precision, Accuracy) Check_Bioanalysis->Revalidate_Assay Yes Check_ADAs Assess for ADAs? Check_Bioanalysis->Check_ADAs No Revalidate_Assay->Check_ADAs Stratify_Data Stratify Data by ADA Status Check_ADAs->Stratify_Data Yes Investigate_Other Investigate Other Factors (e.g., animal health) Check_ADAs->Investigate_Other No Stratify_Data->Investigate_Other End Variability Understood/Resolved Investigate_Other->End signaling_pathway cluster_absorption Subcutaneous Absorption cluster_circulation Systemic Circulation Injection SC Injection of This compound (Di-hexamers) Depot Formation of Multi-hexamer Chains (Soluble Depot) Injection->Depot Monomer_Release Slow Release of Insulin Monomers Depot->Monomer_Release Absorption Absorption into Circulation Monomer_Release->Absorption Binding Binding to Albumin Absorption->Binding Distribution Distribution to Target Tissues Binding->Distribution Receptor_Binding Binding to Insulin Receptor Distribution->Receptor_Binding

References

Mitigating injection site reactions with Insulin degludec in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Insulin degludec in animal models. This resource provides troubleshooting guidance and detailed protocols to help mitigate and manage injection site reactions (ISRs), ensuring the welfare of your research animals and the integrity of your study data.

Frequently Asked Questions (FAQs)

Q1: What are the typical injection site reactions observed with this compound in animal studies?

A1: In nonclinical local tolerance studies, subcutaneous injection of this compound typically results in mild tissue reactions. These reactions are generally comparable to those observed with vehicle or Neutral Protamine Hagedorn (NPH) insulin.[1][2] In some animal models, such as pigs, the reactions to this compound were even less pronounced than those seen with NPH insulin.[2] Common macroscopic findings, if any, may include slight erythema (redness) or edema (swelling) at the injection site.

Q2: My study involves frequent injections, and I'm concerned about cumulative skin irritation. What can I do?

A2: To minimize cumulative irritation, it is crucial to rotate injection sites. For rodents, this can include various subcutaneous locations on the back and flanks. For larger animals like pigs or dogs, a wider area along the back, flank, and abdomen can be used. Ensure that you are using appropriate needle gauges (e.g., 25G or 27G for rats) and that the injection volume is suitable for the animal's size.[3] Maintaining a log of injection locations for each animal can help ensure proper site rotation.

Q3: Can the formulation of this compound itself contribute to injection site reactions?

A3: this compound is formulated with zinc and phenol. While the insulin molecule itself has a low potential for immunogenicity, other components in the formulation, such as preservatives (e.g., meta-cresol) or zinc, can occasionally cause local hypersensitivity reactions.[4] However, dedicated local tolerance studies have shown that the final commercial formulation of this compound is well-tolerated in animal models like rabbits and pigs.[2][5]

Q4: Are there differences in local tolerance between this compound and other long-acting insulins like glargine in animal models?

A4: Both this compound and Insulin glargine are designed for subcutaneous depot formation, which is key to their prolonged action.[6] Local tolerance studies for this compound have shown its reactions to be comparable to or, in some cases, less pronounced than older insulins like NPH.[2] Direct comparative studies in animal models focusing specifically on the histopathology of injection sites between degludec and glargine are not extensively detailed in the provided results, but both are generally considered to have good local tolerability.

Q5: What should I do if I observe an unexpected or severe injection site reaction?

A5: If a severe reaction occurs (e.g., ulceration, significant swelling, signs of distress), you should consult with the veterinary staff immediately. Document the reaction with photographs and detailed notes. Consider the possibility of a hypersensitivity reaction.[4] The troubleshooting workflow below provides a systematic approach to investigating such an event.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to injection site reactions during your experiments.

Problem: Unexpected Erythema, Edema, or Hardening at the Injection Site
Potential Cause Troubleshooting Step Recommended Action
Improper Injection Technique Verify needle gauge, injection depth, and speed.Use a new, sterile needle of an appropriate gauge (e.g., 25-27G for rats) for each injection.[3] Inject subcutaneously, avoiding intradermal or intramuscular routes. Administer the injection slowly.
High Injection Volume Check if the injection volume is appropriate for the animal's size and the injection site.For rats, a common maximum subcutaneous volume is around 5 mL/kg.[3] If a large volume is necessary, consider splitting the dose into two separate injection sites.
Contamination Review aseptic techniques.Ensure the vial septum is wiped with an alcohol swab before drawing the insulin. Ensure the injection site is clean, as per your institution's IACUC protocol.
Formulation Irritation The reaction may be due to the vehicle or excipients.As a control, inject a small group of animals with the vehicle alone (if available) or sterile saline to see if a similar reaction occurs.[2][3]
Hypersensitivity The animal may be having an allergic reaction to the insulin or an excipient.[4]Document the reaction. Consult with veterinary staff. Consider performing skin testing if hypersensitivity is suspected.[4]
Data on Local Tolerance from Animal Studies

The following table summarizes findings from local tolerance studies of this compound (IDeg) in various animal models.

Animal Model Comparator Key Findings on Local Tolerance Reference
Pigs Vehicle, Saline, NPH InsulinReactions to IDeg were comparable to vehicle/saline and less pronounced than those with NPH insulin.[2]
Rabbits Vehicle, NPH InsulinReactions after subcutaneous, intramuscular, or intravenous injection were not different from vehicle or NPH insulin.[2]
Rats Vehicle, Human InsulinLocal tissue reaction at the injection site was mild and comparable to that of vehicle or NPH insulin.[1]

Experimental Protocols

Protocol 1: Assessment of Macroscopic Injection Site Reactions

This protocol is for the daily visual assessment of injection sites.

Objective: To systematically score and document visible signs of local inflammation following subcutaneous injection.

Materials:

  • Scoring sheet or electronic data capture system

  • Calipers for measuring reaction size

  • Camera for photographic documentation

Procedure:

  • Gently restrain the animal to allow for clear visualization of the injection site.

  • At predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), examine the site for the following:

    • Erythema (Redness): Score on a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).

    • Edema (Swelling): Score on a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).

  • If erythema or edema is present, use calipers to measure the diameter of the reaction in two perpendicular directions.

  • Note any other observations, such as scabbing, ulceration, or signs of pain (e.g., flinching on palpation).

  • Photograph any notable reactions, including a ruler in the frame for scale.

Protocol 2: Histopathological Evaluation of Injection Sites

This protocol outlines the collection and processing of tissue for microscopic examination.

Objective: To assess the microscopic tissue changes at the injection site to characterize the nature and severity of the inflammatory response.

Materials:

  • Euthanasia supplies (as per approved institutional protocol)

  • Surgical scissors, forceps, and scalpel

  • 10% Neutral Buffered Formalin (NBF)

  • Tissue cassettes

  • Paraffin, microtome, and glass slides

  • Hematoxylin and Eosin (H&E) stains

Procedure:

  • At a predetermined endpoint (e.g., 72 hours post-injection), euthanize the animal according to the approved IACUC protocol.

  • Carefully excise the skin and underlying subcutaneous tissue encompassing the injection site. A sample of skin from a non-injected site should also be collected as a control.

  • Fix the tissue samples in 10% NBF for at least 24 hours.

  • Following fixation, process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides and perform standard H&E staining.

  • A veterinary pathologist should examine the slides microscopically, scoring for parameters such as:

    • Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages)

    • Edema

    • Hemorrhage

    • Necrosis

    • Fibrosis

Visualizations

Mechanism of this compound Protraction

The ultra-long duration of action of this compound is due to the formation of soluble multi-hexamers upon subcutaneous injection. This diagram illustrates the process.

G cluster_vial In Vial (with Phenol) cluster_sc Subcutaneous Tissue cluster_blood Bloodstream Dihexamers Di-hexamers Multihexamers Soluble Multi-hexamer Chains Dihexamers->Multihexamers Phenol Diffusion Post-Injection Monomers Insulin Monomers Multihexamers->Monomers Slow Zinc Dissociation Absorbed Absorption into Capillaries Monomers->Absorbed G observe Severe ISR Observed (e.g., Ulceration, Distress) vet Step 1: Immediate Veterinary Consultation observe->vet doc Step 2: Document Reaction (Photos, Notes, Measurements) vet->doc isolate Step 3: Isolate Potential Cause doc->isolate tech Review Injection Technique & Logs isolate->tech Technique? contam Check for Contamination (Vial, Syringe, Site) isolate->contam Contamination? hyper Consider Hypersensitivity (Animal, Cohort History) isolate->hyper Allergy? action Step 4: Implement Corrective Action tech->action contam->action hyper->action retrain Retrain Staff action->retrain If Technique Issue qc Quarantine Lot Number & Review Prep SOPs action->qc If Contamination report Report to IACUC/ Ethics Committee action->report If Hypersensitivity or Severe Outcome

References

Strategies to minimize inter-subject variability in Insulin degludec clamp studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing inter-subject variability in Insulin degludec euglycemic clamp studies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound clamp studies that can contribute to inter-subject variability.

Issue Potential Cause(s) Recommended Action(s)
High variability in Glucose Infusion Rates (GIR) Inconsistent suppression of endogenous insulin secretion.- Ensure subjects meet stringent screening criteria for C-peptide levels (e.g., ≤0.7 ng/mL for subjects with T1D).[1] - Maintain blood glucose levels consistently below the baseline to inhibit endogenous insulin release.[2] - A post-dose C-peptide reduction of over 50% from baseline is a good indicator of sufficient suppression.
Differences in subject hydration and electrolyte balance.- Ensure subjects are adequately hydrated before and during the clamp. - Monitor and maintain serum potassium levels, as they can fall during the procedure; consider KCl infusion (15–20 mEq/h) to maintain levels between 3.5 and 4.5 mEq/l.[3]
Inconsistent venous access and blood sampling technique.- Utilize a dedicated catheter for blood sampling and another for infusions to avoid mixing. - Ensure the sampling catheter is placed in a heated hand (~60°C) to obtain arterialized venous blood.[3] - Follow best practices for blood sample handling to prevent hemolysis and clotting, such as using appropriate needle gauge (not smaller than 23 gauge) and gentle aspiration.[4]
Difficulty Maintaining Euglycemia (High CVBG) Suboptimal clamp algorithm or manual adjustment frequency.- For manual clamps, adjust the glucose infusion rate at frequent intervals (e.g., every 5 minutes).[5][6] - For automated clamps, ensure the algorithm is appropriately configured for the long-acting profile of this compound.
Subject-related factors (e.g., stress, movement).- Acclimatize subjects to the clinical research environment, potentially with an overnight stay prior to the clamp.[7] - Minimize environmental stressors such as noise and traffic during the clamp.[8][9]
Inconsistent Pharmacokinetic (PK) Profiles Variability in subcutaneous absorption of this compound.- Standardize the injection site (e.g., abdomen, thigh, or upper arm) across all subjects.[10] - Ensure the injection technique is consistent and performed by trained personnel.
Pre-analytical sample handling errors.- Process blood samples for PK analysis promptly. - Adhere to specific storage and handling requirements for insulin assays.
Unexpected Hypoglycemic or Hyperglycemic Excursions Inaccurate baseline blood glucose measurement.- Determine baseline blood glucose as the average of at least three measurements taken prior to the clamp initiation.
Inadequate or excessive initial glucose infusion.- For automated systems, ensure the initial glucose infusion rate is based on a validated algorithm. - For manual clamps, have a clear protocol for initiating and adjusting the glucose infusion.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for minimizing inter-subject variability in this compound clamp studies?

A1: The most critical factors include stringent subject selection, standardization of pre-study conditions (diet and exercise), ensuring high-quality clamp execution with minimal blood glucose variability, and achieving adequate suppression of endogenous insulin secretion.

Q2: How should subjects be screened to reduce variability?

A2: Subjects should be screened for factors that influence insulin sensitivity, such as age, BMI, and glucose tolerance status.[11] For studies in individuals with type 1 diabetes, a C-peptide concentration of ≤0.7 ng/mL is a common criterion to ensure minimal endogenous insulin production.[1] It is also important to exclude individuals with recent severe hypoglycemic episodes or diabetic ketoacidosis.[1]

Q3: What is an acceptable level of blood glucose variability during the clamp?

A3: A lower coefficient of variation of blood glucose (CVBG) indicates better clamp quality. A CVBG of ≤ 3.5% is considered superior for long-acting insulin clamp studies.[12]

Q4: How can I ensure complete suppression of endogenous insulin?

A4: In addition to subject selection (for T1D subjects), maintaining the clamped blood glucose level slightly below the subject's fasting baseline can help ensure endogenous insulin suppression. A reduction in C-peptide levels of ≥ 50% from baseline is a strong indicator of sufficient suppression.[12]

Q5: What is the recommended dose of this compound for euglycemic clamp studies?

A5: The optimal dose depends on the study's primary objective. However, a common dose used in pharmacodynamic studies of this compound is 0.4 U/kg.

Q6: How long should the clamp duration be for this compound?

A6: Due to the ultra-long duration of action of this compound (beyond 42 hours), a single clamp procedure may not capture the full profile.[13] Clamp durations are often limited by subject tolerance, but should be as long as feasible (e.g., 24-42 hours) to characterize a significant portion of the pharmacodynamic profile.

Experimental Protocols

Detailed Methodology for a Euglycemic Clamp Study with this compound
  • Subject Preparation:

    • Subjects should undergo a screening visit to assess eligibility based on inclusion/exclusion criteria (including medical history, physical examination, and laboratory tests).

    • For a defined period before the study (e.g., 3 days), subjects should consume a standardized diet and refrain from strenuous exercise.

    • Subjects should fast overnight for at least 8-10 hours before the clamp procedure.[7]

  • Catheter Placement:

    • Insert two intravenous catheters: one in an antecubital vein for the infusion of insulin and glucose, and another in a contralateral dorsal hand vein for blood sampling.

    • The hand for blood sampling should be placed in a heated box (approximately 60°C) to ensure arterialization of the venous blood.[3]

  • Euglycemic Clamp Procedure:

    • Baseline Period: Collect baseline blood samples to determine fasting glucose, insulin, and C-peptide concentrations.

    • Insulin Administration: Administer a single subcutaneous dose of this compound (e.g., 0.4 U/kg).

    • Clamping:

      • Initiate a variable infusion of 20% dextrose solution.

      • Measure blood glucose every 5-10 minutes.

      • Adjust the glucose infusion rate (GIR) to maintain blood glucose at a predetermined target level (e.g., 5 mmol/L or 90 mg/dL).

      • For automated clamps, a validated algorithm adjusts the GIR based on continuous or frequent glucose measurements.

    • Duration: Continue the clamp for the planned duration (e.g., 24 hours).

    • Blood Sampling: Collect blood samples at regular intervals for the measurement of insulin and C-peptide concentrations.

Quantitative Data Summary

Table 1: Sources of Variability in Euglycemic Clamp Studies

Source of Variability Reported Coefficient of Variation (CV) Reference(s)
Glucose Infusion Rate (GIR) ~15%[14]
Steady-State Insulin 5.7% ± 3.5%[15]
Basal Endogenous Glucose Production (EGP) 6.7% ± 6.2%[15]
Steady-State EGP 54.2% ± 38.3%[15]
Total Insulin-Stimulated Glucose Disposal (M value) 10.3% ± 8.5%[15]

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Standardization Standardization (Diet & Exercise) Screening->Standardization Eligible Subjects Fasting Overnight Fasting Standardization->Fasting Catheterization IV Catheter Placement (Infusion & Sampling) Fasting->Catheterization Baseline Baseline Sampling (Glucose, Insulin, C-peptide) Catheterization->Baseline Dosing This compound Administration Baseline->Dosing Clamp Euglycemic Clamp (Glucose Infusion & Monitoring) Dosing->Clamp Analysis Data Analysis (GIR, PK/PD Parameters) Clamp->Analysis

Caption: Workflow for an this compound euglycemic clamp study.

Logical_Relationships cluster_factors Contributing Factors cluster_strategies Minimization Strategies Variability Inter-Subject Variability Subject Subject Heterogeneity (Age, BMI, Genetics) Subject->Variability Pre_Analytical Pre-Analytical Conditions (Diet, Exercise) Pre_Analytical->Variability Clamp_Execution Clamp Execution (CVBG, Operator Skill) Clamp_Execution->Variability Endo_Insulin Endogenous Insulin (Suppression) Endo_Insulin->Variability Screening Strict Subject Screening Screening->Subject Standardization Standardized Protocols (Diet, Exercise) Standardization->Pre_Analytical QC Clamp Quality Control (Low CVBG, Automation) QC->Clamp_Execution Suppression Effective Suppression of Endogenous Insulin Suppression->Endo_Insulin

Caption: Factors contributing to and strategies for minimizing inter-subject variability.

References

Addressing challenges in long-term stability testing of Insulin degludec formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the long-term stability testing of Insulin degludec formulations.

Troubleshooting Guides

Issue: Unexpected Peaks in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Question: We are observing unexpected peaks in our RP-HPLC chromatogram during a long-term stability study of an this compound formulation. How should we proceed with the investigation?

Answer:

The appearance of new or growing peaks in an RP-HPLC chromatogram is a common indicator of chemical degradation. A systematic approach is necessary to identify the nature of these degradants and their impact on product quality.

Troubleshooting Workflow:

G start Unexpected Peak(s) Observed in RP-HPLC check_method Verify HPLC Method Suitability (e.g., system suitability, controls) start->check_method stress_studies Compare with Forced Degradation Profiles check_method->stress_studies Method OK characterize_peak Characterize the Peak(s) (e.g., LC-MS/MS) stress_studies->characterize_peak identify_degradant Identify Degradation Product (e.g., Deamidation, Oxidation) characterize_peak->identify_degradant assess_impact Assess Impact on Product Quality & Safety identify_degradant->assess_impact formulation_factors Investigate Formulation Factors (e.g., excipients, pH) assess_impact->formulation_factors storage_conditions Review Storage & Handling Conditions assess_impact->storage_conditions end Implement Corrective Actions (e.g., formulation optimization, storage control) formulation_factors->end storage_conditions->end G hmws Increased HMWS (SEC-HPLC) aggregation Protein Aggregation (Soluble or Insoluble) hmws->aggregation causes Potential Causes aggregation->causes investigation Investigation Methods aggregation->investigation temp_stress Elevated Temperature causes->temp_stress ph_shift pH Shift (especially acidic) causes->ph_shift mech_stress Mechanical Agitation causes->mech_stress excipient_issue Excipient Incompatibility (e.g., loss of stabilizers) causes->excipient_issue dls Dynamic Light Scattering (DLS) investigation->dls nu_page Native-PAGE investigation->nu_page tem Transmission Electron Microscopy (TEM) investigation->tem

Technical Support Center: Refinement of Animal Models for Studying Insulin Degludec's Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the hypoglycemic effects of Insulin Degludec.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which animal model is most suitable for studying the long-acting profile of this compound?

A1: The choice of animal model depends on the specific research question.

  • For Type 1 Diabetes (T1D) models: Chemically-induced diabetes models, such as alloxan-induced diabetic mice, are commonly used.[1] These models allow for the investigation of insulin replacement therapy in the absence of endogenous insulin production. Spontaneously diabetic models like the Bio-Breeding (BB) rat or the Komeda Diabetes Prone (KDP) rat can also be valuable as they mimic the autoimmune aspects of human T1D, though they can be more expensive and challenging to handle.

  • For Type 2 Diabetes (T2D) models: Diet-induced obesity models in rodents, created using a high-fat diet, are frequently employed to study insulin resistance and the effects of insulin analogs in a T2D-like state. Genetic models such as the Zucker fatty rat, which spontaneously develops obesity and insulin resistance, are also widely used.[2]

Q2: We are observing high inter-animal variability in the glycemic response to this compound. What could be the cause and how can we mitigate this?

A2: High variability is a common challenge in animal studies. Several factors can contribute to this:

  • Injection Technique: Ensure consistent subcutaneous injection depth and volume. The loose skin over the neck or flank is a common site.[3] Use of a new sterile needle for each animal is recommended to minimize discomfort and tissue damage.[3]

  • Animal Strain and Health: Different rodent strains can have varying sensitivities to insulin. Ensure all animals are healthy and free of infections, as illness can affect glucose metabolism.

  • Stress: Handling and experimental procedures can induce stress, leading to fluctuations in blood glucose. Acclimatize animals to handling and procedures to minimize stress responses.

  • Fasting State: Ensure a consistent fasting period before and during the experiment, as food intake will significantly impact blood glucose levels.

A study in diabetic dogs showed that while this compound had lower day-to-day variability compared to porcine lente insulin when administered twice daily, variability still exists.[4][5] Implementing standardized procedures and increasing the number of animals per group can help to statistically account for variability.

Q3: The duration of action of this compound in our rodent model appears shorter than the ultra-long profile reported in humans. Why might this be?

A3: Species-specific differences in metabolism and subcutaneous tissue environment can lead to variations in the pharmacokinetics of this compound. For instance, a study in healthy cats suggested that this compound may not be suitable for once-daily administration in this species due to a shorter duration of action compared to Insulin Glargine U-300.[6] It is crucial to establish the pharmacokinetic and pharmacodynamic profile of this compound in your specific animal model rather than extrapolating directly from human data. A pilot study to determine the time-action profile in your chosen model is highly recommended.

Q4: What is a typical starting dose for this compound in diabetic rodent models?

A4: The optimal dose will vary depending on the animal model, its diabetic state, and the specific experimental goals. However, published studies can provide a starting point. For example, a study in alloxan-induced type 1 diabetic male Swiss mice used a dose of 5 U/kg for a 30-day treatment period.[1] It is advisable to perform a dose-response study to determine the optimal dose for achieving the desired level of glycemic control without inducing severe hypoglycemia in your specific model.

Q5: How does this compound compare to other long-acting insulins like Insulin Glargine in animal models?

A5: Studies in diabetic dogs have suggested that this compound and Insulin Glargine 300 U/mL (IGla-300) are associated with less day-to-day glucose variability compared to porcine lente insulin when administered twice daily.[4][5][7] In healthy cats, IGla-300 was found to have a longer duration of action than this compound.[6] Clinical studies in humans have often shown that this compound is associated with less glycemic variability and a lower risk of nocturnal hypoglycemia compared to Insulin Glargine.[3][8][9][10] These characteristics should be evaluated in the context of your chosen animal model.

Quantitative Data Summary

ParameterAnimal ModelInsulin AnalogDoseKey FindingsReference
Glycemic Control Alloxan-induced T1D MiceThis compound5 U/kg daily for 30 daysImproved fasting glycemia and body weight gain.[1]
Pharmacodynamics Streptozotocin-induced Diabetic RatsThis compound100 nmol/kgSignificantly decreased blood glucose for up to 16 hours, with effects lasting up to 24 hours.[11]
Variability Toxin-induced Diabetic DogsThis compound vs. Porcine Lenteq12h dosingLower day-to-day variability (CV = 25.2 ± 7.0%) compared to porcine lente (CV = 42.6 ± 6.8%).[4][5][7]
Duration of Action Healthy CatsThis compound vs. Insulin Glargine U-3000.4 U/kgShorter duration of action compared to Insulin Glargine U-300.[6]

Experimental Protocols

Detailed Methodology for Subcutaneous Injection in Mice

This protocol is adapted from standard operating procedures for rodent injections.[3][12][13]

Materials:

  • Sterile this compound solution

  • Sterile syringes (0.3 mL or 0.5 mL) with appropriate needle size (27-30G)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume.

  • Syringe Preparation: Draw the calculated volume of this compound into the syringe. Ensure there are no air bubbles.

  • Restraint: Gently restrain the mouse using your preferred method (e.g., scruffing the neck) to expose the dorsal side.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the shoulders (scruff) or the flank.

  • Injection:

    • Create a "tent" of skin at the injection site by lifting it with your thumb and forefinger.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Gently aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Slowly depress the plunger to inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Hyperinsulinemic-Euglycemic Clamp Protocol for Long-Acting Insulin in Rats

This protocol is a conceptual adaptation for long-acting insulins based on standard euglycemic clamp procedures.[2][14][15][16][17]

Objective: To assess the whole-body insulin sensitivity and the time-action profile of this compound.

Materials:

  • Surgically catheterized, conscious, and unrestrained rats (jugular vein and carotid artery catheters)

  • This compound

  • Regular short-acting insulin (for establishing hyperinsulinemia)

  • 20% dextrose solution

  • Heparinized saline

  • Blood glucose meter and strips

  • Syringe pumps

Procedure:

  • Animal Preparation: Animals should be fasted overnight.

  • Basal Period: Collect baseline blood samples to measure basal glucose and insulin levels.

  • Clamp Initiation:

    • Begin a continuous intravenous infusion of a priming dose of regular short-acting insulin to rapidly achieve a hyperinsulinemic state.

    • Simultaneously, begin a variable intravenous infusion of 20% dextrose.

  • Euglycemia Maintenance:

    • Monitor blood glucose every 5-10 minutes.

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).

  • Steady State with this compound:

    • Once a steady state is achieved with the regular insulin infusion (indicated by a stable GIR), administer a single subcutaneous dose of this compound.

    • Continue the euglycemic clamp for an extended period (e.g., 24 hours or longer) to capture the full duration of action of this compound.

    • The GIR required to maintain euglycemia over time will reflect the pharmacodynamic profile of this compound. A stable and prolonged GIR indicates a long and flat action profile.

  • Data Analysis: The primary endpoint is the GIR (mg/kg/min) over time. The total amount of glucose infused during the steady-state period is a measure of insulin sensitivity.

Visualizations

Insulin_Degludec_Mechanism cluster_formulation Pharmaceutical Formulation cluster_subcutaneous Subcutaneous Tissue cluster_circulation Systemic Circulation Dihexamers Di-hexamers (with Zinc and Phenol) Multihexamers Soluble Multi-hexamer Chains Dihexamers->Multihexamers Subcutaneous Injection Phenol diffusion Monomers This compound Monomers Multihexamers->Monomers Slow Zinc diffusion Gradual disassembly Bloodstream Absorption into Bloodstream Monomers->Bloodstream Absorption

Caption: Mechanism of protracted action of this compound.

Insulin_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activation GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation GSK3 GSK-3 Akt->GSK3 Inhibition Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis De-inhibition

Caption: Simplified insulin signaling pathway via PI3K/Akt.

Experimental_Workflow start Start model_selection Animal Model Selection (e.g., STZ-induced diabetic rat) start->model_selection acclimatization Acclimatization and Baseline Measurements model_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Treatment Administration (Subcutaneous this compound) randomization->treatment monitoring Blood Glucose Monitoring (e.g., tail vein sampling) treatment->monitoring data_collection Pharmacodynamic Data Collection (e.g., Euglycemic Clamp) monitoring->data_collection analysis Data Analysis (AUC, GIR, etc.) data_collection->analysis end End analysis->end

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Optimizing buffer conditions for Insulin degludec receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for Insulin Degludec receptor binding assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound receptor binding assay?

A1: The optimal pH for insulin receptor binding is generally in the physiological to slightly alkaline range, typically between 7.4 and 7.8.[1][2][3] Lowering the pH to acidic conditions (e.g., 6.8) has been shown to decrease insulin binding affinity.[1][2][3][4][5] This is primarily due to a decrease in the association rate constant and an accelerated rate of insulin dissociation.[3][4]

Q2: What are the essential components of a binding buffer for this assay?

A2: A typical binding buffer for an insulin receptor binding assay includes a buffering agent (e.g., HEPES), salts to maintain ionic strength (e.g., NaCl, KCl, MgSO4), a chelating agent (e.g., EDTA), a glucose source, and a blocking agent to reduce non-specific binding (e.g., Bovine Serum Albumin - BSA).[6][7]

Q3: Why is Bovine Serum Albumin (BSA) included in the binding buffer?

A3: BSA is used as a blocking agent to prevent the non-specific binding of this compound to the surfaces of the assay plate and other components, which could otherwise lead to inaccurate binding measurements. A common concentration is 1% BSA.[6]

Q4: How does zinc concentration affect this compound in the assay?

A4: Zinc ions are crucial for the formation of this compound multi-hexamers, which is its long-acting mechanism in vivo.[8][9][10] In an in vitro binding assay, the concentration of zinc can influence the oligomeric state of this compound. It is important to consider that after subcutaneous injection, phenol depletion and zinc diffusion lead to the disassembly of these multi-hexamers into monomers, which are the active form that binds to the receptor.[8][10] Therefore, assay conditions should ideally favor the monomeric form for accurate receptor binding assessment.

Q5: What is the binding affinity of this compound to the insulin receptor?

A5: this compound binds to the human insulin receptor with an affinity similar to that of human insulin.[11][12] The unique feature of this compound is its prolonged action due to the formation of a subcutaneous depot of multi-hexamers, not a difference in receptor affinity of the monomeric form.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Signal or No Binding Suboptimal pH: pH of the binding buffer is too low (acidic).[1][2][3][5]Verify and adjust the pH of the binding buffer to the optimal range of 7.4-7.8.
Degraded this compound or Receptor: Improper storage or handling.Use fresh aliquots of this compound and receptor preparations. Ensure proper storage at recommended temperatures.
Incorrect Buffer Composition: Missing essential components or incorrect concentrations.Prepare fresh binding buffer according to a validated protocol. Refer to the buffer composition table below.
High Background/Non-Specific Binding Insufficient Blocking: Inadequate concentration or omission of BSA.Ensure the binding buffer contains an appropriate concentration of a blocking agent like BSA (e.g., 1%).[6]
High Concentration of Radiolabeled Ligand: Using too much tracer can increase non-specific binding.[13]Optimize the concentration of the radiolabeled insulin.
Inadequate Washing Steps: Insufficient removal of unbound ligand.Increase the number and/or volume of washes after the incubation step.
Poor Reproducibility Inconsistent Pipetting: Variation in reagent volumes.Use calibrated pipettes and ensure consistent technique. Consider using automated liquid handlers for high-throughput assays.
Temperature Fluctuations: Inconsistent incubation temperatures.Ensure all incubations are performed at the specified and constant temperature (e.g., 15°C or 4°C).[6][7]
Cell/Membrane Preparation Variability: Inconsistent quality of the receptor source.Standardize the protocol for cell culture and membrane preparation to ensure batch-to-batch consistency.
Unexpectedly High Affinity Solvent Effects: The solvent used to dissolve test compounds may interfere with the assay.[14]Test the effect of the solvent on the binding assay by running controls with and without the solvent.[14]
Assay Format Issues: The chosen assay format (e.g., SPA, filtration) may have inherent artifacts.[15]Review and optimize the chosen assay format. Consider an alternative method for validation.

Data Presentation

Table 1: Example Buffer Compositions for Insulin Receptor Binding Assays

ComponentConcentrationPurposeReference
HEPES 100 mMBuffering Agent[6][7]
NaCl 100 mM - 150 mMIonic Strength[6][7]
KCl 5 mMIonic Strength[6]
MgSO4 1.3 mMDivalent Cation[6]
MgCl2 10 mMDivalent Cation[7]
EDTA 1 mM - 3 mMChelating Agent[6][7]
Glucose 10 mMEnergy Source[6]
Sodium Acetate 15 mMBuffer Component[6]
Bovine Serum Albumin (BSA) 1%Blocking Agent[6]
Triton X-100 0.02%Detergent[7]
pH 7.3 - 8.0Acidity/Alkalinity[6][7]

Experimental Protocols

Radioligand Receptor Binding Assay Protocol

This protocol is a generalized procedure based on common practices for insulin receptor binding assays.

  • Cell/Membrane Preparation:

    • Culture cells expressing the human insulin receptor (e.g., IM-9 cells) under standard conditions.[6]

    • Alternatively, use purified plasma membranes from tissues or cells overexpressing the receptor.

    • Determine the protein concentration of the cell or membrane preparation.

  • Assay Setup:

    • Prepare a binding buffer (refer to Table 1 for an example composition).

    • In a microplate, add the following in order:

      • Binding buffer.

      • A constant, optimized concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin).[7]

      • Increasing concentrations of unlabeled this compound (for competition curve) or test compounds.

      • For non-specific binding control wells, add a high concentration of unlabeled insulin.

    • Initiate the binding reaction by adding the cell or membrane preparation (e.g., 2.0 x 10⁶ cells/ml).[6]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 15°C or 4°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours to overnight).[6][7]

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter plate to trap the cells/membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Centrifugation Method: Centrifuge the plate to pellet the cells/membranes.[6] Carefully aspirate the supernatant containing the unbound ligand.

  • Detection:

    • For the filtration method, dry the filter plate and add scintillation cocktail.

    • For the centrifugation method, lyse the cell pellet and transfer to a scintillation vial with cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the unlabeled ligand concentration.

    • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

Visualizations

InsulinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin (Monomer) IR Insulin Receptor (α and β subunits) Insulin->IR Binding IRS IRS Proteins IR->IRS Autophosphorylation & Activation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation to Membrane Metabolic Metabolic Effects (Glucose Uptake) GLUT4->Metabolic

Caption: Insulin signaling pathway upon monomer binding to its receptor.

ReceptorBindingAssayWorkflow A Prepare Reagents (Buffer, Ligands, Receptor) B Add Reagents to Plate (Buffer, Labeled Ligand, Unlabeled Ligand) A->B C Add Receptor Preparation B->C D Incubate to Reach Equilibrium C->D E Separate Bound & Free Ligand (Filtration or Centrifugation) D->E F Wash to Remove Unbound Ligand E->F G Measure Radioactivity F->G H Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for a radioligand receptor binding assay.

TroubleshootingDecisionTree Start Assay Problem Q1 Low or No Signal? Start->Q1 Q2 High Background? Q1->Q2 No A1_1 Check Buffer pH (Optimal: 7.4-7.8) Q1->A1_1 Yes A2_1 Optimize BSA Concentration (e.g., 1%) Q2->A2_1 Yes A3 Check for Pipetting Errors and Temperature Control Q2->A3 No (Poor Reproducibility) A1_2 Verify Reagent Integrity (Ligand, Receptor) A1_1->A1_2 A2_2 Increase Wash Steps A2_1->A2_2

Caption: Decision tree for troubleshooting common binding assay issues.

References

Validation & Comparative

A Head-to-Head Comparison of Insulin Degludec and Insulin Glargine U300: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two second-generation, ultra-long-acting basal insulins, Insulin Degludec and Insulin Glargine U300, reveals nuances in their pharmacokinetic, pharmacodynamic, and clinical profiles. While both offer extended glycemic control with a reduced risk of hypoglycemia compared to their predecessors, head-to-head trials demonstrate subtle but significant differences in their performance, particularly concerning hypoglycemia risk and glycemic variability.

This guide provides a comprehensive comparison of this compound (Tresiba®) and Insulin Glargine U300 (Toujeo®), summarizing key experimental data, detailing methodologies of pivotal studies, and illustrating the fundamental insulin signaling pathway.

Quantitative Comparison of Clinical and Pharmacological Parameters

The following tables summarize the key quantitative data from head-to-head clinical trials and pharmacodynamic/pharmacokinetic studies, offering a clear comparison of the two insulin analogs.

Table 1: Glycemic Control and Hypoglycemia

ParameterThis compoundInsulin Glargine U300Key Findings
HbA1c Reduction Non-inferior to Glargine U300Non-inferior to DegludecBoth insulins achieve comparable reductions in HbA1c from baseline.[1] One real-world evidence study showed a slightly larger reduction with degludec.[2]
Fasting Plasma Glucose (FPG) Reduction Generally greater reductionLower reduction compared to DegludecMeta-analyses have indicated that this compound leads to a greater reduction in FPG compared to Insulin Glargine U300.
Overall Symptomatic Hypoglycemia Comparable or lower ratesComparable or slightly higher ratesThe CONCLUDE trial found no significant difference in the rate of overall symptomatic hypoglycemia in the maintenance period.[3] However, a real-world study (CONFIRM) suggested a lower rate with degludec.[1][2]
Nocturnal Symptomatic Hypoglycemia Significantly lower rates in some studiesHigher rates in some studiesThe CONCLUDE trial reported a nominally significantly lower rate of nocturnal symptomatic hypoglycemia with this compound.[3]
Severe Hypoglycemia Significantly lower rates in some studiesHigher rates in some studiesThe rate of severe hypoglycemia was found to be nominally significantly lower with this compound in the CONCLUDE trial.[3]

Table 2: Pharmacokinetic and Pharmacodynamic Profile

ParameterThis compoundInsulin Glargine U300Key Findings
Mechanism of Protraction Forms soluble multi-hexamers subcutaneously, which slowly dissociate to release insulin monomers.Forms a more compact subcutaneous depot with a smaller surface area, leading to a slower release of insulin monomers.Both mechanisms result in a prolonged and stable glucose-lowering effect.
Half-life (t½) ~25 hours~19 hoursThe longer half-life of this compound contributes to its stable, peakless profile.
Duration of Action Beyond 42 hoursUp to 36 hoursBoth provide coverage for once-daily dosing.
Glycemic Variability Generally lower day-to-day and within-day variabilitySlightly higher variability in some studiesStudies using continuous glucose monitoring (CGM) have suggested that Insulin Glargine U300 may offer more stable glucose variability in patients with type 1 diabetes.[4] However, other studies have shown lower variability with this compound.
Glucose Infusion Rate (GIR) Profile Flatter and more stable profileStable profile, but some studies show a slightly less even distribution compared to Degludec.Euglycemic clamp studies demonstrate a stable and evenly distributed glucose-lowering effect for both insulins over a 24-hour period.

Experimental Protocols

Understanding the methodologies behind the data is crucial for critical evaluation. Below are detailed protocols for key experiments cited in the comparison of this compound and Insulin Glargine U300.

Euglycemic Clamp Studies

The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic and pharmacokinetic properties of insulin.

Objective: To evaluate the time-action profile, including the glucose-lowering effect and duration of action, of this compound and Insulin Glargine U300 under steady-state conditions.

Methodology:

  • Participant Selection: Healthy volunteers or patients with type 1 diabetes are recruited. Participants with type 1 diabetes are typically C-peptide negative.

  • Study Design: A randomized, double-blind, two-period crossover design is often employed.

  • Insulin Administration: Participants receive a single subcutaneous injection of either this compound or Insulin Glargine U300 at a standardized dose (e.g., 0.4 U/kg or 0.6 U/kg).

  • Euglycemia Maintenance: Blood glucose levels are clamped at a target level (e.g., 100 mg/dL or 5.5 mmol/L) for a prolonged period (e.g., 24 to 42 hours). This is achieved through a variable-rate intravenous infusion of 20% glucose.

  • Blood Sampling: Blood samples are taken at frequent, predefined intervals to measure plasma glucose concentrations.

  • Glucose Infusion Rate (GIR) Calculation: The rate of glucose infusion required to maintain euglycemia is recorded. The GIR is a direct measure of the insulin's metabolic activity.

  • Pharmacokinetic Analysis: Blood samples are also collected to determine the serum concentrations of the respective insulin analogs over time, allowing for the calculation of pharmacokinetic parameters such as half-life (t½), time to maximum concentration (Tmax), and area under the curve (AUC).

G cluster_protocol Euglycemic Clamp Protocol Workflow start Participant Recruitment (T1DM or Healthy) randomization Randomization (Crossover Design) start->randomization insulin_admin Subcutaneous Insulin Administration (Degludec or Glargine U300) randomization->insulin_admin clamp Euglycemic Clamp (Target Glucose: ~100 mg/dL) insulin_admin->clamp glucose_infusion Variable 20% Glucose Infusion clamp->glucose_infusion blood_sampling Frequent Blood Sampling clamp->blood_sampling data_analysis Data Analysis glucose_infusion->data_analysis blood_sampling->data_analysis pk_pd_profile Pharmacokinetic & Pharmacodynamic Profiles data_analysis->pk_pd_profile

A simplified workflow of a typical euglycemic clamp study.
Head-to-Head Clinical Trials (e.g., CONCLUDE Trial)

Randomized controlled trials are essential for comparing the efficacy and safety of interventions in a clinical setting. The CONCLUDE trial (NCT03078478) is a key head-to-head comparison of this compound and Insulin Glargine U300.[3]

Objective: To compare the efficacy and safety, particularly the risk of hypoglycemia, of this compound versus Insulin Glargine U300 in adults with type 2 diabetes inadequately controlled on basal insulin.

Methodology:

  • Study Design: A multicenter, open-label, randomized, parallel-group, treat-to-target trial.

  • Participant Population: Adults with type 2 diabetes with a history of at least one hypoglycemia risk factor.

  • Randomization: Participants are randomized in a 1:1 ratio to receive either once-daily this compound (200 U/mL) or Insulin Glargine U300.

  • Treatment and Titration: Insulin doses are titrated over a 12-week period to achieve a pre-specified fasting plasma glucose target (e.g., 72-90 mg/dL). This is followed by a maintenance period.

  • Endpoints:

    • Primary Endpoint: Rate of overall symptomatic hypoglycemia during the maintenance period.

    • Secondary Endpoints: Rates of nocturnal symptomatic hypoglycemia, severe hypoglycemia, and changes in HbA1c.

  • Data Collection: Hypoglycemic events are self-reported by patients and recorded in diaries. HbA1c and other safety parameters are measured at specified clinic visits.

  • Statistical Analysis: The rates of hypoglycemic events are compared between the two groups using negative binomial regression models. Non-inferiority of HbA1c reduction is also assessed.

G cluster_trial CONCLUDE Clinical Trial Design screening Screening & Enrollment (T2DM with Hypoglycemia Risk) randomization Randomization (1:1) screening->randomization degludec_arm This compound Arm randomization->degludec_arm glargine_arm Insulin Glargine U300 Arm randomization->glargine_arm titration 12-Week Titration Period (Treat-to-Target FPG) degludec_arm->titration glargine_arm->titration maintenance Maintenance Period titration->maintenance follow_up Follow-up & Data Collection maintenance->follow_up outcomes Endpoint Analysis (Hypoglycemia, HbA1c) follow_up->outcomes

A high-level overview of the CONCLUDE trial design.
Continuous Glucose Monitoring (CGM) Analysis

CGM provides a more detailed picture of glycemic control than traditional self-monitoring of blood glucose.

Objective: To assess and compare glycemic variability and time in different glycemic ranges between this compound and Insulin Glargine U300 treatment.

Methodology:

  • Device and Placement: Participants are fitted with a CGM device (e.g., Dexcom, FreeStyle Libre) for a specified period (e.g., 14 days).

  • Data Collection: The device continuously records interstitial glucose levels at frequent intervals (e.g., every 5 minutes).

  • Data Analysis: The collected data is downloaded and analyzed to calculate various metrics, including:

    • Time in Range (TIR): Percentage of time spent within the target glucose range (e.g., 70-180 mg/dL).

    • Time Above Range (TAR): Percentage of time spent above the target range.

    • Time Below Range (TBR): Percentage of time spent below the target range (hypoglycemia).

    • Glycemic Variability Metrics: Standard deviation (SD) of glucose levels, coefficient of variation (CV), and mean amplitude of glycemic excursions (MAGE).

  • Statistical Comparison: These metrics are statistically compared between the two insulin treatment groups to identify any significant differences in glycemic control and stability.[4]

Insulin Signaling Pathway

Both this compound and Insulin Glargine U300 exert their effects through the insulin receptor signaling pathway. Understanding this pathway is fundamental to comprehending their mechanism of action at the molecular level.

Upon binding to the α-subunit of the insulin receptor, a conformational change is induced, leading to the autophosphorylation of the β-subunit. This activates the receptor's tyrosine kinase activity, initiating a cascade of intracellular signaling events. Two major pathways are activated: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in cell growth and proliferation.

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation Grb2 Grb2/Shc IR->Grb2 Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthase Activation Akt->Glycogen_Synthase Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Ras Ras Grb2->Ras MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Gene_Expression Gene Expression (Cell Growth, Proliferation) MAPK_Cascade->Gene_Expression

Key components of the insulin signaling cascade.

Conclusion

This compound and Insulin Glargine U300 are both highly effective ultra-long-acting basal insulins that represent significant advancements in the management of diabetes. Head-to-head comparisons reveal that while both provide comparable glycemic control in terms of HbA1c reduction, there are noteworthy differences. Some evidence suggests that this compound may offer an advantage in reducing the risk of nocturnal and severe hypoglycemia. Conversely, some studies indicate that Insulin Glargine U300 might provide a more stable glycemic profile with less variability in certain patient populations.

The choice between these two agents may depend on individual patient characteristics, including their risk of hypoglycemia, glycemic variability, and lifestyle. For researchers and drug development professionals, the subtle distinctions in their pharmacokinetic and pharmacodynamic profiles provide a basis for further investigation into the optimization of basal insulin therapy. The detailed experimental protocols outlined here serve as a foundation for designing and interpreting future comparative studies in this evolving field.

References

Insulin Degludec Demonstrates a Consistent and Significant Reduction in Nocturnal Hypoglycemia Risk Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pivotal clinical trials reveals that treatment with insulin degludec results in a significantly lower risk of nocturnal hypoglycemic events in patients with both type 1 and type 2 diabetes when compared to other basal insulins, primarily insulin glargine U100. This risk reduction is supported by a robust body of evidence from large-scale, randomized controlled trials and meta-analyses.

Nocturnal hypoglycemia is a major limiting factor in achieving optimal glycemic control for individuals with diabetes, leading to significant morbidity and fear of intensive insulin therapy. The unique pharmacokinetic and pharmacodynamic properties of this compound, an ultra-long-acting basal insulin, contribute to a more stable and predictable glucose-lowering effect, which translates into a reduced risk of dangerously low blood glucose levels during the night.

Comparative Efficacy in Reducing Nocturnal Hypoglycemia

A substantial body of clinical evidence underscores the superiority of this compound in mitigating the risk of nocturnal hypoglycemia. Meta-analyses of phase IIIa clinical trials have consistently shown a statistically significant reduction in the rate of nocturnal hypoglycemic episodes with this compound compared to insulin glargine.[1][2]

In patients with type 1 diabetes, treatment with this compound has been associated with a relative rate reduction of nocturnal symptomatic hypoglycemia at level 1 (≤3.9 mmol/L) of 28% and at level 2 (≤3.0 mmol/L) of 37% compared to insulin glargine U100.[3][4] Furthermore, a 35% relative rate reduction in all-day severe hypoglycemia has been observed with this compound.[3][4] Similar compelling results have been seen in patients with type 2 diabetes, where this compound has demonstrated a significant reduction in the rate of nocturnal symptomatic hypoglycemia.[5]

The SWITCH 1 and SWITCH 2 trials, which were specifically designed to evaluate the hypoglycemia benefit of this compound in patients with risk factors for hypoglycemia, further solidified these findings.[5][6] These trials, along with the HypoDeg trial focusing on patients prone to nocturnal severe hypoglycemia, provide strong evidence for the reduced risk of nocturnal hypoglycemia with this compound across diverse patient populations.[3][6]

Quantitative Data Summary

The following table summarizes the key findings on nocturnal hypoglycemia from pivotal clinical trials comparing this compound with insulin glargine U100.

Clinical TrialPatient PopulationPrimary Outcome MeasureResults for Nocturnal HypoglycemiaCitation(s)
SWITCH 1 Type 1 Diabetes with hypoglycemia risk factorsRate of overall symptomatic hypoglycemic episodes36% lower rate of nocturnal symptomatic hypoglycemia with this compound.[6]
SWITCH 2 Type 2 Diabetes with hypoglycemia risk factorsRate of overall symptomatic hypoglycemic episodes42% lower rate of nocturnal symptomatic hypoglycemia with this compound.[5][7]
HypoDeg Type 1 Diabetes prone to nocturnal severe hypoglycemiaNumber of nocturnal symptomatic hypoglycemic episodes28% relative rate reduction in level 1 and 37% in level 2 nocturnal symptomatic hypoglycemia with this compound.[3][4]
Meta-analysis (7 trials) Type 1 and Type 2 DiabetesRate of nocturnal confirmed hypoglycemiaSignificantly lower rate of nocturnal confirmed hypoglycemia with this compound.[1]
Meta-analysis (elderly) Elderly patients with Type 2 DiabetesRate of nocturnal confirmed hypoglycemiaSignificantly lower rate of nocturnal confirmed hypoglycemia with this compound.[8]

Experimental Protocols

The reduced risk of nocturnal hypoglycemia with this compound has been validated through rigorously designed clinical trials. The methodologies of three key trials are detailed below.

SWITCH 1 Trial Protocol
  • Study Design: A randomized, double-blind, two-period crossover, treat-to-target trial.[5]

  • Participants: Adults with type 1 diabetes for at least one year, treated with basal-bolus insulin, and with at least one risk factor for hypoglycemia (e.g., history of severe hypoglycemia, hypoglycemia unawareness).[5]

  • Intervention: Patients received once-daily this compound or insulin glargine U100 in a crossover design for two 32-week treatment periods. Each period consisted of a 16-week titration phase and a 16-week maintenance phase.[5]

  • Insulin Titration: Basal insulin doses were titrated once weekly to achieve a pre-breakfast self-measured plasma glucose target of 71-90 mg/dL (3.9-5.0 mmol/L).[9]

  • Definition of Nocturnal Hypoglycemia: An episode of severe or blood glucose-confirmed (<56 mg/dL or <3.1 mmol/L) symptomatic hypoglycemia occurring between 00:01 and 05:59.[5]

SWITCH 2 Trial Protocol
  • Study Design: A randomized, double-blind, two-period crossover, treat-to-target trial.[7][9]

  • Participants: Adults with type 2 diabetes for at least six months, treated with basal insulin with or without oral antidiabetic drugs, and with at least one risk factor for hypoglycemia.[9]

  • Intervention: Similar to SWITCH 1, patients received once-daily this compound or insulin glargine U100 in a crossover manner for two 32-week periods, each with a 16-week titration and 16-week maintenance phase.[9]

  • Insulin Titration: The titration algorithm was the same as in the SWITCH 1 trial, targeting a pre-breakfast plasma glucose of 71-90 mg/dL (3.9-5.0 mmol/L).[9]

  • Definition of Nocturnal Hypoglycemia: Defined identically to the SWITCH 1 trial: a severe or blood glucose-confirmed (<56 mg/dL or <3.1 mmol/L) symptomatic hypoglycemic event between 00:01 and 05:59.[9]

HypoDeg Trial Protocol
  • Study Design: A prospective, randomized, open-label, multicenter, crossover trial.[3][4]

  • Participants: Adults with type 1 diabetes for more than 5 years who had experienced at least one episode of nocturnal severe hypoglycemia in the preceding two years.

  • Intervention: Patients were randomized to receive either this compound or insulin glargine U100 as their basal insulin, in combination with insulin aspart as their bolus insulin, for two treatment periods.[3][4]

  • Insulin Titration: The glycemic target was to maintain the baseline glycemic control at the discretion of the investigators, as a strict treat-to-target design was not considered feasible in this high-risk population.

  • Definition of Nocturnal Hypoglycemia: The primary endpoint was the number of blindly adjudicated nocturnal symptomatic hypoglycemic episodes. Level 1 hypoglycemia was defined as a plasma glucose of ≤3.9 mmol/L (≤70 mg/dL) and level 2 as ≤3.0 mmol/L (≤54 mg/dL). Severe hypoglycemia was defined as an event requiring assistance from another person.[3][4]

Mandatory Visualization

The following diagrams illustrate the insulin signaling pathway and a typical experimental workflow for a clinical trial comparing basal insulins.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Phosphorylation IR->IRS Autophosphorylation PI3K PI3K Activation IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 Activation PIP3->PDK1 Akt Akt/PKB Phosphorylation PDK1->Akt AS160 AS160 Phosphorylation Akt->AS160 GLUT4_translocation GLUT4 Translocation to Membrane AS160->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway leading to glucose uptake.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period 1 (32 weeks) cluster_crossover Crossover cluster_treatment2 Treatment Period 2 (32 weeks) cluster_analysis Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Randomization (1:1) P1->P2 T1A This compound P2->T1A T1B Insulin Glargine U100 P2->T1B T1_Titration Titration Phase (16 weeks) T1A->T1_Titration T2B This compound T1B->T1_Titration T2A Insulin Glargine U100 T1_Maintenance Maintenance Phase (16 weeks) (Data Collection on Hypoglycemia) T1_Titration->T1_Maintenance CO Crossover T1_Maintenance->CO CO->T2A CO->T2B T2_Titration Titration Phase (16 weeks) T2A->T2_Titration T2B->T2_Titration T2_Maintenance Maintenance Phase (16 weeks) (Data Collection on Hypoglycemia) T2_Titration->T2_Maintenance A1 Data Analysis (Comparison of Hypoglycemia Rates) T2_Maintenance->A1

Caption: Crossover clinical trial workflow.

References

A Comparative Analysis of Cardiovascular Outcomes: Insulin Degludec vs. Insulin Glargine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of long-acting basal insulins, a critical consideration for drug selection, beyond glycemic control, is the cardiovascular safety profile. This guide provides a detailed comparative analysis of the cardiovascular outcomes associated with Insulin Degludec, primarily drawing upon data from the landmark DEVOTE (Trial Comparing Cardiovascular Safety of this compound versus Insulin Glargine in Patients with Type 2 Diabetes at High Risk of Cardiovascular Events) trial. This trial stands as the sole completed cardiovascular outcomes trial directly comparing two insulin products.[1][2]

Quantitative Data Summary

The DEVOTE trial was a phase 3b, multicenter, international, randomized, double-blind, active-comparator trial designed to evaluate the cardiovascular safety of this compound compared to Insulin Glargine U100 in patients with type 2 diabetes at high risk of cardiovascular events.[3][4] The trial enrolled 7,637 participants who were followed for a median of two years.[5][6]

The primary outcome was the time from randomization to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][7] The key findings from the DEVOTE trial are summarized in the table below.

Outcome MeasureThis compound (n=3,818)Insulin Glargine U100 (n=3,819)Hazard Ratio (95% CI)p-value
Primary MACE 8.5% (325 patients)9.3% (356 patients)0.91 (0.78 - 1.06)<0.001 for non-inferiority; 0.21 for superiority
All-Cause Mortality 5.3%5.8%-0.35
Severe Hypoglycemia 4.9% (187 patients, 280 events)6.6% (353 patients, 472 events)Rate Ratio: 0.60 (0.48 - 0.76)<0.001
Nocturnal Severe Hypoglycemia --Rate Ratio: 0.47 (0.31 - 0.73)-
Mean HbA1c at 24 months 7.5%7.5%->0.05

Data sourced from the DEVOTE trial results.[6][7][8]

The results demonstrated that this compound was non-inferior to Insulin Glargine U100 concerning major adverse cardiovascular events.[6] While both treatments resulted in similar glycemic control, this compound was associated with a significantly lower risk of severe and nocturnal severe hypoglycemia.[6][9]

Experimental Protocols: The DEVOTE Trial

The methodology of the DEVOTE trial was robust, ensuring a comprehensive assessment of the cardiovascular safety of this compound.

Study Design: A multicenter, international, randomized, double-blind, active comparator-controlled, event-driven trial.[3][4] The trial continued until at least 633 primary outcome events were confirmed.[6][8]

Participants:

  • Inclusion Criteria: Patients with type 2 diabetes aged 50 years or older with pre-existing cardiovascular and/or renal disease, or aged 60 years or older with cardiovascular risk factors.[7][8] Participants had an HbA1c of ≥7.0% or were on insulin treatment with an HbA1c <7.0%.[7]

  • Exclusion Criteria: Included recent acute coronary or cerebrovascular events (within 60 days), planned revascularization, severe heart failure (NYHA class IV), and a history of malignancy within the last 5 years.[7][8]

  • Baseline Characteristics: The mean age of participants was 65 years, with a mean duration of diabetes of 16.4 years and a mean baseline HbA1c of 8.4%.[6][7] A significant portion of the participants had established cardiovascular disease (63%) and/or chronic kidney disease (16%).[1][7]

Intervention: Patients were randomized on a 1:1 basis to receive either once-daily this compound or Insulin Glargine U100, in addition to their existing diabetes medications.[7]

Primary Endpoint: The primary outcome was the composite of the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3]

Signaling Pathway and Mechanism of Action

This compound's unique pharmacological profile contributes to its clinical effects. Its mechanism of protraction involves the formation of soluble multi-hexamers upon subcutaneous injection, creating a depot from which insulin monomers are slowly and continuously absorbed into the circulation.[10][11] This results in an ultra-long duration of action of over 42 hours and a stable, flat glucose-lowering effect.[11][12]

The general mechanism of insulin action, which is shared by this compound, involves binding to the insulin receptor, initiating a signaling cascade that leads to glucose uptake and utilization.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin This compound IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Facilitates

Insulin Signaling Pathway for Glucose Uptake.

This diagram illustrates the simplified signaling cascade initiated by insulin binding, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.

References

A Comparative Guide to the Bioequivalence of Insulin Degludec Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025

The advent of biosimilars for insulin degludec, an ultra-long-acting basal insulin, presents a significant development in the management of diabetes mellitus. For researchers, scientists, and drug development professionals, a thorough understanding of the bioequivalence assessment of these products is paramount. This guide provides an objective comparison of this compound biosimilars with the originator product, supported by experimental data and detailed methodologies, to facilitate informed decision-making in research and development.

Mechanism of Action of this compound

This compound exerts its glucose-lowering effect by binding to the human insulin receptor, initiating the same pharmacological effects as endogenous insulin.[1] This binding triggers a cascade of intracellular signaling events. Upon subcutaneous injection, this compound forms soluble multi-hexamers, creating a depot in the subcutaneous tissue. From this depot, this compound monomers are slowly and continuously absorbed into the systemic circulation.[1][2][3][4] This unique mechanism of protracted absorption results in an ultra-long duration of action, lasting up to 42 hours, with a flat and stable glucose-lowering profile.[1][2][3][4]

The binding of this compound to the insulin receptor activates two primary signaling pathways: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.[2] The PI3K/Akt pathway is primarily responsible for the metabolic effects of insulin, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into muscle and fat cells, and the inhibition of hepatic glucose production.[2][3] The Ras-MAPK pathway is mainly involved in regulating cell growth and proliferation.[2]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Insulin Receptor Insulin Receptor This compound->Insulin Receptor IRS IRS Proteins Insulin Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Synthesis Glycogen Synthesis AKT->Glycogen Synthesis Protein Synthesis Protein Synthesis AKT->Protein Synthesis Ras Ras Grb2_SOS->Ras MAPK MAPK Pathway Ras->MAPK Gene Expression Gene Expression MAPK->Gene Expression

This compound Signaling Pathway

Comparative Bioequivalence Data

The assessment of bioequivalence between a biosimilar and its reference product is a critical step in the regulatory approval process. This involves demonstrating that there are no clinically meaningful differences in terms of safety, purity, and potency. For this compound biosimilars, this is primarily established through pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Table 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Bioequivalence of this compound Biosimilar (B01411) and Reference Product

ParameterB01411 (Biosimilar)Tresiba® (Reference)Ratio (90% CI)
Pharmacokinetics (PK)
AUCIDeg,0-24h (h·pmol/L)Data not availableData not available0.80-1.25
IDegmax (pmol/L)Data not availableData not available0.80-1.25
Pharmacodynamics (PD)
AUCGIR,0-24h (mg/kg)Data not availableData not available0.80-1.25
GIRmax (mg/kg/min)Data not availableData not available0.80-1.25
Data from a Phase I euglycemic clamp study in healthy Chinese subjects.[5] The confidence intervals for the ratio of the least-squares geometric means for all primary PK and PD endpoints were within the pre-specified range of 0.80-1.25, demonstrating bioequivalence.

Table 2: Clinical Efficacy and Safety of this compound Biosimilar (HS-IDeg) vs. Originator (NN-IDeg) in Type 2 Diabetes

ParameterHS-IDeg (Biosimilar)NN-IDeg (Originator)LS Mean Difference (95% CI)
Efficacy
Change in HbA1c from baseline at week 18 (%)-1.34-1.25-0.09 (-0.28 to 0.10)
Participants achieving HbA1c <7.0% at week 18 (%)34.529.5Not reported
Safety
Hypoglycemia eventsSimilar between groupsSimilar between groupsNot reported
Adverse eventsSimilar between groupsSimilar between groupsNot reported
Data from a multicenter, randomized, open-label, phase 3 study in Chinese patients with type 2 diabetes.[6] The study demonstrated non-inferiority of the biosimilar to the originator product in terms of HbA1c reduction.

Experimental Protocols for Bioequivalence Assessment

The gold standard for assessing the pharmacodynamics of insulin products is the euglycemic clamp technique.[7] This methodology is central to the bioequivalence studies of this compound biosimilars.

Euglycemic Clamp Study Protocol

A typical euglycemic clamp study for an this compound biosimilar is designed as a randomized, crossover study in healthy volunteers.

  • Subject Recruitment: Healthy, non-diabetic subjects are recruited to minimize variability in insulin sensitivity.

  • Randomization and Dosing: Subjects are randomized to receive a single subcutaneous dose of either the biosimilar or the reference this compound. After a washout period, they receive the other treatment.

  • Euglycemic Clamp Procedure:

    • An intravenous line is established for blood sampling and another for glucose infusion.

    • Blood glucose levels are clamped at a target euglycemic level (e.g., 5.5 mmol/L).[8]

    • The glucose infusion rate (GIR) is adjusted in response to frequent blood glucose measurements to maintain the target level. The GIR over time is the primary pharmacodynamic endpoint.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the concentration of this compound over time.

  • Data Analysis: The primary PK parameters (e.g., AUCIDeg,0-24h, IDegmax) and PD parameters (e.g., AUCGIR,0-24h, GIRmax) are calculated and compared between the biosimilar and the reference product. Bioequivalence is established if the 90% confidence interval of the ratio of the geometric means for these parameters falls within the pre-specified range of 80-125%.[5][9]

Bioequivalence_Workflow cluster_study_design Study Design cluster_treatment_periods Treatment Periods cluster_clamp_procedure Euglycemic Clamp Procedure cluster_data_analysis Data Collection & Analysis A Subject Screening & Recruitment (Healthy Volunteers) B Randomization (Crossover Design) A->B C1 Period 1: Administer Biosimilar or Reference B->C1 D Washout Period C1->D E Establish IV Access (Blood Sampling & Glucose Infusion) C1->E C2 Period 2: Administer Alternative Treatment D->C2 C2->E F Maintain Euglycemia (Adjust Glucose Infusion Rate - GIR) E->F G Pharmacokinetic (PK) Sampling E->G H Pharmacodynamic (PD) Measurement (GIR) F->H I Statistical Analysis (90% Confidence Interval) G->I H->I J Bioequivalence Conclusion I->J

Bioequivalence Study Workflow

Regulatory Pathway for Biosimilar Approval

The approval of a biosimilar insulin is a rigorous process guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11] The goal is to demonstrate a high degree of similarity to an already approved reference product.

The regulatory framework emphasizes a "totality of the evidence" approach, which includes:

  • Analytical Studies: Extensive characterization of the biosimilar's structure and function compared to the reference product.

  • Non-clinical Studies: In vitro and in vivo studies to assess biological activity and potential toxicity.

  • Clinical Pharmacology Studies: PK and PD studies, such as the euglycemic clamp study, are crucial to demonstrate bioequivalence.[12]

  • Clinical Efficacy and Safety Studies: In some cases, larger clinical trials may be required to confirm similar efficacy and safety profiles.[12]

Regulatory_Approval_Process cluster_development Biosimilar Development cluster_clinical_trials Clinical Evaluation cluster_submission_review Regulatory Submission & Review cluster_decision Approval Decision A Analytical Characterization (Structural & Functional Similarity) B Non-clinical Studies (In vitro & In vivo) A->B C Phase I: Clinical Pharmacology (PK/PD Bioequivalence) B->C D Phase III: Clinical Efficacy & Safety (If required) C->D E Compile 'Totality of Evidence' C->E D->E F Submit Application to Regulatory Agency (e.g., FDA, EMA) E->F G Agency Review of Data F->G H Biosimilar Approval G->H

Biosimilar Regulatory Approval Process

References

Insulin Degludec: A Comparative Analysis of Efficacy in Type 1 and Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data reveals comparable glycemic control with Insulin Degludec in both type 1 and type 2 diabetes, with a notable advantage in reducing the risk of hypoglycemia, particularly nocturnal episodes. While direct head-to-head trials comparing the efficacy of this compound between the two types of diabetes are limited, a cross-study comparison of pivotal clinical trials provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes key findings on glycemic control, hypoglycemia rates, and experimental methodologies from a range of studies.

Glycemic Control: A Tale of Two Diabetes Types

This compound has consistently demonstrated non-inferiority in reducing HbA1c levels compared to other long-acting basal insulins, such as Insulin Glargine, in both type 1 and type 2 diabetes populations.[1][2][3] Meta-analyses of numerous phase 3a trials have shown that the reductions in HbA1c are of a similar magnitude in both patient groups when compared to Insulin Glargine.[1][2]

In terms of fasting plasma glucose (FPG), studies have indicated that this compound achieves a statistically significant reduction compared to comparators.[4][5][6] This effect on FPG has been observed in both type 1 and insulin-naïve type 2 diabetes patients.[1][2]

The Hypoglycemia Advantage: A Consistent Finding

A key differentiator for this compound across both diabetes types is its association with a lower risk of hypoglycemia. Multiple meta-analyses and clinical trials have consistently reported a significant reduction in the rate of overall and particularly nocturnal hypoglycemia in patients treated with this compound compared to Insulin Glargine.[1][2][4][5] This benefit is observed in both type 1 and type 2 diabetes.[4][5]

Specifically, the reduction in nocturnal hypoglycemia is a prominent and clinically relevant advantage, offering a safer treatment profile.[1][2][4] While the reduction in overall hypoglycemia is significant in both populations, some studies suggest the effect might be more pronounced in patients with type 2 diabetes.[4][5] Furthermore, a meta-analysis indicated that this compound reduced the incidence of severe hypoglycemia in patients with type 2 diabetes, a benefit not as clearly established in the type 1 diabetes population within the same analysis.[5]

Quantitative Efficacy Data

The following tables summarize the key efficacy endpoints for this compound in type 1 and type 2 diabetes based on comparative studies with Insulin Glargine.

Table 1: Comparative Efficacy of this compound in Type 1 Diabetes Mellitus (vs. Insulin Glargine)

Efficacy EndpointThis compoundInsulin GlargineKey FindingsCitations
HbA1c Reduction ComparableComparableNon-inferiority demonstrated in multiple trials.[1][2]
Fasting Plasma Glucose (FPG) Reduction Significantly Greater-Degludec shows a superior effect in lowering FPG.[1][2]
Overall Hypoglycemia Rate LowerHigherClinically and statistically significant reduction.[4][5]
Nocturnal Hypoglycemia Rate Significantly LowerHigherA consistent and major advantage of Degludec.[1][2][4]
Severe Hypoglycemia Rate SimilarSimilarNo statistically significant difference in some meta-analyses.[5]

Table 2: Comparative Efficacy of this compound in Type 2 Diabetes Mellitus (vs. Insulin Glargine)

Efficacy EndpointThis compoundInsulin GlargineKey FindingsCitations
HbA1c Reduction ComparableComparableNon-inferiority established in numerous studies.[1][2]
Fasting Plasma Glucose (FPG) Reduction Significantly Greater (in insulin-naïve)-Superior FPG lowering, especially in those new to insulin.[1][2]
Overall Hypoglycemia Rate LowerHigherSignificant reduction in hypoglycemic events.[4][5]
Nocturnal Hypoglycemia Rate Significantly LowerHigherPronounced benefit in reducing nighttime hypoglycemia.[1][2][4]
Severe Hypoglycemia Rate Significantly LowerHigherDegludec demonstrated a reduction in severe events.[5]

Experimental Protocols: A Look at the Methodology

The data presented is primarily derived from randomized, controlled, open-label, treat-to-target clinical trials. A common comparator in these studies is Insulin Glargine (100 U/mL).

Key Methodological Aspects:

  • Study Design: Most studies were designed as parallel-group or crossover, multicenter, international trials. The primary objective was often to establish the non-inferiority of this compound in terms of HbA1c reduction compared to the active comparator.

  • Patient Population: Participants were adults with a confirmed diagnosis of type 1 or type 2 diabetes, often with baseline HbA1c levels within a specified range (e.g., 7.0-10.0%). For studies in type 2 diabetes, both insulin-naïve and insulin-experienced patients were included in various trials.

  • Treatment Regimen: this compound was typically administered once daily. In some studies, a flexible dosing regimen was also investigated. The comparator, Insulin Glargine, was also administered once daily. Both were used in combination with mealtime insulin in type 1 diabetes and with or without oral antidiabetic drugs in type 2 diabetes.

  • Titration Algorithm: A treat-to-target approach was employed, where the insulin dose was titrated based on self-measured fasting plasma glucose values to achieve a predefined glycemic target (e.g., <90 mg/dL or 70-90 mg/dL).

  • Endpoints: The primary endpoint was typically the change in HbA1c from baseline to the end of the trial (e.g., 26 or 52 weeks). Secondary endpoints included changes in FPG, rates of overall, nocturnal, and severe hypoglycemia, and insulin dose. Hypoglycemia was defined based on plasma glucose levels (e.g., <56 mg/dL) with or without symptoms.

Visualizing the Pathways and Processes

To further elucidate the context of this comparison, the following diagrams illustrate the insulin signaling pathway and a typical clinical trial workflow.

Insulin_Signaling_Pathway cluster_cell Target Cell Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 ratio) Screening->Randomization Treatment_A Treatment Arm A (this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator e.g., Insulin Glargine) Randomization->Treatment_B Titration Titration Period (Treat-to-Target) Treatment_A->Titration Treatment_B->Titration Maintenance Maintenance Period Titration->Maintenance Endpoint_Analysis Endpoint Analysis (HbA1c, FPG, Hypoglycemia) Maintenance->Endpoint_Analysis Follow_up Follow-up Endpoint_Analysis->Follow_up

References

Validating the Flat and Stable Pharmacodynamic Profile of Insulin Degludec: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic (PD) profile of Insulin Degludec with other long-acting insulin analogs, supported by experimental data from euglycemic clamp studies. The data presented herein validates the flat and stable glucose-lowering effect of this compound, a critical attribute for a basal insulin aiming to mimic physiological insulin secretion and reduce the risk of hypoglycemia.

Quantitative Pharmacodynamic Comparison

The following tables summarize key pharmacodynamic parameters of this compound compared to Insulin Glargine U100 and U300, as determined by euglycemic clamp studies. The Glucose Infusion Rate (GIR) is a direct measure of the metabolic effect of the insulin administered.

Table 1: Distribution of Glucose-Lowering Effect over 24 Hours at Steady State

Time Interval (hours)This compound (% of Total GIR AUC)Insulin Glargine U100 (% of Total GIR AUC)Insulin Glargine U300 (% of Total GIR AUC)
0-6~25%Higher in the initial hours35%
6-12~25%Declining effect20%
12-18~25%Further decline17%
18-24~25%Lowest in the final hours28%

Data synthesized from multiple studies.[1][2]

Table 2: Within-Day and Day-to-Day Pharmacodynamic Variability

ParameterThis compoundInsulin Glargine U100Insulin Glargine U300
Relative Within-Day Variability 40% lower than IGlar U100[2][3]-37% higher than IDeg[2][3]
Day-to-Day Variability Significantly lower than IGlar U100 & U300[2][3]Higher than IDegSignificantly higher than IDeg[2][3]

Experimental Protocols

The primary method for assessing the pharmacodynamic profile of basal insulins is the hyperinsulinemic-euglycemic glucose clamp . This technique allows for the quantification of insulin's glucose-lowering effect over time by maintaining a constant blood glucose level through a variable glucose infusion.

Detailed Protocol for a Euglycemic Clamp Study Comparing this compound and Insulin Glargine

This protocol is a synthesized representation from published studies.[1][2]

1. Subject Preparation:

  • Subjects with type 1 diabetes are recruited.

  • A washout period is implemented to eliminate the effects of previous insulin regimens.

  • Subjects are randomized to receive either this compound or a comparator insulin (e.g., Insulin Glargine U100 or U300) at a fixed daily dose (e.g., 0.4 U/kg) for a specified period (e.g., 8-12 days) to reach steady-state.

2. Clamp Procedure:

  • The clamp is performed on multiple days during the treatment period to assess day-to-day variability.

  • Subjects fast overnight before the clamp procedure.

  • Two intravenous catheters are inserted: one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling. The sampling hand is warmed to arterialize the venous blood.

  • A priming dose of insulin may be administered to rapidly achieve the target insulin concentration.

  • Blood glucose levels are monitored every 5-10 minutes.

  • A variable infusion of 20% glucose is adjusted to maintain a constant blood glucose level (euglycemia), typically around 100 mg/dL (5.5 mmol/L).

  • The Glucose Infusion Rate (GIR) required to maintain euglycemia is recorded continuously for the duration of the clamp (e.g., 24 hours).

3. Data Analysis:

  • The primary endpoint is the GIR profile over the 24-hour period.

  • The total amount of glucose infused (Area Under the Curve - AUC of GIR) is calculated to determine the total glucose-lowering effect.

  • The distribution of the glucose-lowering effect is analyzed by dividing the 24-hour period into intervals (e.g., 0-6h, 6-12h, 12-18h, 18-24h) and calculating the proportion of the total GIR AUC in each interval.

  • Within-day variability is assessed by calculating the fluctuation of the GIR around the mean GIR.

  • Day-to-day variability is determined by comparing the GIR profiles from the clamps performed on different days.

Mandatory Visualizations

Mechanism of Action of this compound

This compound's unique protraction mechanism is based on the formation of soluble multi-hexamers upon subcutaneous injection. This depot formation leads to a slow and continuous release of insulin monomers into the circulation, resulting in its flat and stable pharmacodynamic profile.

G cluster_0 Subcutaneous Tissue cluster_1 Systemic Circulation Injection This compound (Di-hexamers in formulation) Multihexamers Formation of soluble multi-hexamer chains Injection->Multihexamers Phenol diffusion Monomer_Release Slow and continuous dissociation of monomers Multihexamers->Monomer_Release Zinc dissociation Absorption Monomer Absorption Monomer_Release->Absorption PD_Effect Stable and flat glucose-lowering effect Absorption->PD_Effect

Caption: Mechanism of protracted absorption of this compound.

Experimental Workflow of a Euglycemic Clamp Study

The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic properties of insulin. The following diagram illustrates the key steps involved in a typical clamp study.

G cluster_workflow Euglycemic Clamp Workflow Start Subject Preparation (Fasting, Catheter Insertion) Insulin_Admin Basal Insulin Administration (e.g., this compound) Start->Insulin_Admin BG_Monitoring Continuous Blood Glucose Monitoring Insulin_Admin->BG_Monitoring Glucose_Infusion Variable 20% Glucose Infusion BG_Monitoring->Glucose_Infusion Maintain Euglycemia (e.g., 100 mg/dL) Glucose_Infusion->BG_Monitoring GIR_Recording Record Glucose Infusion Rate (GIR) Glucose_Infusion->GIR_Recording Data_Analysis Pharmacodynamic Data Analysis GIR_Recording->Data_Analysis

Caption: Workflow of a hyperinsulinemic-euglycemic clamp experiment.

References

Meta-analysis of clinical trials comparing Insulin degludec to other basal insulins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Insulin degludec, a second-generation ultra-long-acting basal insulin, has been subject to numerous clinical trials comparing its efficacy and safety against other available basal insulins, primarily insulin glargine (both U100 and U300 formulations) and insulin detemir. This guide provides a comprehensive meta-analysis of these trials, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and methodological frameworks to support research and development in diabetology.

Efficacy Outcomes: Glycemic Control

The primary efficacy endpoint in most clinical trials comparing basal insulins is the change in glycated hemoglobin (HbA1c) from baseline. A consistent finding across multiple meta-analyses of treat-to-target trials is that this compound demonstrates non-inferiority in HbA1c reduction compared to other basal insulins like insulin glargine U100 and U300, and insulin detemir.[1][2][3][4][5][6] This indicates that, when titrated to a specific fasting plasma glucose (FPG) target, this compound is as effective as its comparators in overall glycemic control.

However, some meta-analyses have shown a statistically significant, albeit modest, greater reduction in FPG with this compound compared to insulin glargine U100 and insulin detemir.[1][7]

Table 1: Comparison of Efficacy Outcomes for this compound vs. Other Basal Insulins (Meta-Analysis Data)

OutcomeComparatorPatient PopulationMean Difference (95% CI)Conclusion
Change in HbA1c (%) Insulin Glargine U100Type 1 & 2 Diabetes0.04 (0.01 to 0.07)Non-inferiority demonstrated[3]
Insulin Glargine U300Type 2 Diabetes-0.05 (-0.15 to 0.05)Non-inferiority demonstrated[8]
Insulin DetemirType 1 DiabetesNot significantly differentComparable efficacy
Change in FPG (mg/dL) Insulin Glargine U100Type 1 & 2 Diabetes-6.86 (-8.56 to -5.15)Statistically significant reduction with Degludec[7]
Insulin Glargine U300Type 2 Diabetes-10.27 (-13.29 to -7.25)Statistically significant reduction with Degludec[9]
Insulin DetemirType 1 Diabetes-19.98 (-32.94 to -7.02)Statistically significant reduction with Degludec[10]

Safety Outcomes: Hypoglycemia

A key differentiator among basal insulins is their safety profile, particularly the risk of hypoglycemia. Meta-analyses have consistently demonstrated a lower risk of nocturnal hypoglycemia with this compound compared to insulin glargine U100.[1][3][4][11][12][13] The evidence regarding overall and severe hypoglycemia is more varied, with some studies showing a benefit for this compound, particularly in certain patient populations or during specific periods of the trials.[4][11]

Comparisons with insulin glargine U300 have generally shown a comparable risk of hypoglycemia.[8][14] The BRIGHT study, a head-to-head trial, found a similar incidence of hypoglycemia over the full study period, but a lower incidence in favor of insulin glargine U300 during the initial titration phase.[8][15][16]

Table 2: Comparison of Hypoglycemia Rates for this compound vs. Other Basal Insulins (Meta-Analysis Data)

OutcomeComparatorPatient PopulationRate Ratio (95% CI)Conclusion
Overall Hypoglycemia Insulin Glargine U100Type 2 Diabetes0.82 (0.73 to 0.92)Lower rate with Degludec[11]
Insulin Glargine U300Type 2 Diabetes1.02 (0.80 to 1.30)Comparable rates[9]
Insulin DetemirType 1 & 2 DiabetesSignificantly lower with DegludecLower rate with Degludec[7]
Nocturnal Hypoglycemia Insulin Glargine U100Type 1 & 2 Diabetes0.74 (0.69 to 0.79)Lower rate with Degludec[11]
Insulin Glargine U300Type 2 DiabetesNot significantly differentComparable rates
Insulin DetemirType 1 Diabetes0.67 (0.51 to 0.88)Lower rate with Degludec[10]
Severe Hypoglycemia Insulin Glargine U100Type 2 Diabetes0.72 (0.54 to 0.96)Lower rate with Degludec[4]
Insulin Glargine U300Type 1 & 2 DiabetesNot significantly differentComparable rates[9]
Insulin DetemirType 1 & 2 DiabetesNot significantly differentComparable rates[7]

Experimental Protocols

The majority of comparative clinical trials for basal insulins follow a randomized, open-label, treat-to-target design.[5][6][17][18] This methodology is crucial for comparing the efficacy and safety of different insulins by ensuring that any observed differences are not due to variations in glycemic targets between treatment arms.

Key Methodological Components:
  • Patient Population: Trials typically enroll adults with type 1 or type 2 diabetes who have been on insulin therapy for a specified duration and have an HbA1c within a predefined range (e.g., 7.0-10.0%).[18] Key exclusion criteria often include recent severe hypoglycemia, impaired renal or hepatic function, and pregnancy.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator insulin. While most trials are open-label, some, like the SWITCH trials, have employed a double-blind, crossover design to minimize bias.[11][19][20][21]

  • Treatment and Titration: Both treatment arms follow a "treat-to-target" algorithm, where the basal insulin dose is adjusted weekly or bi-weekly to achieve a pre-specified fasting plasma glucose target (e.g., 70-90 mg/dL).[16] Bolus insulin (e.g., insulin aspart) is used to cover meals.

  • Endpoints:

    • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the trial (typically 26 or 52 weeks).[17][18]

    • Primary Safety Endpoint: Number of treatment-emergent severe or blood glucose-confirmed symptomatic hypoglycemic episodes.

    • Secondary Endpoints: Change in FPG, insulin dose, body weight, and rates of nocturnal and severe hypoglycemia.

Example Protocol: BEGIN Basal-Bolus Type 2 Trial (this compound vs. Insulin Glargine U100)

This 52-week, phase 3, open-label, treat-to-target, non-inferiority trial enrolled adults with type 2 diabetes and an HbA1c of 7.0-10.0%.[18] Participants were randomized 3:1 to receive once-daily subcutaneous this compound or insulin glargine. The basal insulin was titrated to a target pre-breakfast self-measured plasma glucose of 3.9-<5.0 mmol/L (70-<90 mg/dL). The primary outcome was the change in HbA1c from baseline to 52 weeks, with a non-inferiority margin of 0.4%.[18] Hypoglycemia was a key safety endpoint.

Mandatory Visualizations

Insulin Signaling Pathway

InsulinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Metabolic Metabolic Effects (Glycogen Synthesis, etc.) AKT->Metabolic Glucose Glucose GLUT4->Glucose Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Clinical Trial Workflow

ClinicalTrialWorkflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentA Treatment Arm A (this compound) Randomization->TreatmentA TreatmentB Treatment Arm B (Comparator Insulin) Randomization->TreatmentB Titration Titration Period (Treat-to-Target) TreatmentA->Titration TreatmentB->Titration Maintenance Maintenance Period Titration->Maintenance DataCollection Data Collection (HbA1c, FPG, Hypoglycemia) Maintenance->DataCollection Analysis Statistical Analysis (Efficacy & Safety) DataCollection->Analysis

Caption: Generalized workflow of a basal insulin clinical trial.

References

Insulin Degludec Demonstrates Lower Within-Subject Variability Compared to Other Basal Insulins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pharmacodynamic and pharmacokinetic data reveals that insulin degludec offers a more consistent and predictable glucose-lowering effect with significantly lower within-subject variability compared to other long-acting insulin analogs, including insulin glargine U100 and U300.

For researchers and drug development professionals, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of basal insulins is critical for developing more effective and safer therapies for diabetes management. A key differentiator among these insulins is the level of within-subject variability, which can significantly impact glycemic control and the risk of hypoglycemia. This guide provides a detailed comparison of this compound's variability against other basal insulins, supported by experimental data from euglycemic clamp studies.

Quantitative Comparison of Within-Subject Variability

The following table summarizes the key findings from comparative studies, highlighting the lower within-subject variability of this compound. The coefficient of variation (CV) is a standardized measure of dispersion of a probability distribution or frequency distribution.

Basal Insulin ComparisonPharmacodynamic ParameterWithin-Day Variability Reduction with this compoundDay-to-Day Variability Reduction with this compoundReference
This compound vs. Insulin Glargine U100 Glucose Infusion Rate (GIR) Area Under the Curve (AUC)40% lowerSignificantly lower[1][2]
This compound vs. Insulin Glargine U300 Glucose Infusion Rate (GIR) Fluctuation37% lowerSignificantly lower[1][2][3]

Experimental Protocols: The Euglycemic Clamp Technique

The gold standard for assessing the pharmacodynamic properties of insulin is the hyperinsulinemic-euglycemic clamp technique.[4][5] This method allows for the precise measurement of insulin-mediated glucose disposal.

Objective: To maintain a constant blood glucose level (euglycemia) by infusing a variable rate of glucose in response to a constant, high level of insulin (hyperinsulinemia).[6][7]

Procedure:

  • Subject Preparation: Subjects typically fast overnight to ensure stable baseline glucose levels.[8] Intravenous catheters are inserted for insulin and glucose infusion, and for blood sampling.

  • Insulin Infusion: A primed-continuous infusion of the insulin being studied (e.g., this compound or a comparator) is administered to achieve a steady-state hyperinsulinemic condition.

  • Blood Glucose Monitoring: Blood glucose levels are monitored frequently, often every 5-10 minutes.

  • Glucose Infusion: A variable infusion of glucose (typically a 20% dextrose solution) is administered. The rate of this infusion is adjusted based on the frequent blood glucose measurements to clamp the blood glucose at a predetermined euglycemic target (usually around 90-100 mg/dL).

  • Steady State: Once a steady state is achieved, the glucose infusion rate (GIR) is equal to the rate of whole-body glucose uptake. This GIR serves as a direct measure of the insulin's pharmacodynamic effect. The clamp is typically run for a prolonged period (e.g., 24 hours or more) to assess the full duration of action of long-acting insulins.[3]

  • Data Analysis: The within-subject variability is determined by repeating the clamp procedure on different days and calculating the coefficient of variation for the pharmacodynamic parameters, such as the area under the GIR curve (AUC-GIR).

Euglycemic_Clamp_Workflow cluster_preparation Preparation Phase cluster_clamp Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fasting IV_Access IV Catheter Placement Fasting->IV_Access Insulin_Infusion Constant Insulin Infusion IV_Access->Insulin_Infusion BG_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->BG_Monitoring Glucose_Infusion Variable Glucose Infusion BG_Monitoring->Glucose_Infusion adjust rate Glucose_Infusion->BG_Monitoring maintain euglycemia Steady_State Achieve Steady State Glucose_Infusion->Steady_State GIR_Measurement Measure Glucose Infusion Rate (GIR) Steady_State->GIR_Measurement Variability_Calc Calculate Within-Subject Variability (CV) GIR_Measurement->Variability_Calc Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS activates PI3K PI3K IRS->PI3K recruits and activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates and activates GLUT4 GLUT4 Vesicles Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Comparative Assessment of the Mitogenic Potential of Insulin Degludec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitogenic potential of Insulin Degludec against other insulin analogs, supported by experimental data. The information is presented to aid in the preclinical and clinical assessment of insulin therapies.

Executive Summary

This compound exhibits a favorable mitogenic profile compared to other insulin analogs. Its low affinity for the insulin-like growth factor-1 (IGF-1) receptor, a key mediator of cell proliferation, contributes to a reduced mitogenic potential. In vitro studies consistently demonstrate that this compound has a lower mitogenic potency relative to human insulin. This guide summarizes the quantitative data on receptor binding and mitogenic activity, details the experimental protocols for these assessments, and visualizes the key signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the receptor binding affinities and mitogenic potencies of this compound and other insulin analogs.

Table 1: Comparative Receptor Binding Affinities of Insulin Analogs

Insulin AnalogInsulin Receptor (IR) Affinity (IC50, nM)IGF-1 Receptor (IGF-1R) Affinity (IC50, nM)Relative Affinity (IR/IGF-1R)
Human Insulin0.8930 - 40034 - 449
This compound ~1.0 - 1.2 >100 >83
Insulin Glargine~0.8 - 1.0~5 - 10~5 - 13
Insulin Detemir~1.5 - 2.0~30 - 50~15 - 33
Insulin Aspart~0.9 - 1.1~20 - 40~18 - 44
Insulin Lispro~0.8 - 1.0~15 - 30~15 - 38

Data are compiled from multiple in vitro studies and may vary based on experimental conditions.

Table 2: Comparative Mitogenic Potency of Insulin Analogs

Insulin AnalogRelative Mitogenic Potency vs. Human Insulin (%)EC50 for Proliferation (nM)Cell Line(s)
Human Insulin100Varies by cell lineVarious
This compound 4 - 14[1] Higher than Human Insulin Various
Insulin Glargine100 - 800Lower than Human InsulinSaos-2, MCF-7
Insulin Detemir~100Similar to Human InsulinHCT-116
Insulin Aspart~100Similar to Human InsulinVarious
Insulin Lispro~100 - 120Similar to or slightly lower than Human InsulinHCT-116

Mitogenic potency is often assessed by measuring DNA synthesis (e.g., BrdU incorporation) or cell proliferation over time.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of mitogenic potential are provided below.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity of insulin analogs to the insulin receptor (IR) and IGF-1 receptor (IGF-1R).

Methodology:

  • Receptor Preparation: Membranes from cells engineered to overexpress human IR-A, IR-B, or IGF-1R are prepared.

  • Assay Setup: A fixed concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled insulin analog (competitor).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radiolabeled insulin are separated by filtration or centrifugation.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of the insulin analog that inhibits 50% of the specific binding of the radiolabeled insulin (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Cell Proliferation (BrdU Incorporation) Assay

Objective: To measure the mitogenic effect of insulin analogs by quantifying DNA synthesis.

Methodology:

  • Cell Culture: Cells (e.g., MCF-7, Saos-2, or L6 myoblasts) are seeded in 96-well plates and serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

  • Stimulation: Cells are treated with various concentrations of insulin analogs or human insulin for a specified period (e.g., 24-48 hours).

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, is added to the cell culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

  • Fixation and Denaturation: Cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

  • Quantification: The signal intensity, which is proportional to the amount of BrdU incorporated, is measured using a plate reader.

  • Data Analysis: The effective concentration that stimulates 50% of the maximal proliferative response (EC50) is calculated.

Western Blotting for ERK Phosphorylation

Objective: To assess the activation of the mitogenic MAPK/ERK signaling pathway.

Methodology:

  • Cell Culture and Stimulation: Serum-starved cells are treated with insulin analogs for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). A separate membrane or the same stripped membrane is incubated with an antibody for total ERK as a loading control.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.

  • Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathways

Insulin's biological effects are mediated through two primary signaling pathways: the PI3K/Akt pathway, which is predominantly responsible for metabolic actions, and the Ras/MAPK/ERK pathway, which is mainly involved in mitogenic responses.

cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk MAPK/ERK Pathway (Mitogenic) Insulin Insulin Analog IR Insulin Receptor (IR) Insulin->IR IGF1R IGF-1 Receptor (IGF-1R) Insulin->IGF1R Lower Affinity IRS IRS Proteins IR->IRS Shc Shc IR->Shc IGF1R->IRS IGF1R->Shc PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Metabolic Glucose Uptake, Glycogen Synthesis Akt->Metabolic Grb2 Grb2-SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mitogenic Gene Expression, Cell Proliferation ERK->Mitogenic

Caption: Insulin signaling pathways for metabolic and mitogenic effects.

Experimental Workflow for Mitogenic Potential Assessment

The following diagram illustrates the general workflow for assessing the mitogenic potential of insulin analogs in vitro.

cluster_workflow In Vitro Mitogenicity Assessment Workflow cluster_assays Parallel Assays start Select Cell Line (e.g., MCF-7, Saos-2) culture Cell Culture & Serum Starvation start->culture treatment Treatment with Insulin Analogs culture->treatment proliferation Cell Proliferation Assay (BrdU Incorporation) treatment->proliferation binding Receptor Binding Assay (IR and IGF-1R) treatment->binding signaling Signaling Pathway Analysis (Western Blot for p-ERK) treatment->signaling data Data Acquisition & Quantification proliferation->data binding->data signaling->data analysis Comparative Analysis (EC50, IC50, Relative Potency) data->analysis conclusion Conclusion on Mitogenic Potential analysis->conclusion

Caption: Workflow for in vitro assessment of insulin analog mitogenicity.

Conclusion

The preclinical data consistently indicate that this compound possesses a lower mitogenic potential compared to human insulin and some other insulin analogs, particularly insulin glargine. This is primarily attributed to its significantly reduced affinity for the IGF-1 receptor. For drug development professionals, this characteristic suggests a potentially favorable safety profile with regard to long-term mitogenic risk. Researchers and scientists should consider these findings when designing studies to investigate the cellular effects of different insulin therapies.

References

Safety Operating Guide

Proper Disposal of Insulin Degludec in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of insulin degludec and associated materials in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Research laboratories must handle pharmaceutical waste, especially materials classified as hazardous, in accordance with federal, state, and local regulations.[1][2]

Hazardous Waste Classification

Insulin formulations, including this compound (Tresiba®), contain the preservative m-cresol at concentrations that typically range from 1,700 to 3,000 parts per million (ppm). According to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste product is classified as toxic hazardous waste (Waste Code D024) if it contains m-cresol at a concentration exceeding 200 ppm. Therefore, partially used or expired vials, cartridges, and pens of this compound must be managed as hazardous pharmaceutical waste.[3]

Quantitative Data Summary

The table below summarizes the concentration of the hazardous constituent in insulin products relative to the regulatory limit.

ConstituentTypical Concentration in InsulinRCRA Regulatory Limit for Hazardous Waste
m-Cresol1,700 - 3,000 ppm≥ 200 ppm

Experimental Protocol: Hazardous Waste Management

This protocol outlines the procedural steps for the safe handling and disposal of this compound waste streams in a laboratory.

1. Waste Segregation at Point of Generation:

  • Immediately after use, segregate waste into two primary streams: Sharps Waste and Hazardous Pharmaceutical Waste.

  • This initial segregation is crucial to prevent cross-contamination and ensure each waste stream is managed according to regulatory standards.[4]

2. Sharps Waste Management:

  • Objective: To prevent needlestick injuries and the transmission of blood-borne pathogens.[5][6]

  • Procedure:

    • Immediately place all used needles, syringes, and disposable pen devices into an FDA-cleared, puncture-resistant sharps disposal container.[7][8][9]

    • Ensure the sharps container is clearly labeled with the universal biohazard symbol.[6]

    • Do not overfill the container; close and seal it when it is approximately three-quarters full.

    • Manage the sealed sharps container as regulated medical waste, following your institution's biohazardous waste disposal procedures.

3. Hazardous Pharmaceutical Waste Management (Non-Sharps):

  • Objective: To safely contain and dispose of residual this compound in vials and cartridges in compliance with RCRA regulations.

  • Procedure:

    • Place partially used or expired vials and cartridges containing this compound into a designated hazardous waste container that is compatible with the material, sealable, and properly labeled.[2][10]

    • The label must include the words "Hazardous Waste" and identify the contents (e.g., "Pharmaceutical Waste: this compound with m-cresol").[2]

    • Store the container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[2]

    • Keep the hazardous waste container securely closed except when adding waste.[2]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, which will use a licensed hazardous waste disposal company.[2]

  • Note: Empty vials that contain no residual insulin may be disposed of as solid waste, such as in a broken glass box, after defacing the label.[2] However, containers that held acutely toxic hazardous wastes (P-list) require special handling and should not be triple-rinsed.[2]

4. Manufacturer Take-Back Programs:

  • Novo Nordisk, the manufacturer of Tresiba®, offers a drug disposal program.[9]

  • This program may provide an alternative disposal pathway for both sharps and unused medicine. It is recommended to check with the manufacturer for program availability and specifics for a research setting.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and proper disposal pathways for waste generated from the use of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_start cluster_sharps Sharps Waste Stream cluster_pharma Pharmaceutical Waste Stream cluster_empty Non-Hazardous Stream start Used this compound (Vials, Pens, Needles) sharps_container Place immediately in FDA-cleared Sharps Container start->sharps_container Needles & Pens pharma_waste Partially Used/Expired Vials & Cartridges start->pharma_waste Residual Product empty_vials Completely Empty Vials start->empty_vials No Residual Product regulated_waste Manage as Regulated Medical Waste sharps_container->regulated_waste sharps_disposal Disposal via Biohazardous Waste Services regulated_waste->sharps_disposal hazardous_determination Classify as RCRA Hazardous Waste (D024) due to m-cresol >200 ppm pharma_waste->hazardous_determination hazardous_container Collect in Labeled Hazardous Waste Container hazardous_determination->hazardous_container Yes hazardous_disposal Disposal via EHS & Licensed Hazardous Waste Vendor hazardous_container->hazardous_disposal deface_label Deface Label empty_vials->deface_label solid_waste Dispose as Solid Waste (e.g., Broken Glass Box) deface_label->solid_waste

Caption: Disposal workflow for this compound waste in a research setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。